molecular formula C6H7ClN2O2S B1178366 matrin 3 CAS No. 138820-55-0

matrin 3

Cat. No.: B1178366
CAS No.: 138820-55-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Matrin 3 is a nuclear matrix protein that serves as a crucial DNA- and RNA-binding protein involved in multiple stages of nucleic acid metabolism . It is characterized by two zinc finger domains that mediate DNA binding and two RNA recognition motifs (RRMs) that facilitate interactions with RNA, all connected by extensive intrinsically disordered regions . This domain structure allows this compound to play an integral role in diverse cellular processes including chromatin organization, transcriptional regulation, DNA damage response, RNA splicing, mRNA stability, and nuclear export . Mutations in the MATR3 gene are genetically linked to familial amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and distal myopathy, highlighting its critical importance in neuromuscular health . Research indicates that this compound dysfunction, whether from mutation or mislocalization, is also a feature of sporadic ALS pathology, positioning it as a central player in neurodegenerative disease mechanisms . In research models, neurons demonstrate bidirectional vulnerability to this compound levels, with pathogenic mutants exhibiting enhanced neurotoxicity that is partially modulated by its zinc finger domains . Studies show that this compound interacts with key protein complexes like the TRanscription and EXport (TREX) complex, and disease-associated mutations can impede mRNA nuclear export, revealing a potential pathogenic mechanism for ALS . Furthermore, this compound is essential for maintaining neural stem cells during brain development, with deficiency leading to disordered differentiation and collapse of brain layer structure . This product is provided for research purposes to further investigate the complex functions of this compound in cellular physiology and its role in the pathogenesis of neurological and muscular disorders. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138820-55-0

Molecular Formula

C6H7ClN2O2S

Synonyms

matrin 3

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Matrin 3 in RNA Processing and Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that has emerged as a critical regulator of RNA metabolism.[1] Possessing both DNA and RNA binding domains, MATR3 is intricately involved in a spectrum of nuclear processes, from chromatin organization to the fine-tuning of gene expression at the post-transcriptional level.[2][3] Its significance is underscored by the discovery of mutations in the MATR3 gene that are causative for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), as well as certain myopathies.[4][5] This technical guide provides an in-depth exploration of the core functions of this compound in RNA processing and splicing, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and regulatory pathways.

This compound: A Key Player in Alternative Splicing

This compound predominantly functions as a splicing repressor, influencing the inclusion or exclusion of exons in a vast number of pre-mRNAs.[2][6] This activity is crucial for generating proteomic diversity and ensuring proper cellular function.

Quantitative Analysis of this compound-Mediated Splicing Regulation

Studies employing RNA interference (RNAi) to deplete this compound, followed by transcriptome-wide analysis, have provided quantitative insights into its regulatory scope. Upon this compound knockdown in HeLa cells, a comprehensive analysis identified 667 alternative splicing events (ASEs) that were significantly altered.[2][6] Of the 331 cassette exon events identified, a striking 75% demonstrated increased inclusion, firmly establishing this compound's primary role as a splicing repressor.[2] A similar trend was observed in colorectal cancer cells, where over 70% of skipped exon events in this compound-bound transcripts resulted from exon inclusion following its depletion.[7]

Gene SymbolExon(s) AffectedCell LineChange in Exon Inclusion upon MATR3 KnockdownReference
ST7Exon 11HeLaIncreased[2]
ACSL3-HeLaIncreased[2]
PLEKHA3-HeLaIncreased[2]
TCF12-HeLaIncreased[2]
VWA5A-HeLaIncreased[2]
PTBP2-HeLaIncreased[2]
PTBP3-HeLaIncreased[2]
C3orf17-HeLaIncreased[2]
ZMYND8-HeLaIncreased[2]
VEZT-HeLaIncreased[2]
PIGX-HeLaIncreased[2]
DMD-HeLaIncreased[2]
SETD5Cassette ExonSH-SY5YIncreased[8]
TTLL5Cassette ExonSH-SY5YIncreased[8]
WIBGCassette ExonSH-SY5YIncreased[8]
OGDHCassette ExonSH-SY5YIncreased[8]
ELNCassette ExonSH-SY5YIncreased[8]
CDC14BExon containing PTCHCT116Increased[9]

Table 1: Validated Splicing Targets of this compound. This table summarizes a selection of genes with alternative splicing events that have been experimentally validated to be regulated by this compound. The data consistently shows an increase in exon inclusion upon the reduction of this compound levels.

The Molecular Machinery: this compound's Protein-Protein Interactions

This compound does not act in isolation. Its function in RNA processing is mediated through a complex network of protein-protein interactions. Quantitative mass spectrometry-based approaches have been instrumental in identifying the this compound interactome.

Interacting ProteinFunctional CategoryQuantitative Metric (e.g., Spectral Counts, Fold Change)Reference
PTBP1 (hnRNP I)Splicing RegulationCo-immunoprecipitation validated[2]
DHX9RNA Helicase, RNA ProcessingRNA-dependent interaction[10]
HNRNPKRNA Binding, SplicingRNA-dependent interaction[10]
SFPQSplicing, DNA Damage ResponseCo-immunoprecipitation[11]
NONOSplicing, DNA Damage ResponseCo-immunoprecipitation[11]
TREX complex componentsmRNA ExportIncreased co-localization with mutant MATR3[12][13]
TDP-43RNA Binding, Splicing (ALS-related)Co-immunoprecipitation
FUSRNA Binding, Splicing (ALS-related)Co-immunoprecipitation

Table 2: Key Interacting Partners of this compound in RNA Processing. This table highlights some of the crucial proteins that associate with this compound, providing a glimpse into the molecular complexes that govern its function.

Experimental Protocols: A Guide to Investigating this compound Function

Detailed methodologies are paramount for the reproducible and rigorous study of this compound's role in RNA biology. Below are outlined protocols for key experimental techniques used to elucidate its function.

Individual-Nucleotide Resolution UV Crosslinking and Immunoprecipitation (iCLIP)

iCLIP is a powerful technique to identify the specific RNA binding sites of a protein of interest in vivo.

1. Cell Culture and UV Crosslinking:

  • Culture HeLa cells to ~80% confluency.

  • Wash cells with ice-cold PBS.

  • Irradiate cells with 254 nm UV light at 150 mJ/cm² on ice.

2. Cell Lysis and RNase Digestion:

  • Lyse cells in RIPA buffer.

  • Treat the lysate with a low concentration of RNase I to partially fragment the RNA.

3. Immunoprecipitation:

  • Incubate the lysate with an anti-Matrin 3 antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for an additional 2 hours.

  • Wash the beads extensively to remove non-specific binding.

4. RNA End-Repair and Ligation:

  • Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).

  • Ligate a pre-adenylated 3' adapter to the RNA.

5. Protein-RNA Complex Isolation and Protein Digestion:

  • Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Excise the membrane region corresponding to the size of this compound and its crosslinked RNA.

  • Digest the protein with Proteinase K.

6. Reverse Transcription and cDNA Library Preparation:

  • Reverse transcribe the RNA into cDNA using a primer complementary to the 3' adapter.

  • Ligate a 5' adapter to the cDNA.

  • PCR amplify the cDNA library.

7. High-Throughput Sequencing and Data Analysis:

  • Sequence the cDNA library on a high-throughput sequencing platform.

  • Align reads to the genome and identify significant crosslink sites.

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

RIP-Seq is used to identify the population of RNAs that are associated with a specific RNA-binding protein.

1. Cell Lysis:

  • Harvest HEK293T cells expressing FLAG-tagged this compound.

  • Lyse cells in a polysome lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysate with anti-FLAG antibody-conjugated beads overnight at 4°C.

  • Wash the beads multiple times with a high-salt buffer to remove non-specific interactions.

3. RNA Elution and Purification:

  • Elute the RNA from the beads.

  • Purify the RNA using a standard RNA extraction method.

4. cDNA Library Preparation and Sequencing:

  • Prepare a cDNA library from the immunoprecipitated RNA.

  • Sequence the library using a high-throughput sequencing platform.

In Vitro Splicing Assay

This assay allows for the direct assessment of a protein's effect on the splicing of a specific pre-mRNA substrate.

1. Preparation of Nuclear Extract:

  • Isolate nuclei from a suitable cell line (e.g., HeLa).

  • Extract nuclear proteins using a high-salt buffer.

  • Dialyze the extract to the appropriate buffer conditions.

2. In Vitro Transcription of Splicing Substrate:

  • Linearize a plasmid containing the pre-mRNA of interest with a restriction enzyme.

  • In vitro transcribe the pre-mRNA using a phage RNA polymerase (e.g., T7 or SP6) in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

3. In Vitro Splicing Reaction:

  • Set up splicing reactions containing the radiolabeled pre-mRNA substrate, nuclear extract, ATP, and other necessary components.

  • For testing the effect of this compound, supplement the reaction with purified recombinant this compound or deplete it from the nuclear extract using an anti-Matrin 3 antibody.

  • Incubate the reactions at 30°C for a specified time course.

4. RNA Analysis:

  • Stop the reactions and extract the RNA.

  • Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualize the pre-mRNA, splicing intermediates, and spliced mRNA by autoradiography.

Visualizing the Molecular Landscape of this compound Function

Diagrams generated using the DOT language provide clear visual representations of the complex molecular processes involving this compound.

Matrin3_Splicing_Repression cluster_pre_mRNA Pre-mRNA cluster_spliced_mRNA Spliced mRNA (Exon Skipping) Exon1 Exon 1 Intron1 Intron CassetteExon Cassette Exon Intron2 Intron Exon2 Exon 2 MATR3 This compound MATR3->CassetteExon Binds to intronic silencing elements Spliceosome Spliceosome MATR3->Spliceosome Inhibits recognition of cassette exon Spliced_Exon1 Exon 1 Spliced_Exon2 Exon 2

This compound as a splicing repressor.

iCLIP_Workflow Start Cells in Culture UV_Crosslink UV Crosslinking (254 nm) Start->UV_Crosslink Lysis Cell Lysis & Partial RNase Digestion UV_Crosslink->Lysis IP Immunoprecipitation (anti-Matrin 3) Lysis->IP End_Repair RNA End-Repair & 3' Adapter Ligation IP->End_Repair SDS_PAGE SDS-PAGE & Transfer End_Repair->SDS_PAGE Protein_Digestion Proteinase K Digestion SDS_PAGE->Protein_Digestion RT Reverse Transcription Protein_Digestion->RT Adapter_Ligation 5' Adapter Ligation RT->Adapter_Ligation PCR PCR Amplification Adapter_Ligation->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Bioinformatic Analysis Sequencing->Analysis

Workflow for iCLIP experiment.

MATR3_Interactome MATR3 This compound Splicing Splicing Factors (PTBP1, SFPQ, NONO) MATR3->Splicing interacts with RNA_Helicases RNA Helicases (DHX9) MATR3->RNA_Helicases interacts with mRNA_Export mRNA Export (TREX Complex) MATR3->mRNA_Export interacts with Disease_Proteins ALS-Related Proteins (TDP-43, FUS) MATR3->Disease_Proteins interacts with

This compound protein interaction network.

Conclusion

This compound is a versatile and essential protein in the nucleus, with a pronounced role as a repressor of alternative splicing. Its intricate network of interactions with other RNA-binding proteins and components of the splicing and mRNA export machinery highlights its central position in post-transcriptional gene regulation. A thorough understanding of this compound's molecular functions, facilitated by the quantitative data and detailed experimental approaches outlined in this guide, is critical for deciphering the mechanisms underlying associated neurodegenerative diseases and for the development of potential therapeutic strategies. The continued investigation into the nuanced roles of this compound in RNA processing will undoubtedly shed further light on the complex layers of gene expression control in health and disease.

References

An In-depth Technical Guide to Matrin 3 DNA Binding Domains and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that plays a crucial role in a multitude of cellular processes, including DNA replication and repair, transcription, and RNA processing.[1][2] Its involvement in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) has brought its function and interactions into sharp focus for the research and drug development communities.[3][4] A key aspect of this compound's function lies in its ability to bind DNA, a process mediated by specific domains within the protein. This guide provides a comprehensive technical overview of the DNA binding domains of this compound, its binding specificity, and the experimental methodologies used to characterize these interactions.

This compound DNA Binding Domains

This compound possesses two C2H2-type zinc finger (ZnF) domains that are primarily responsible for its DNA binding activity.[5][6][7] These domains, designated ZnF1 and ZnF2, work in a cooperative manner to mediate the interaction with DNA.[8] Deletion studies have demonstrated that the removal of one zinc finger domain significantly reduces DNA binding, while the deletion of both domains completely abolishes this function.[8] This underscores the essential and cooperative nature of these domains in this compound's interaction with the genome.

In addition to the two zinc finger domains, this compound also contains two RNA recognition motifs (RRMs). While primarily involved in RNA binding, the interplay between the DNA and RNA binding activities of this compound is an area of active investigation, with some evidence suggesting potential competition or regulatory crosstalk between these functions.[3]

DNA Binding Specificity of this compound

Current research indicates that the zinc finger domains of this compound exhibit a preference for binding to repetitive, adenine/thymine (A/T)-rich DNA sequences.[2][5][8] These sequences are often found within scaffold/matrix attachment regions (S/MARs), which are genomic regions that anchor chromatin to the nuclear matrix, suggesting a role for this compound in higher-order chromatin organization.[7]

While a definitive, high-resolution consensus binding sequence for this compound has not yet been established through systematic evolution of ligands by exponential enrichment (SELEX) or similar high-throughput methods, the preference for A/T-rich regions is a consistent finding. The phosphorylation of this compound has been shown to significantly enhance its DNA-binding ability, indicating a potential mechanism for the dynamic regulation of its interaction with chromatin.[5]

Table 1: Summary of this compound DNA Binding Domain Characteristics

DomainTypeLocation (Human MATR3)Key Features
Zinc Finger 1 (ZnF1)C2H2Residues 288–322Essential for DNA binding; cooperates with ZnF2.[5]
Zinc Finger 2 (ZnF2)C2H2Residues 798–833Essential for DNA binding; cooperates with ZnF1.[5]

Experimental Protocols for Studying this compound-DNA Interactions

Characterizing the interaction between this compound and DNA is crucial for understanding its biological functions. The following sections provide detailed methodologies for key experiments used to investigate these interactions.

Recombinant this compound Purification

For in vitro binding assays, a pure and active preparation of this compound is essential. Recombinant this compound can be expressed in and purified from various systems, such as E. coli or insect cells.

Protocol 1: General Workflow for Recombinant this compound Purification

  • Expression:

    • Clone the full-length or domain-specific this compound cDNA into an appropriate expression vector (e.g., with a His-tag or GST-tag).

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with an appropriate inducer (e.g., IPTG) at an optimized temperature and time.

  • Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lysozyme.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by high-speed centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

    • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant this compound using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

  • Further Purification (Optional):

    • For higher purity, perform additional chromatography steps such as ion-exchange or size-exclusion chromatography.

  • Quality Control:

    • Assess the purity and size of the purified protein by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Recombinant_Protein_Purification cluster_Expression Expression cluster_Lysis Lysis cluster_Purification Purification Cloning Cloning into Expression Vector Transformation Transformation into Host Cells Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Harvest Cell Harvest Induction->Harvest Resuspension Resuspension in Lysis Buffer Harvest->Resuspension Cell_Lysis Cell Lysis (Sonication) Resuspension->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromo Affinity Chromatography Clarification->Affinity_Chromo Further_Purification Further Purification (Optional) Affinity_Chromo->Further_Purification QC Quality Control (SDS-PAGE, Western) Further_Purification->QC

Figure 1: Workflow for recombinant this compound purification.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex migrates more slowly than a free DNA probe in a non-denaturing polyacrylamide gel.

Protocol 2: Electrophoretic Mobility Shift Assay for this compound

  • Probe Preparation:

    • Design and synthesize complementary oligonucleotides (20-50 bp) containing the putative this compound binding site (A/T-rich sequence).

    • Label one of the oligonucleotides at the 5' or 3' end with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):

      • Purified recombinant this compound (at varying concentrations).

      • Labeled DNA probe (at a constant, low concentration).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage at 4°C.

  • Detection:

    • If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.

    • If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect the signal using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes).

EMSA_Workflow Probe_Prep Probe Preparation (Labeling and Annealing) Binding_Reaction Binding Reaction (this compound + Labeled Probe) Probe_Prep->Binding_Reaction Electrophoresis Non-denaturing PAGE Binding_Reaction->Electrophoresis Detection Detection of Shifted Bands Electrophoresis->Detection

Figure 2: General workflow for an Electrophoretic Mobility Shift Assay.
Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the in vivo interaction of a protein with DNA. When coupled with high-throughput sequencing (ChIP-seq), it can provide a genome-wide map of protein binding sites.

Protocol 3: Chromatin Immunoprecipitation of this compound

  • Cross-linking:

    • Treat cultured cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.

    • Incubate the pre-cleared chromatin with an antibody specific to this compound (or an isotype control IgG).

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Workflow Crosslinking Cross-linking (Formaldehyde) Lysis_Shearing Cell Lysis and Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation Immunoprecipitation (this compound Antibody) Lysis_Shearing->Immunoprecipitation Washes_Elution Washes and Elution Immunoprecipitation->Washes_Elution Reverse_Crosslinking Reverse Cross-linking and DNA Purification Washes_Elution->Reverse_Crosslinking Analysis Analysis (qPCR or ChIP-seq) Reverse_Crosslinking->Analysis

Figure 3: Workflow for Chromatin Immunoprecipitation.

Signaling Pathways and Logical Relationships

The regulation of this compound's DNA binding activity is likely integrated with various cellular signaling pathways. For instance, phosphorylation is known to enhance its DNA binding, suggesting a role for cellular kinases in modulating its function. The interplay between this compound's DNA and RNA binding activities also presents a complex regulatory logic.

Matrin3_Regulation cluster_signaling Cellular Signaling cluster_matrin3 This compound cluster_binding Nucleic Acid Binding cluster_function Cellular Functions Kinase Kinase Activity Matrin3 This compound (unphosphorylated) Kinase->Matrin3 Phosphorylation Matrin3_P This compound (phosphorylated) RNA_Binding RNA Binding Matrin3->RNA_Binding DNA_Binding Enhanced DNA Binding Matrin3_P->DNA_Binding Chromatin_Org Chromatin Organization DNA_Binding->Chromatin_Org Transcription_Reg Transcriptional Regulation DNA_Binding->Transcription_Reg RNA_Processing RNA Processing RNA_Binding->RNA_Processing

Figure 4: Regulation of this compound DNA binding and its functional consequences.

Conclusion

This compound is a multifaceted nuclear protein with critical roles in maintaining genomic integrity and regulating gene expression. Its DNA binding activity, mediated by two cooperative C2H2 zinc finger domains, is central to these functions. While the preference for A/T-rich DNA sequences is established, further research is needed to delineate a precise consensus binding motif and to quantify the binding affinities of its domains. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate relationship between this compound and the genome, which will be instrumental in understanding its role in both normal cellular processes and in the pathogenesis of neurodegenerative diseases. This knowledge will be invaluable for the development of novel therapeutic strategies targeting this compound and its associated pathways.

References

The Critical Interplay of Matrin 3 and TDP-43 in Amyotrophic Lateral Sclerosis Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). Emerging evidence has implicated Matrin 3 (MATR3), a nuclear matrix protein, as a crucial interaction partner of TDP-43, with their interplay significantly contributing to ALS pathogenesis. This technical guide provides an in-depth analysis of the MATR3-TDP-43 interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows to facilitate further research and therapeutic development in the field.

The MATR3-TDP-43 Interaction: A Core Nexus in ALS Pathology

This compound is a highly conserved nuclear protein involved in various aspects of RNA metabolism, including splicing, stabilization, and transport.[1][2] Like TDP-43, MATR3 is an RNA-binding protein, and their interaction is, in fact, RNA-dependent.[3] This interaction is of particular interest in the context of ALS as mutations in the MATR3 gene have been identified in familial ALS cases.[3][4] Furthermore, MATR3 has been found to colocalize with TDP-43 in the pathological cytoplasmic inclusions observed in the motor neurons of ALS patients.[5][6]

The interaction between MATR3 and TDP-43 is not merely an association but appears to be a critical modulator of cellular function and dysfunction. Dysregulation of this interaction, often exacerbated by ALS-associated mutations in MATR3, can lead to a cascade of downstream pathological events, including altered RNA processing, enhanced protein aggregation, and ultimately, neuronal toxicity.

Quantitative Analysis of the MATR3-TDP-43 Interaction

Quantitative data is paramount to understanding the significance of the MATR3-TDP-43 interaction and the impact of pathological mutations. The following tables summarize key quantitative findings from the literature.

Interaction Parameter Wild-Type MATR3 Mutant MATR3 (S85C) Cell Line Method Reference
Relative Interaction with TDP-43 BaselineSignificantly Increased (p < 0.01)HEK293FTCo-Immunoprecipitation[3][7]
Effect on TDP-43 Aggregation (% of cells with aggregates) No significant effectIncreased percentage of cells with TDP-43 aggregatesSH-SY5YCo-transfection and Immunofluorescence[8]

Table 1: Quantitative Analysis of MATR3-TDP-43 Interaction. This table highlights the enhanced interaction of the ALS-associated S85C mutant of MATR3 with TDP-43 and its subsequent effect on TDP-43 aggregation.

Parameter Finding Tissue Method Reference
Colocalization of MATR3 in TDP-43 positive inclusions 16.8% of TDP-43 positive inclusions were also positive for MATR3Spinal cord motor neurons from sporadic ALS casesImmunohistochemistry[6]
MATR3-positive neuronal cytoplasmic inclusions Observed in 60% of sporadic ALS casesSpinal cord from sporadic ALS casesImmunohistochemistry[6]

Table 2: Quantitative Colocalization Data of MATR3 and TDP-43 in ALS Patient Tissue. This table provides a quantitative overview of the extent of MATR3 and TDP-43 colocalization in pathological inclusions in sporadic ALS cases.

Experimental Protocols for Studying the MATR3-TDP-43 Interaction

Detailed and robust experimental protocols are essential for the accurate investigation of the MATR3-TDP-43 interaction. The following sections provide methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect MATR3-TDP-43 Interaction

Co-IP is a fundamental technique to study protein-protein interactions in a cellular context.

Objective: To determine if MATR3 and TDP-43 interact within a cell lysate.

Materials:

  • Cell line expressing tagged MATR3 (e.g., FLAG-MATR3) and endogenous TDP-43 (e.g., HEK293FT).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-FLAG antibody for immunoprecipitation.

  • Antibodies against TDP-43 and MATR3 for Western blotting.

  • Protein A/G magnetic beads.

  • RNase A (optional, to test for RNA dependency).

Protocol:

  • Cell Lysis:

    • Culture and transfect HEK293FT cells with FLAG-tagged MATR3 constructs (wild-type or mutant).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with wash buffer.

    • (Optional) For RNase treatment, incubate the beads with RNase A (100 µg/mL) for 30 minutes at room temperature before the final wash.[3]

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against TDP-43 and MATR3 (or the FLAG tag).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Immunofluorescence (IF) for Colocalization Analysis

IF allows for the visualization of the subcellular localization of proteins and their potential colocalization.

Objective: To determine the extent of colocalization between MATR3 and TDP-43 in cultured cells or patient tissue.

Materials:

  • Cells grown on coverslips or paraffin-embedded tissue sections.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., PBS with 5% BSA).

  • Primary antibodies: rabbit anti-MATR3 and mouse anti-TDP-43.

  • Fluorophore-conjugated secondary antibodies: anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594.

  • DAPI for nuclear staining.

  • Mounting medium.

Protocol:

  • Fixation and Permeabilization:

    • Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with a cocktail of primary antibodies (anti-MATR3 and anti-TDP-43) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a cocktail of fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image using a confocal microscope.

    • Analyze colocalization using appropriate software (e.g., ImageJ with a colocalization plugin).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs.

MATR3_TDP43_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MATR3 MATR3 TDP43 TDP-43 MATR3->TDP43 RNA-dependent Interaction RNA RNA MATR3->RNA Splicing RNA Splicing MATR3->Splicing Transport mRNA Transport MATR3->Transport TDP43->RNA TDP43->Splicing TDP43->Transport Aggregates Cytoplasmic Aggregates Transport->Aggregates Impaired Toxicity Neuronal Toxicity Aggregates->Toxicity S85C MATR3 S85C Mutation S85C->MATR3 Alters Conformation S85C->Aggregates Promotes

Caption: Pathological cascade of the MATR3-TDP-43 interaction in ALS.

CoIP_Workflow start Start: Transfected Cells lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (with anti-tag antibody) preclear->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (probe for TDP-43) sds_page->western end End: Detect Interaction western->end IF_Workflow start Start: Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block primary_ab Primary Antibody Incubation (anti-MATR3 & anti-TDP-43) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mount Mounting dapi->mount image Confocal Microscopy mount->image end End: Colocalization Analysis image->end

References

A Technical Guide to the Core Functions of Matrin 3 Zinc Finger Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrin 3 (MATR3) is a critical nuclear matrix protein involved in a wide array of cellular processes, including DNA replication and repair, chromatin organization, and RNA processing. Its functional versatility is, in part, mediated by its distinct protein domains, which include two C2H2-type zinc finger (ZF) motifs. These domains are primarily implicated in nucleic acid binding and are of significant interest due to their potential role in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). This technical guide provides an in-depth examination of the core functions of MATR3's zinc finger domains, summarizing current knowledge on their structure, binding specificity, and involvement in cellular pathways. It includes a review of experimental methodologies used to elucidate their function and presents this information in a format accessible to researchers and professionals in drug development.

Introduction: The this compound Protein and its Domain Architecture

This compound is a highly conserved 125 kDa protein predominantly found in the inner nuclear matrix.[1][2] Its structure comprises several key functional domains: two RNA recognition motifs (RRMs), a nuclear localization signal (NLS), a nuclear export signal (NES), and two C2H2-type zinc finger domains, designated ZF1 and ZF2.[2][3] While the RRM domains are the primary mediators of RNA binding, the zinc finger domains are principally responsible for the protein's interaction with DNA.[1][4] This modular architecture allows MATR3 to act as a scaffold and participate in the regulation of gene expression at multiple levels.

The two zinc finger motifs are of the classical Cys2His2 type, which are known to coordinate a zinc ion to form a stable, finger-like structure that can insert into the major groove of a DNA helix.[5] These domains are crucial for MATR3's role in tethering to chromatin and influencing nuclear organization.

MATR3_Domain_Structure cluster_matr3 This compound (847 aa) NES NES IDR1 IDR NES->IDR1 ZF1 ZF1 (C2H2) IDR1->ZF1 IDR2 IDR ZF1->IDR2 RRM1 RRM1 IDR2->RRM1 RRM2 RRM2 RRM1->RRM2 NLS NLS RRM2->NLS IDR3 IDR NLS->IDR3 ZF2 ZF2 (C2H2) IDR3->ZF2 MATR3_ZF_Function cluster_domains MATR3 Zinc Finger Domains (ZF1 & ZF2) cluster_functions Core Functions cluster_consequences Cellular Consequences ZF1 ZF1 DNA_Binding Cooperative Binding to A/T-rich DNA ZF1->DNA_Binding Protein_Interaction Protein-Protein Interactions ZF1->Protein_Interaction Toxicity Modulation of Neurotoxicity (esp. ZF2) ZF1->Toxicity ZF2 ZF2 ZF2->DNA_Binding ZF2->Protein_Interaction ZF2->Toxicity Chromatin Chromatin Organization & Scaffolding DNA_Binding->Chromatin Gene_Reg Transcriptional Regulation DNA_Binding->Gene_Reg Protein_Interaction->Chromatin Chromatin->Gene_Reg EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection P1 Label DNA Probe (Biotin or ³²P) B1 Combine Protein, Probe, Buffer & Competitor DNA P1->B1 P2 Purify Recombinant MATR3-ZF Protein P2->B1 B2 Incubate at Room Temp (20-30 min) B1->B2 S1 Native PAGE Electrophoresis B2->S1 S2 Transfer to Membrane (for Biotin) S1->S2 S3 Autoradiography (for ³²P) S1->S3 S4 Detect Shifted Bands S2->S4 S3->S4

References

Matrin 3 Expression in the Brain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Regional Distribution, Regulation, and Experimental Quantification

Matrin 3 (MATR3) is a ubiquitously expressed nuclear matrix protein with critical roles in nucleic acid metabolism, including transcription, splicing, and mRNA stabilization.[1][2] Its function as a DNA and RNA-binding protein places it at the center of numerous cellular processes.[3][4] In the central nervous system, MATR3 is of particular interest due to its genetic and pathological links to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[1][5][6] Dysregulation of MATR3 expression, localization, and function is increasingly recognized as a key element in disease pathogenesis.[5][7]

This technical guide provides a comprehensive overview of this compound expression across different brain regions, details its dynamic regulation by neuronal activity, and presents standardized protocols for its experimental analysis. The content is tailored for researchers, scientists, and drug development professionals investigating the role of MATR3 in neuroscience and neurodegenerative disease.

Quantitative Expression of this compound in Human Brain Regions

MATR3 is expressed throughout the human brain, though its levels vary between regions. Data from large-scale transcriptomic and proteomic studies provide a quantitative baseline for understanding its distribution.

RNA Expression Levels

Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project reveals widespread MATR3 transcription in the brain. The following table summarizes the normalized mRNA expression levels, reported as normalized Tags Per Million (nTPM), across major brain regions.

Brain RegionMean RNA Expression (nTPM)
Amygdala53.9
Basal Ganglia60.1
Cerebellum39.5
Cerebral Cortex55.4
Hippocampal Formation54.3
Hypothalamus56.9
Spinal Cord44.5
Thalamus60.0
Data sourced from The Human Protein Atlas, which provides consensus data based on HPA and GTEx projects.[8][9]
Protein Expression Levels

Immunohistochemical studies confirm the ubiquitous nuclear expression of MATR3 protein. While direct quantification from staining is challenging, knowledge-based annotation provides a semi-quantitative estimate of protein levels. Generally, MATR3 protein expression is detected at medium to high levels across most brain areas, with a characteristic granular nuclear localization in neurons.[9][10]

Brain RegionAnnotated Protein Expression Level
Cerebral CortexMedium
CerebellumMedium
HippocampusMedium
Basal Ganglia (Caudate)Medium
Expression levels are based on knowledge-based annotation of immunohistochemistry data from The Human Protein Atlas.[8]

It is crucial to note that MATR3 expression can be heterogeneous even within the same brain region, with adjacent neurons sometimes displaying varying immunostaining intensities.[5][10] This variability may be linked to the dynamic, activity-dependent regulation of MATR3 levels.[5][10]

Regulation of this compound by Neuronal Activity

Recent research has revealed that MATR3 abundance and function are not static but are tightly regulated by glutamatergic neuronal activity. This regulation occurs through a calcium-dependent signaling cascade involving the NMDA receptor.[11][12]

Upon binding of the neurotransmitter glutamate, NMDA receptors are activated, leading to an influx of calcium ions (Ca²⁺) into the neuron. This increase in intracellular Ca²⁺ triggers two parallel pathways that modulate MATR3:

  • Calpain-Mediated Degradation : The elevated Ca²⁺ levels activate calpain-1 (CAPN1), a calcium-dependent protease.[12][13] CAPN1 directly cleaves MATR3, leading to its degradation. This mechanism is crucial, as the most common pathogenic MATR3 mutation, S85C, renders the protein resistant to this calpain-mediated cleavage, suggesting a direct link between the disruption of this regulatory pathway and disease.[11][12][13]

  • Calmodulin-Mediated Inhibition of RNA Binding : Ca²⁺ also binds to calmodulin (CaM), a key signal transduction protein.[11][13][14] The Ca²⁺/CaM complex then binds to MATR3's second RNA recognition motif (RRM2), which inhibits its ability to bind RNA.[11][14] This functional modulation occurs rapidly, affecting MATR3's role in RNA metabolism without immediately altering its abundance.

This dual-pathway regulation allows neurons to rapidly control both the quantity and function of MATR3 in response to synaptic activity.

Caption: Activity-dependent regulation of this compound via NMDA receptor signaling.

Experimental Protocols for this compound Analysis

Accurate quantification of MATR3 expression and localization in brain tissue is fundamental to its study. The following sections provide detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for MATR3 Visualization

IHC is used to visualize the localization of MATR3 within the cellular and anatomical context of brain tissue.

IHC_Workflow Start Brain Tissue Perfusion & Fixation (4% PFA) Section Cryo- or Vibratome Sectioning (30-50 µm) Start->Section Permeabilize Permeabilization (e.g., 0.3% Triton X-100 in PBS) Section->Permeabilize Block Blocking (e.g., 5% Normal Goat Serum) Permeabilize->Block PrimaryAb Primary Antibody Incubation (anti-MATR3, overnight at 4°C) Block->PrimaryAb Wash1 Wash Steps (3x PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated, 2h at RT) Wash1->SecondaryAb Wash2 Wash Steps (3x PBS) SecondaryAb->Wash2 Mount Mounting on Slides with DAPI Wash2->Mount Image Confocal Microscopy & Image Analysis Mount->Image

Caption: Standard experimental workflow for immunohistochemical staining.

Detailed Protocol:

  • Tissue Preparation : Perfuse the animal transcardially with ice-cold Phosphate-Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS. Post-fix the extracted brain in 4% PFA overnight at 4°C.

  • Sectioning : Cut 30-50 µm thick coronal or sagittal sections using a vibratome or cryostat. Store free-floating sections in PBS at 4°C.[15][16]

  • Permeabilization and Blocking :

    • Wash sections three times for 10 minutes each in PBS.[17]

    • Permeabilize the tissue by incubating in PBS with 0.3% Triton X-100 (PBST) for 30 minutes.

    • Block non-specific antibody binding by incubating sections in PBST containing 5% normal goat serum (or serum from the host species of the secondary antibody) for 1-2 hours at room temperature.[17][18]

  • Primary Antibody Incubation : Incubate sections overnight at 4°C with a validated primary antibody against MATR3 diluted in the blocking solution. The optimal dilution should be determined empirically.

  • Secondary Antibody Incubation :

    • Wash sections three times for 10 minutes each in PBST.[17]

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking solution for 2 hours at room temperature, protected from light.[16]

  • Counterstaining and Mounting :

    • Wash sections three times for 10 minutes each in PBS, protected from light.

    • Mount sections onto glass slides and coverslip using a mounting medium containing DAPI for nuclear visualization.[17]

  • Imaging and Analysis : Acquire images using a confocal microscope. Analyze MATR3 immunoreactivity (mean fluorescence intensity) within DAPI-positive nuclei using image analysis software.

Western Blotting for MATR3 Quantification

Western blotting is used to quantify total MATR3 protein levels in lysates from specific brain regions.

Detailed Protocol:

  • Tissue Homogenization : Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails) at a ratio of 1:10 (tissue weight:buffer volume).[19][20] A Dounce homogenizer is recommended for brain tissue.[19]

  • Protein Extraction :

    • Incubate the homogenate on ice for 30 minutes with periodic vortexing.

    • Sonicate the lysate briefly to shear DNA and ensure complete lysis.[20]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet insoluble debris.[20]

  • Protein Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Mix a calculated volume of lysate (typically 20-40 µg of protein) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[20]

  • SDS-PAGE and Transfer :

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate proteins by size.[21]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against MATR3 overnight at 4°C.

    • Wash the membrane three times for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Signal Detection and Analysis : Apply an enhanced chemiluminescent (ECL) substrate and detect the signal using a digital imager.[21] Quantify band intensity using densitometry software, normalizing to a loading control protein like β-actin or GAPDH.

RNA Sequencing (RNA-seq) for MATR3 Transcript Analysis

RNA-seq provides a highly sensitive and unbiased method for quantifying MATR3 gene expression at the transcript level.

Detailed Protocol:

  • RNA Extraction : Dissect the brain region of interest and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., TRIzol) to inactivate RNases. Extract total RNA using a phenol-chloroform method or a column-based kit.

  • Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (for A260/280 ratio) and a bioanalyzer (for RNA Integrity Number, RIN). A high RIN value is critical for reliable data.

  • Library Preparation :

    • Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads.

    • Fragment the mRNA, synthesize first- and second-strand cDNA, and ligate sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis :

    • Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads.[22]

    • Alignment : Align the reads to a reference genome.

    • Quantification : Count the number of reads mapping to the MATR3 gene.

    • Normalization : Normalize the raw counts to account for sequencing depth and gene length, typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[8][22] This allows for comparison of expression levels across different samples and brain regions.

Conclusion and Future Directions

This compound is an essential nuclear protein with widespread but regionally variable expression in the brain. Its abundance and RNA-binding function are dynamically regulated by neuronal activity through a well-defined Ca²⁺-dependent signaling pathway. Disruptions in this regulatory mechanism, such as those caused by disease-associated mutations that confer resistance to degradation, are directly implicated in the pathogenesis of ALS and FTD.[12][13]

The experimental protocols detailed in this guide provide a robust framework for investigating MATR3 in both healthy and diseased states. Future research should focus on elucidating the specific RNA targets of MATR3 in different neuronal populations and exploring how the activity-dependent modulation of its function impacts downstream cellular processes. A deeper understanding of these mechanisms is critical for the development of therapeutic strategies aimed at restoring MATR3 homeostasis in neurodegenerative disorders.

References

The Subcellular Dynamics of Matrin 3 in Response to Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein with crucial roles in RNA and DNA metabolism, including transcription, splicing, and DNA damage response.[1][2] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathies.[3][4][5] A key area of investigation in understanding MATR3-related pathology is its subcellular localization, particularly under conditions of cellular stress. This technical guide provides an in-depth overview of the current understanding of this compound's subcellular localization in response to stress, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Under basal conditions, this compound is predominantly localized to the nucleus.[3][6][7] However, a number of studies have investigated whether cellular stress can induce its translocation to the cytoplasm, a phenomenon observed for other RNA-binding proteins implicated in neurodegenerative diseases, such as TDP-43 and FUS.[3][8] The prevailing evidence suggests that while this compound can be found in the cytoplasm in a subset of cells, it is not a major component of canonical stress granules and its nuclear localization is largely maintained even under stress.[3][9][10]

Quantitative Analysis of this compound Subcellular Localization

The following tables summarize quantitative data from key studies on the subcellular distribution of this compound under basal and stress conditions. These studies often utilize overexpression of wild-type (WT) and mutant this compound, frequently tagged with fluorescent proteins like YFP, in various cell lines.

Table 1: Subcellular Localization of Overexpressed Untagged this compound in CHO Cells

This compound VariantTotal Cells CountedCells with Nuclear and Cytoplasmic LocalizationPercentage with Cytoplasmic Localization
Wild-Type (WT)300100~33%
S85C Mutant300100~33%
F115C Mutant300100~33%
P154S Mutant300100~33%
T622A Mutant300100~33%

Data summarized from a study where CHO cells were transfected with untagged this compound constructs and analyzed by immunofluorescence. The study notes that in all cells expressing the protein, clear nuclear localization was observed, with a subset also showing diffuse cytoplasmic staining.[3]

Table 2: Localization of this compound-YFP in H4 Cells Co-expressed with G3BP1-mCherry After Stress Induction

This compound-YFP VariantTreatmentTotal Cells with Stress GranulesCells with this compound in Cytoplasmic PunctaPercentage of Cells with Cytoplasmic this compound Puncta
Wild-Type (WT)Sodium Arsenite (100μM, 45 min)1503020%
F115C MutantSodium Arsenite (100μM, 45 min)1503020%

This table presents data from an experiment inducing stress granule formation with sodium arsenite in H4 neuroglioma cells.[3][9] The results indicate that even when stress granules are present, the majority of cells retain nuclear this compound, with no significant difference observed between the wild-type and the F115C mutant in their limited recruitment to cytoplasmic structures.[3][9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound localization. The following sections provide protocols for key experiments cited in the literature.

Protocol 1: Immunofluorescence Staining for this compound

This protocol is designed for the visualization of endogenous or overexpressed this compound in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2-0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum or 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody: Anti-Matrin 3 antibody (e.g., Abcam ab151714, used at 1:200 dilution; Cell Signaling Technology #45457).[11][12]

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Cell Culture and Fixation: Grow cells on glass coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is essential for allowing antibodies to access intracellular antigens.[13]

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Matrin 3 antibody in the blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei. Wash once more with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 2: Subcellular Fractionation for Western Blot Analysis

This protocol allows for the separation of nuclear and cytoplasmic fractions to quantitatively assess the distribution of this compound via Western blotting.

Materials:

  • Cell scraper

  • Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added DTT and protease inhibitors).

  • Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge).

  • Microcentrifuge

  • TBS with 0.1% SDS for nuclear pellet resuspension.

  • Bradford or BCA protein assay reagents.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies: Anti-Matrin 3, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping them into ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold fractionation buffer and incubate on ice for 15-20 minutes.

  • Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10 times or using a Dounce homogenizer until cells are lysed as confirmed by microscopy.

  • Isolation of Nuclear Fraction: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

  • Cytoplasmic Fraction: Carefully transfer the supernatant to a new pre-chilled tube. This is the cytoplasmic fraction. Centrifuge this fraction at 10,000 x g for 5 minutes to pellet mitochondria and other large organelles. The resulting supernatant is the cytosolic fraction.

  • Washing the Nuclear Pellet: Wash the nuclear pellet from step 4 with 500 µL of fractionation buffer and centrifuge again at 720 x g for 5 minutes.

  • Nuclear Protein Extraction: Resuspend the washed nuclear pellet in TBS with 0.1% SDS. Sonicate briefly to shear DNA and reduce viscosity.

  • Protein Quantification and Analysis: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against this compound and cellular compartment markers.

Visualizing Workflows and Pathways

Experimental Workflow for Investigating this compound Localization

The following diagram illustrates a typical experimental workflow to study the subcellular localization of this compound under stress conditions.

experimental_workflow cluster_cell_prep Cell Preparation cluster_stress Stress Induction cluster_analysis Analysis cluster_biochemical Biochemical Analysis cell_culture Cell Culture (e.g., H4, CHO) transfection Transient Transfection (e.g., this compound-YFP, G3BP1-mCherry) cell_culture->transfection stress_induction Stress Induction (e.g., Sodium Arsenite) transfection->stress_induction fixation Fixation & Permeabilization stress_induction->fixation fractionation Subcellular Fractionation stress_induction->fractionation staining Immunofluorescence Staining fixation->staining imaging Confocal Microscopy staining->imaging western_blot Western Blotting fractionation->western_blot

Workflow for this compound localization studies.
Signaling Pathway of Stress-Induced this compound Shuttling

The current literature suggests that this compound does not significantly translocate to the cytoplasm or stress granules upon stress. The following diagram represents this general finding.

matrin3_stress_pathway stress Cellular Stress (e.g., Oxidative Stress) signaling Stress Signaling Pathways (e.g., ISR) stress->signaling sg_formation Stress Granule (SG) Formation signaling->sg_formation Induces matrin3_nucleus This compound (Nuclear) matrin3_cytoplasm This compound (Cytoplasmic) matrin3_nucleus->matrin3_cytoplasm Limited / Variable Translocation matrin3_cytoplasm->sg_formation Minimal Recruitment

This compound localization under cellular stress.

Discussion and Future Directions

The available data indicates that both wild-type and ALS-associated mutant forms of this compound are predominantly nuclear proteins, and their localization is not dramatically altered by cellular stress that induces the formation of stress granules.[3][9] While a fraction of cells can exhibit cytoplasmic this compound, it does not appear to be a critical or consistent component of stress granules.[3][10] This is in contrast to other ALS-linked RNA-binding proteins.

Some studies suggest that mutations like S85C might impair the formation of stress granules themselves, pointing to a more complex role for this compound in the cellular stress response than simple translocation.[14][15] Future research should focus on:

  • Investigating a wider range of cellular stressors beyond sodium arsenite.

  • Elucidating the mechanisms that regulate the limited nucleocytoplasmic shuttling of this compound.

  • Exploring the functional consequences of the minor cytoplasmic pool of this compound.

  • Utilizing more physiological models, such as patient-derived neurons, to study this compound localization.

This guide provides a comprehensive summary of the current knowledge and methodologies for studying the subcellular localization of this compound under stress. The provided protocols and diagrams serve as a resource for researchers aiming to further unravel the complex biology of this important protein and its role in disease.

References

Post-Translational Modifications of Matrin 3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that plays a crucial role in a multitude of cellular processes, including DNA replication and repair, transcription, and RNA processing.[1][2][3] Its function and localization are intricately regulated by a variety of post-translational modifications (PTMs). Dysregulation of these PTMs has been increasingly implicated in the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[4] This technical guide provides an in-depth overview of the known PTMs of MATR3, their functional consequences, and detailed experimental protocols for their investigation.

Core Post-Translational Modifications of this compound

The function of MATR3 is dynamically modulated by several key PTMs, primarily phosphorylation and ubiquitination. While acetylation is also a potential modification, its role in MATR3 biology is less defined.

Phosphorylation

Phosphorylation is a critical regulator of MATR3's nucleic acid binding affinity, subcellular localization, and protein stability. Several key phosphorylation sites and their corresponding kinases have been identified.

Table 1: Known Phosphorylation Sites of this compound

SiteKinaseCellular ContextFunctional ConsequenceReferences
S188Protein Kinase A (PKA)NMDA receptor activation in cerebellar neuronsPromotes MATR3 degradation, potentially contributing to neuronal death under pathological conditions.[4][5]
S208Ataxia-Telangiectasia Mutated (ATM)DNA double-strand breaksNecessary for MATR3's role in the DNA damage response.[4]
T239Pyruvate Kinase M2 (PKM2)Not specifiedInhibits K48-linked ubiquitination, thereby preventing MATR3 degradation.[4]
Multiple (unspecified)Not specifiedGeneralEnhances MATR3's binding affinity to both DNA and RNA.[2][6] Nuclear MATR3 is more heavily phosphorylated than its cytoplasmic counterpart.[6][2][6]
Ubiquitination

Ubiquitination plays a significant role in regulating MATR3 protein homeostasis. The attachment of ubiquitin chains, particularly K48-linked chains, targets MATR3 for proteasomal degradation. Pathological protein inclusions in neurodegenerative diseases are often positive for ubiquitin, suggesting a role for dysregulated ubiquitination in MATR3 aggregation.[4] The specific E3 ligases responsible for MATR3 ubiquitination are an active area of investigation.

Acetylation

The role of acetylation in regulating MATR3 function is an emerging area of interest. While specific acetylation sites on MATR3 have not been definitively characterized in the literature, the presence of numerous predicted lysine (B10760008) acetylation sites suggests that this PTM may play a role in modulating its interactions and function, similar to other RNA-binding proteins implicated in ALS.[4]

Signaling Pathways Involving this compound PTMs

The PTMs of MATR3 are integrated into complex signaling networks that respond to extracellular and intracellular cues.

Matrin3_Phosphorylation_Signaling cluster_upstream Upstream Signals cluster_kinases Kinases cluster_matrin3 This compound cluster_downstream Downstream Effects NMDA_Receptor_Activation NMDA Receptor Activation PKA PKA NMDA_Receptor_Activation->PKA Activates DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Activates MATR3 This compound PKA->MATR3 Phosphorylates S188 ATM->MATR3 Phosphorylates S208 PKM2 PKM2 PKM2->MATR3 Phosphorylates T239 DNA_Binding_Enhanced Enhanced DNA/RNA Binding MATR3->DNA_Binding_Enhanced General Phosphorylation Degradation Proteasomal Degradation MATR3->Degradation PKA-mediated Phosphorylation DNA_Repair DNA Damage Response MATR3->DNA_Repair ATM-mediated Phosphorylation Stabilization Protein Stabilization MATR3->Stabilization PKM2-mediated Phosphorylation

Caption: Signaling pathways regulating this compound phosphorylation.

Experimental Protocols

This section provides detailed methodologies for the investigation of MATR3 PTMs.

Immunoprecipitation and Western Blotting for Phosphorylated MATR3

This protocol is designed to isolate MATR3 and detect its phosphorylated forms.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-Matrin 3 antibody (for immunoprecipitation and western blotting)

  • Phospho-specific this compound antibodies (if available) or pan-phosphoserine/threonine/tyrosine antibodies

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background from phosphoproteins in milk)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Matrin 3 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads three times with wash buffer.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-Matrin 3 or a phospho-specific antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

IP_WB_Workflow start Cell Lysate (with inhibitors) ip Immunoprecipitation (Anti-MATR3 Ab) start->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody (e.g., anti-pS85-MATR3) block->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for immunoprecipitation and western blotting of MATR3.
Mass Spectrometry for PTM Site Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the unbiased identification and quantification of PTMs on MATR3.

General Workflow:

  • Sample Preparation:

    • Isolate MATR3 from cell lysates, either through immunoprecipitation or gel-based separation.

    • Perform in-gel or in-solution digestion of MATR3 using a protease such as trypsin.

  • Enrichment of Modified Peptides (Optional but Recommended):

    • For phosphopeptides, use techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • For ubiquitinated peptides, use antibodies that recognize the di-glycine remnant of ubiquitin on peptides after tryptic digest.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and their modifications from the MS/MS spectra.

    • For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed to compare PTM levels between different conditions.

Site-Directed Mutagenesis to Study PTM Function

Site-directed mutagenesis allows for the investigation of the functional importance of specific PTM sites by mutating the modified residue to a non-modifiable residue (e.g., serine to alanine) or a phospho-mimetic residue (e.g., serine to aspartic or glutamic acid).

General Protocol (using a commercial kit as a basis):

  • Primer Design: Design primers containing the desired mutation, with the mutation located in the center of the primer.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the MATR3 cDNA as a template.

  • Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-dependent endonuclease such as DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Assays: Transfect the mutated MATR3 construct into cells to assess the functional consequences of the mutation on protein localization, stability, nucleic acid binding, or other relevant cellular processes.

Conclusion

The post-translational modification of this compound is a complex and dynamic process that is essential for its proper function and is implicated in the pathogenesis of severe neurodegenerative diseases. A thorough understanding of these modifications and the signaling pathways that regulate them is crucial for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for researchers to further elucidate the intricate roles of MATR3 PTMs in health and disease.

References

Genetic Variants of MATR3: A Technical Guide to Disease Association

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a ubiquitously expressed nuclear matrix protein that plays a critical role in various aspects of nucleic acid metabolism, including DNA replication and repair, transcription, and RNA processing.[1][2] Emerging evidence has implicated genetic variants in the MATR3 gene in a spectrum of neuromuscular diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and a form of distal myopathy.[3][4] This technical guide provides a comprehensive overview of the known MATR3 genetic variants, their association with disease phenotypes, the molecular mechanisms underlying their pathogenicity, and detailed experimental protocols for their study.

MATR3 Genetic Variants and Associated Phenotypes

Mutations in the MATR3 gene are primarily missense variants and have been identified in both familial and sporadic cases of ALS, as well as in patients with distal myopathy, sometimes presenting with overlapping features of "multisystem proteinopathy".[3][4] The location of these mutations within the MATR3 protein appears to influence the resulting clinical phenotype.

Quantitative Data on MATR3 Variants

The following tables summarize the key quantitative data associated with prominent MATR3 genetic variants.

Table 1: Major Disease-Associated MATR3 Variants and Clinical Features

VariantAssociated Disease(s)Typical Age of OnsetDisease ProgressionKey Clinical Features
p.Ser85Cys (S85C) ALS, Vocal Cord and Pharyngeal Distal Myopathy (VCPDM)30s - 50sSlowly progressiveDistal muscle weakness, vocal cord and pharyngeal weakness, dysphonia, dysphagia.[5] May present with features of both myopathy and motor neuron disease.[3]
p.Phe115Cys (F115C) Familial ALSVariableRapidClassic ALS symptoms, with a typical survival of less than five years after symptom onset.[3][5]
p.Pro154Ser (P154S) Sporadic ALS--Identified in a sporadic ALS case.[1]
p.Thr622Ala (T622A) Familial ALS~65 yearsRapidTypical, rapidly progressive ALS.[3]

Table 2: Frequency of MATR3 Mutations in ALS Cohorts

CohortTotal ALS PatientsPatients with MATR3 MutationsFrequency (%)Specific Variants IdentifiedReference
French-Canadian (SALS)16431.8%c.48+1G>T (splicing mutation)[6]
Italian32261.9%p.Q66K, p.G153C, p.E664A, p.S707L, p.N787S[7]
Taiwanese2071~0.5%p.Ala72Thr[8]
Additional Familial ALS1081~0.9%p.Thr622Ala[3]

Molecular Pathogenesis of MATR3 Variants

MATR3 is a multifunctional protein with two zinc finger domains involved in DNA binding and two RNA recognition motifs (RRMs) for RNA binding.[1] It plays a crucial role in RNA splicing, mRNA stability and export, and the DNA damage response.[1][2][9] Disease-associated mutations are thought to disrupt these functions through various mechanisms.

Altered Protein-Protein Interactions

Mutant MATR3 exhibits altered interactions with other key RNA-binding proteins implicated in ALS, such as TDP-43 and FUS.[9] For instance, the S85C mutation has been shown to increase the interaction between MATR3 and TDP-43.[3] These altered interactions may lead to the sequestration of these proteins and disruption of their normal functions.

Disrupted RNA Processing

MATR3 is a regulator of alternative splicing, primarily acting as a splicing repressor.[1] Mutations in MATR3 can lead to aberrant splicing events, including the inclusion of cryptic exons.[10][11] This dysregulation of RNA processing can result in the production of non-functional or toxic proteins, contributing to cellular dysfunction.

Impaired mRNA Export

MATR3 interacts with the Transcription and Export (TREX) complex, which is crucial for the nuclear export of mRNA.[9] ALS-linked mutations in MATR3 can alter its interaction with components of the TREX complex, leading to defects in the nuclear export of global mRNA, as well as specific mRNAs of other ALS-associated genes like TDP-43 and FUS.[9]

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key signaling pathways and molecular interactions involving MATR3.

MATR3_RNA_Splicing cluster_nucleus Nucleus cluster_mutation Mutant MATR3 MATR3 MATR3 pre_mRNA pre-mRNA MATR3->pre_mRNA Binds to intronic regions splicing_machinery Splicing Machinery MATR3->splicing_machinery Repress splicing PTBP1 PTBP1 PTBP1->pre_mRNA Binds to pyrimidine tracts PTBP1->splicing_machinery Repress splicing mature_mRNA Mature mRNA pre_mRNA->mature_mRNA splicing_machinery->pre_mRNA Processes cryptic_exon Cryptic Exon Inclusion splicing_machinery->cryptic_exon mutant_MATR3 Mutant MATR3 (e.g., S85C) mutant_MATR3->splicing_machinery Dysregulates

MATR3's Role in Alternative Splicing Regulation.

MATR3_mRNA_Export cluster_nucleus Nucleus cluster_mutation Mutant MATR3 MATR3 MATR3 TREX_complex TREX Complex MATR3->TREX_complex Interacts with mRNA mRNA TREX_complex->mRNA Binds to mRNA->mRNA nuclear_pore Nuclear Pore Complex mRNA->nuclear_pore Export cytoplasm Cytoplasm mutant_MATR3 Mutant MATR3 mutant_MATR3->TREX_complex Altered Interaction

MATR3's Involvement in mRNA Export via the TREX Complex.

MATR3_DDR cluster_nucleus Nucleus cluster_mutation Mutant MATR3 DNA_damage DNA Double- Strand Break ATM_DNAPK ATM / DNA-PK DNA_damage->ATM_DNAPK Activates MATR3 MATR3 ATM_DNAPK->MATR3 Phosphorylates DNA_repair DNA Repair ATM_DNAPK->DNA_repair DDR_proteins DNA Damage Response Proteins (e.g., Ku70/80, RAD50) MATR3->DDR_proteins Interacts with DDR_proteins->DNA_repair Mediates mutant_MATR3 Mutant MATR3 mutant_MATR3->DDR_proteins Impaired Interaction?

MATR3's Role in the DNA Damage Response Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and dysfunction of MATR3.

Co-Immunoprecipitation (Co-IP) of MATR3 and Interacting Proteins

This protocol is designed to identify and validate protein-protein interactions with MATR3 in cultured cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-MATR3 antibody (or antibody against a tagged version of MATR3)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis: Culture cells (e.g., HEK293T or neuronal cell lines like NSC-34) expressing the proteins of interest. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: (Optional) To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-MATR3 antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MATR3 and the putative interacting proteins.

Immunofluorescence Staining for MATR3 Subcellular Localization

This protocol allows for the visualization of MATR3's subcellular localization in cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against MATR3

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-MATR3 antibody in blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS. Mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Generation of MATR3 Knock-in Mouse Models using CRISPR/Cas9

This workflow outlines the general steps for creating a knock-in mouse model with a specific MATR3 mutation.

CRISPR_Workflow design 1. Design gRNA and Donor DNA - gRNA targeting near mutation site - ssODN or plasmid donor with mutation and homology arms synthesis 2. Synthesize Components - In vitro transcribe gRNA - Synthesize or clone donor DNA - Obtain Cas9 protein or mRNA design->synthesis microinjection 3. Microinjection into Zygotes - Inject gRNA, Cas9, and donor DNA into fertilized mouse eggs synthesis->microinjection implantation 4. Embryo Transfer - Transfer injected zygotes into pseudopregnant female mice microinjection->implantation screening 5. Genotyping of Pups - PCR and Sanger sequencing to identify founders with the knock-in allele implantation->screening breeding 6. Breeding to Establish Lines - Breed founder mice to establish heterozygous and homozygous lines screening->breeding

Workflow for Generating MATR3 Knock-in Mice.

Conclusion

The identification of pathogenic variants in MATR3 has solidified its role in the pathogenesis of ALS and distal myopathies. These mutations disrupt the multifaceted functions of MATR3 in RNA and DNA metabolism, leading to cellular dysfunction and neurodegeneration. The continued investigation into the molecular consequences of these variants, aided by the experimental approaches detailed in this guide, is crucial for the development of targeted therapeutic strategies for these devastating diseases. Further research focusing on large, international patient cohorts will be invaluable for refining genotype-phenotype correlations and understanding the full spectrum of MATR3-related disorders.

References

Technical Guide: Discovery and Characterization of Novel Matrin 3 Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Matrin 3 (MATR3)

This compound (MATR3) is a highly conserved, multifunctional protein primarily located in the nuclear matrix.[1][2] Originally identified as a component of the inner nuclear matrix, MATR3 is involved in scaffolding and promoting chromatin organization.[2][3][4] The protein contains two C2H2 zinc finger domains for DNA binding and two RNA Recognition Motifs (RRMs) for RNA binding, allowing it to interact with both nucleic acids.[2][4][5][6]

Functionally, MATR3 is implicated in a wide array of critical cellular processes. In the nucleus, it plays roles in transcription, the DNA damage response, alternative splicing, mRNA export, and the nuclear retention of hyper-edited RNA.[3][4] In the cytoplasm, it is involved in mRNA stabilization and may localize to stress granules.[3][4] Given its diverse functions, the identification of MATR3's protein binding partners is crucial for understanding its role in cellular homeostasis and the pathogenesis of diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), where MATR3 mutations have been identified.[1][3] This guide details the methodologies used to discover novel MATR3 interactors, presents a summary of known binding partners, and illustrates the key functional networks.

Experimental Protocols for Identifying MATR3 Binding Partners

The discovery of protein-protein interactions (PPIs) is fundamental to elucidating protein function. Several core techniques have been employed to identify MATR3 binding partners, primarily co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and yeast two-hybrid (Y2H) screening.

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-IP-MS is a powerful technique used to identify proteins that bind to a specific "bait" protein within a complex mixture, such as a cell lysate.[7] This method has been successfully used to define the interactome of both wild-type and mutant MATR3.[8][9]

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., NSC-34, HEK293T) expressing the bait protein (e.g., Flag-tagged human MATR3).[8][10]

    • Prepare nuclear extracts or whole-cell lysates using a suitable lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to maintain protein integrity.[10][11]

    • Incubate on ice and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.[11]

  • Immunoprecipitation (IP):

    • Add a specific antibody targeting the bait protein (or its epitope tag, like anti-Flag) to the cleared lysate.[7][11]

    • Incubate for several hours at 4°C with gentle rotation to allow antibody-antigen complexes to form.[11]

    • Add protein A/G-conjugated magnetic beads to the lysate and incubate further to capture the antibody-protein complexes.[11]

  • Washing and Elution:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[7]

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a high concentration of the epitope tag peptide).[7]

  • Mass Spectrometry (MS) Analysis:

    • The eluted protein sample is typically subjected to enzymatic digestion, most commonly with trypsin, to generate peptides.[7]

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS spectra are then searched against a protein database to identify the proteins present in the original complex.[10]

    • Bioinformatic analysis, often using algorithms like SAINTexpress, is used to distinguish high-confidence interactors from background contaminants.[9]

CoIP_MS_Workflow start Cell Lysis (Nuclear or Whole Cell Extract) ip Immunoprecipitation (Add anti-MATR3 Ab) start->ip Lysate capture Capture Complexes (Protein A/G Beads) ip->capture wash Wash Beads (Remove Non-specific Binders) capture->wash elute Elution (Release Protein Complexes) wash->elute digest Tryptic Digestion (Proteins to Peptides) elute->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis (Identify Binding Partners) ms->analysis

A simplified workflow for identifying MATR3 binding partners using Co-IP-MS.
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.[12] It relies on the reconstitution of a functional transcription factor (commonly GAL4) when a "bait" protein fused to the GAL4 DNA-binding domain (BD) interacts with a "prey" protein fused to the GAL4 activation domain (AD).[12] This interaction drives the expression of reporter genes, allowing for the selection of positive clones. This method has successfully identified dozens of MATR3 interactors.[13]

  • Vector Construction:

    • Clone the full-length coding sequence of MATR3 (the "bait") into a vector containing the GAL4 DNA-binding domain (BD).

    • Construct a cDNA library (the "prey") from a relevant cell type or tissue, cloned into a vector containing the GAL4 activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform a yeast reporter strain with the bait plasmid. It's critical to first confirm that the bait protein itself does not auto-activate the reporter genes.[14]

    • Transform a second yeast strain of the opposite mating type with the prey cDNA library.

    • Mate the bait- and prey-containing yeast strains to allow for the combination of both plasmids in diploid cells.

  • Selection of Positive Interactions:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine, leucine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the necessary reporter genes.

    • A secondary screen, such as an X-gal assay to detect β-galactosidase activity (from the lacZ reporter gene), is often used for confirmation.

  • Identification of Prey Proteins:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with MATR3.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait1 BD-Bait (MATR3) Promoter1 Promoter BD_Bait1->Promoter1 Binds DNA AD_Prey1 AD-Prey Reporter1 Reporter Gene Promoter1->Reporter1 note1 No Transcription BD_Bait2 BD-Bait (MATR3) AD_Prey2 AD-Prey BD_Bait2->AD_Prey2 Interaction Promoter2 Promoter BD_Bait2->Promoter2 Binds DNA Reporter2 Reporter Gene AD_Prey2->Reporter2 Activates Promoter2->Reporter2 note2 Transcription Occurs

The principle of the Yeast Two-Hybrid (Y2H) system for detecting PPIs.

Quantitative Overview of MATR3 Binding Partners

Multiple proteomic studies have identified a large network of MATR3-interacting proteins. These partners are involved in nearly every aspect of RNA and DNA metabolism, reinforcing MATR3's role as a key regulator of nucleic acid processes.

Table 1: Summary of High-Confidence MATR3 Interacting Proteins by Functional Category
Functional CategoryInteracting ProteinsReference Studies
RNA Processing/Splicing PTBP1, HNRNPM, HNRNPH1, SFRS14, ADAR, DDX5, DDX17, SFPQ, NONO, FUS, TDP-43[15][16][17][18]
mRNA Export & Transport TREX Complex (Aly, Ddx39b), THOC2, UAP56[6][8][9]
DNA Damage Response (DDR) Ku70, Ku80, DNA-PK, H2AX, RAD50, ATM, RUVBL1/2[6][16][19]
Chromatin Organization CTCF, Cohesin Complex members, UHRF2[5][16]
Transcription RNA Polymerase II, CCAR1, KIAA1967[2][20][19]
Translation & Ribosome Biogenesis Various ribosomal proteins, eIF3 complex members[2][16]
Other (e.g., lncRNA binding) SNHG1, NEAT1[21][22]

Note: This table is a synthesis of key interactors identified across multiple studies and is not exhaustive.

A study using IP-MS in NSC-34 cells identified approximately 50 interacting proteins for wild-type MATR3.[9] Interestingly, ALS-associated mutations in MATR3 altered the interactome, with each mutant exhibiting roughly 60% different interactors compared to the wild-type protein.[9] Another study identified ~123 proteins that bound to MATR3 in HEK293 cells, with a prominence of proteins associated with RNA processing and stress granules.[23][15]

Key Signaling and Functional Networks of MATR3

The MATR3 interactome reveals its central role in coordinating complex cellular pathways, particularly those involved in gene expression and genome stability.

MATR3 in RNA Processing and Export

A significant portion of MATR3's binding partners are involved in RNA splicing and processing. MATR3 forms overlapping regulatory networks with Polypyrimidine Tract Binding Protein (PTB) to regulate alternative splicing.[20] Furthermore, MATR3 interacts with multiple components of the TRanscription and EXport (TREX) complex, which links transcription, splicing, and mRNA nuclear export.[6][9] ALS-linked MATR3 mutations can alter these interactions, leading to defects in the nuclear export of mRNA, including the transcripts for other ALS-associated proteins like TDP-43 and FUS.[8][9]

MATR3 in the DNA Damage Response (DDR)

Proteomic studies have shown that MATR3 interacts with key proteins in the DDR pathway, including the DNA-PK holoenzyme subunits Ku70/Ku80 and RAD50.[16][19] MATR3 is also a substrate of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the response to DNA double-strand breaks.[1][17] This places MATR3 as an active participant in sensing and responding to DNA damage to maintain genomic integrity.

MATR3_Hub cluster_RNA RNA Processing & Export cluster_DNA DNA Damage & Chromatin cluster_Transcription Transcription MATR3 MATR3 PTB1 PTBP1 MATR3->PTB1 HNRNPM HNRNPM MATR3->HNRNPM TDP43 TDP-43 MATR3->TDP43 TREX TREX Complex MATR3->TREX SFPQ SFPQ MATR3->SFPQ ATM ATM MATR3->ATM DNAPK DNA-PK MATR3->DNAPK RAD50 RAD50 MATR3->RAD50 CTCF CTCF MATR3->CTCF POLII RNA Pol II MATR3->POLII

MATR3 as a central hub interacting with proteins in major cellular pathways.

Conclusion and Future Directions

The identification of MATR3's binding partners through techniques like Co-IP-MS and Y2H has been instrumental in transforming our understanding of this protein from a static nuclear matrix component to a dynamic regulator of nucleic acid metabolism. The extensive network of interactors underscores its involvement in RNA processing, DNA repair, and chromatin organization.

For researchers and drug development professionals, this interactome provides a rich source of potential therapeutic targets. Understanding how disease-causing mutations, particularly those linked to ALS, alter these protein-protein interactions is a critical area of ongoing research. Future studies should focus on:

  • Quantitative Interactomics: Applying advanced quantitative proteomic techniques to precisely measure changes in binding affinities caused by pathogenic mutations.

  • Structural Biology: Determining the high-resolution structures of MATR3 in complex with its key binding partners to facilitate structure-based drug design.

  • Functional Validation: Moving beyond discovery to functionally validate the biological significance of these interactions in relevant cellular and animal models of disease.

By continuing to unravel the complex web of MATR3's molecular interactions, the scientific community can pave the way for novel diagnostic and therapeutic strategies for associated neurodegenerative diseases.

References

Exploratory Studies on Matrin 3 in Distal Myopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with critical functions in DNA and RNA metabolism.[1][2][3][4] Mutations in the MATR3 gene have been identified as a cause of autosomal dominant distal myopathy, often presenting with vocal cord and pharyngeal weakness (VCPDM).[2] This technical guide provides an in-depth overview of the core findings from exploratory studies on this compound in the context of distal myopathy, with a focus on quantitative data from experimental models, detailed methodologies, and the signaling pathways implicated in its pathogenesis.

Quantitative Data from In Vivo and In Vitro Models

To understand the functional consequences of MATR3 mutations in a physiological context, various animal and cellular models have been developed. The data presented below summarizes key quantitative findings from studies on this compound S85C knock-in and transgenic mouse models, which recapitulate many features of the human disease.

Table 1: Motor Function and Phenotypic Analysis of this compound S85C Knock-in Mice
ParameterGenotype30 Weeks55 Weeksp-valueReference
Inverted Grid Test (seconds) Matr3+/+45.2 ± 3.148.5 ± 2.9[5]
Matr3S85C/+40.1 ± 2.842.3 ± 3.2[5]
Matr3S85C/S85C32.7 ± 3.530.1 ± 3.8p = 0.0146 (30w), **p = 0.0088 (55w)[5]
Righting Reflex (seconds) Matr3+/+1.2 ± 0.11.3 ± 0.2[5]
Matr3S85C/+1.5 ± 0.21.8 ± 0.3[5]
Matr3S85C/S85C2.1 ± 0.32.9 ± 0.4p = 0.0102 (40w), ***p = 0.0006 (50w)[5]
Body Weight (grams) Matr3+/+30.5 ± 1.232.1 ± 1.5[6]
Matr3P154S/+30.1 ± 1.131.8 ± 1.3ns[6]
Matr3P154S/P154S29.8 ± 1.331.5 ± 1.4ns[6]

Data are presented as mean ± SEM. Statistical significance was determined by appropriate tests as reported in the cited literature. "ns" indicates not significant.

Table 2: Muscle Histopathology in this compound Mouse Models
ParameterModelObservationReference
Muscle Fiber Area MATR3 P154S Knock-in (8 months)No significant difference between genotypes.[6]
This compound Localization MATR3 P154S Knock-inExclusively nuclear in myocytes.[6]
Myopathic Changes MATR3 (S85C) Overexpression (AAV)Myofiber atrophy, internalized nuclei.
Protein Aggregates MATR3 (S85C) Overexpression (AAV)Sarcoplasmic inclusions rich in MATR3 and p62/SQSTM1.
Muscle Pathology MATR3 F115C TransgenicAge-dependent muscle fiber degeneration with vacuoles and internalized nuclei.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in the study of this compound in distal myopathy.

Generation of this compound S85C Knock-in Mice using CRISPR/Cas9

This protocol describes the generation of a mouse model harboring the S85C mutation in the endogenous Matr3 locus.[3][7]

  • Design of CRISPR Components:

    • A guide RNA (gRNA) is designed to target exon 2 of the mouse Matr3 gene, close to the serine 85 codon.

    • A single-stranded DNA (ssDNA) repair template is synthesized. This template contains the desired S85C mutation (TCA to TGC) and additional silent mutations to disrupt the PAM sequence, preventing re-cleavage by Cas9.[7]

  • Preparation of Microinjection Mix:

    • The Cas9 protein, gRNA, and ssDNA repair template are mixed in an appropriate injection buffer.

  • Microinjection into Zygotes:

    • The CRISPR/Cas9 ribonucleoprotein (RNP) complex and the repair template are microinjected into the cytoplasm of fertilized mouse zygotes.[8]

  • Embryo Transfer and Screening:

    • The microinjected zygotes are transferred into pseudopregnant female mice.

    • Offspring are genotyped by PCR amplification of the targeted region followed by Sanger sequencing to confirm the presence of the S85C mutation and silent mutations.[7]

AAV-Mediated this compound Expression in Mouse Muscle

This protocol outlines the use of adeno-associated virus (AAV) vectors for the in vivo expression of wild-type or mutant this compound in mouse skeletal muscle.

  • AAV Vector Production:

    • The cDNA for human wild-type or mutant (e.g., S85C) this compound is cloned into an AAV expression vector containing inverted terminal repeats (ITRs).

    • The AAV vector plasmid, along with a helper plasmid and a Rep/Cap plasmid, are co-transfected into HEK293T cells for viral particle production.[9]

    • AAV particles are purified using methods such as iodixanol (B1672021) gradient ultracentrifugation.[10]

    • Viral titers are determined by qPCR.[9]

  • Intramuscular Injection:

    • Purified AAV vectors are injected directly into the tibialis anterior or gastrocnemius muscles of adult mice.[11]

  • Analysis of Gene Expression and Pathology:

    • At desired time points post-injection, the injected muscles are harvested.

    • Expression of the this compound transgene is confirmed by Western blotting or immunohistochemistry.

    • Muscle tissue is processed for histological analysis (e.g., H&E staining) to assess for myopathic changes.

Primary Myoblast Culture and Differentiation

This protocol describes the isolation and in vitro culture of primary myoblasts from mouse skeletal muscle.[5][12][13][14][15]

  • Muscle Tissue Digestion:

    • Skeletal muscles are dissected from mice and minced.

    • The tissue is digested using a solution containing collagenase and dispase to release individual cells.

  • Myoblast Isolation:

    • The cell suspension is filtered through a cell strainer to remove debris.

    • Cells are plated on collagen-coated dishes. Fibroblasts adhere more rapidly, allowing for the enrichment of myoblasts in the supernatant after a short incubation period (pre-plating).[15]

  • Myoblast Proliferation:

    • The enriched myoblasts are cultured in a growth medium containing fetal bovine serum (FBS) and basic fibroblast growth factor (bFGF) on Matrigel-coated plates.[12]

  • Myotube Differentiation:

    • To induce differentiation, the growth medium is replaced with a differentiation medium, which has a lower serum concentration (e.g., 2% horse serum) and lacks bFGF.

    • The formation of multinucleated myotubes is monitored over several days.

Western Blot Analysis of this compound
  • Protein Extraction: Muscle tissue or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against this compound, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry for this compound in Muscle Tissue
  • Tissue Preparation: Muscle tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer.

  • Immunostaining:

    • Sections are blocked to prevent non-specific antibody binding.

    • Incubation with a primary antibody against this compound.

    • Incubation with a labeled secondary antibody.

  • Visualization: The signal is visualized using a chromogenic substrate (e.g., DAB) or fluorescent microscopy.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) and mounted.

Signaling Pathways and Molecular Mechanisms

Mutations in this compound are thought to disrupt several critical cellular processes, leading to the pathology observed in distal myopathy. The following diagrams illustrate some of the key proposed mechanisms.

Matrin3_Function cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MATR3 This compound DNA DNA MATR3->DNA Transcription Regulation pre_mRNA pre-mRNA MATR3->pre_mRNA Alternative Splicing mRNA mRNA MATR3->mRNA mRNA Stability Splicing_Factors Splicing Factors (e.g., PTBP1) MATR3->Splicing_Factors Interaction TREX_Complex TREX Complex MATR3->TREX_Complex mRNA Export pre_mRNA->mRNA Splicing mRNA_out mRNA Translation Protein Synthesis

Caption: Overview of this compound's nuclear functions in gene expression.

Mutant this compound can lead to dysregulated RNA processing, including altered alternative splicing of key transcripts necessary for muscle health.[3][16][17] this compound interacts with other splicing factors, such as PTBP1, to regulate exon inclusion and exclusion.[17] It is also involved in mRNA stability and nuclear export through its interaction with the TREX complex.[16][18]

Experimental_Workflow_Myopathy_Model start Generate this compound Mutant Mouse Model (e.g., S85C Knock-in) phenotyping Behavioral & Motor Function Analysis start->phenotyping tissue_collection Muscle & Spinal Cord Tissue Collection phenotyping->tissue_collection histology Histopathological Analysis tissue_collection->histology biochemistry Biochemical Analysis (Western Blot, IHC) tissue_collection->biochemistry mol_bio Molecular Analysis (RNA-seq) tissue_collection->mol_bio outcome Characterization of Myopathic Phenotype histology->outcome biochemistry->outcome mol_bio->outcome

Caption: Experimental workflow for characterizing a this compound distal myopathy mouse model.

The generation and characterization of animal models are central to understanding disease mechanisms. This workflow illustrates the key steps from model creation to the detailed analysis of the resulting phenotype.

Calcium_Signaling_Pathway NMDA_R NMDA Receptor Activation Ca_influx Ca2+ Influx NMDA_R->Ca_influx Calmodulin Calmodulin (CaM) Activation Ca_influx->Calmodulin Calpain Calpain-1 Activation Ca_influx->Calpain MATR3 This compound Calmodulin->MATR3 RNA_binding_inhibition Inhibition of RNA Binding Calmodulin->RNA_binding_inhibition Displaces RNA from MATR3 Calpain->MATR3 Cleaves S85C_mutant S85C Mutant This compound Calpain->S85C_mutant Ineffective Cleavage RNA RNA MATR3->RNA Binds Degradation This compound Degradation MATR3->Degradation Leads to Resistance Resistance to Degradation S85C_mutant->Resistance

Caption: Calcium-dependent regulation of this compound abundance and function.

Recent studies have highlighted the role of calcium signaling in regulating this compound.[19][20][21][22][23] Increased intracellular calcium, for example, through NMDA receptor activation, can lead to the activation of calmodulin and calpain-1.[19][20][22][23] Calmodulin can bind to this compound and inhibit its RNA-binding activity.[19][20][21][22][23] Simultaneously, calpain-1 can mediate the degradation of this compound.[19][20][22][23] The pathogenic S85C mutation has been shown to render this compound resistant to this calpain-mediated cleavage, potentially leading to its accumulation and contributing to disease.[20]

Conclusion

Exploratory studies have begun to unravel the complex role of this compound in the pathogenesis of distal myopathy. The development of robust in vivo and in vitro models has been instrumental in identifying key molecular mechanisms, including disruptions in RNA processing and calcium-dependent signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a foundation for future research aimed at developing targeted therapies for this compound-related myopathies. Further investigation into the downstream targets of this compound's splicing activity and the interplay between different signaling pathways will be crucial for a comprehensive understanding of this debilitating disease.

References

Methodological & Application

Application Notes and Protocols for Studying Matrin 3 RNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in RNA metabolism, including pre-mRNA splicing, mRNA stabilization, and nuclear retention of hyper-edited RNAs.[1][2][3] Its involvement in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) has made it a significant target for research and therapeutic development.[4][5] Understanding the molecular details of MATR3's interactions with RNA is paramount to unraveling its function in both health and disease.

This document provides detailed application notes and protocols for several key techniques used to study the RNA binding properties of this compound. These methods are essential for identifying RNA targets, characterizing binding affinities, and elucidating the functional consequences of these interactions.

Key Techniques for Studying this compound RNA Binding

Several powerful techniques can be employed to investigate the intricate relationship between this compound and its RNA targets. These include high-throughput sequencing methods to identify genome-wide binding sites, as well as lower-throughput biochemical assays to validate and quantify these interactions.

1. Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-seq): This technique is used to identify the specific RNA sequences that this compound binds to in vivo. Variants such as individual-nucleotide resolution CLIP (iCLIP) and photoactivatable-ribonucleoside-enhanced cross-linking and immunoprecipitation (PAR-CLIP) provide high-resolution mapping of binding sites.[6][7]

2. RNA Immunoprecipitation followed by Sequencing (RIP-seq): RIP-seq is used to identify the population of RNAs that are associated with this compound in a ribonucleoprotein (RNP) complex.[2][3]

3. Electrophoretic Mobility Shift Assay (EMSA): EMSA is a classic in vitro technique used to detect and characterize the binding of a protein to a specific RNA molecule. It can be adapted to provide quantitative binding data.[8][9]

4. Surface Plasmon Resonance (SPR): SPR is a label-free, real-time method to measure the kinetics and affinity of protein-RNA interactions.[10][11]

Data Presentation: Quantitative Analysis of this compound-RNA Interactions

While precise dissociation constants (Kd) for this compound and its various RNA targets are not extensively documented in the literature, the following tables summarize the types of quantitative data that can be obtained using the described techniques. Researchers are encouraged to use the provided protocols to determine these values for their specific RNA sequences of interest.

Table 1: Representative Data from this compound RIP-qPCR Validation

This table shows example data from a RIP-qPCR experiment, validating the association of specific small noncoding RNAs with MATR3. The fold enrichment indicates the relative abundance of the RNA in the MATR3 immunoprecipitate compared to a control.

RNA TargetFold Enrichment (vs. IgG control)Reference
sncRNA-115.2[2]
sncRNA-210.8[2]
sncRNA-38.5[2]
sncRNA-45.3[2]

Table 2: Summary of this compound iCLIP-seq and RIP-seq Findings

This table summarizes typical findings from high-throughput sequencing experiments aimed at identifying this compound's RNA interactome.

TechniqueCell LineKey FindingsRepresentative RNA TargetsBinding MotifReference
iCLIP-seq HeLaIdentifies thousands of direct binding sites, primarily in introns. This compound binding is associated with splicing repression.Intronic regions of genes involved in chromatin organization and cytoskeleton.Pyrimidine-rich sequences (e.g., CU-rich)[6][12]
RIP-seq HEK293TIdentifies a population of small noncoding RNAs and mRNAs associated with this compound.Small noncoding RNAs, mRNAs of genes with roles in cell cycle and transcription.Not directly determined by this method.[2][3]

Experimental Protocols

Individual-Nucleotide Resolution Cross-linking and Immunoprecipitation (iCLIP-seq) for this compound

This protocol is adapted from methodologies used in HeLa cells to identify this compound's RNA binding sites.[6]

Materials:

  • HeLa cells

  • PBS (phosphate-buffered saline)

  • UV cross-linking instrument (254 nm)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors)

  • RNase I

  • Anti-Matrin 3 antibody

  • Protein A/G magnetic beads

  • 3' RNA adapter

  • T4 RNA ligase

  • Radiolabeled ATP (γ-³²P)

  • T4 Polynucleotide Kinase (PNK)

  • SDS-PAGE gels and transfer apparatus

  • Nitrocellulose membrane

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol

  • Reverse transcriptase and primers

  • PCR amplification reagents

  • DNA sequencing platform

Protocol:

  • UV Cross-linking: Culture HeLa cells to confluency. Wash cells with cold PBS and irradiate with 254 nm UV light to cross-link protein-RNA complexes.

  • Cell Lysis and RNA Fragmentation: Lyse the cross-linked cells in lysis buffer. Partially digest the RNA using a low concentration of RNase I to generate small RNA fragments bound by this compound.

  • Immunoprecipitation: Incubate the cell lysate with an anti-Matrin 3 antibody. Capture the antibody-Matrin 3-RNA complexes using Protein A/G magnetic beads.

  • 3' Adapter Ligation and Radiolabeling: Ligate an RNA adapter to the 3' end of the co-precipitated RNA fragments. Radiolabel the 5' end of the RNA fragments with γ-³²P-ATP using T4 PNK.

  • Protein-RNA Complex Separation: Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE. Transfer the complexes to a nitrocellulose membrane.

  • RNA Isolation: Excise the membrane region corresponding to the size of the this compound-RNA complex. Treat with Proteinase K to digest the protein, leaving the cross-linked peptide attached to the RNA.

  • Reverse Transcription and cDNA Library Preparation: Isolate the RNA fragments. Perform reverse transcription, which will terminate at the cross-linked peptide. This truncation at the cross-link site is a key feature of iCLIP, providing nucleotide resolution.

  • PCR Amplification and Sequencing: Circularize the cDNA, amplify it by PCR, and subject the resulting library to high-throughput sequencing.

  • Data Analysis: Map the sequencing reads to the genome. The start sites of the mapped reads correspond to the cross-link sites, identifying the precise RNA binding sites of this compound.

RNA Immunoprecipitation (RIP-seq) for this compound

This protocol is based on a method used in HEK293T cells to identify RNAs associated with this compound.[2][3]

Materials:

  • HEK293T cells expressing FLAG-tagged this compound

  • Lysis buffer (e.g., polysome lysis buffer) with protease and RNase inhibitors

  • Anti-FLAG antibody-conjugated magnetic beads

  • Wash buffers (high and low salt)

  • Proteinase K

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA sequencing

  • High-throughput sequencing platform

Protocol:

  • Cell Lysis: Harvest HEK293T cells expressing FLAG-Matrin 3 and lyse them in a gentle lysis buffer to keep ribonucleoprotein complexes intact.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG magnetic beads to capture FLAG-Matrin 3 and its associated RNAs.

  • Washing: Wash the beads extensively with high-salt and low-salt wash buffers to remove non-specific binding proteins and RNAs.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by treating with Proteinase K to digest the protein. Purify the co-precipitated RNA using an RNA extraction kit.

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating DNA.

  • Library Preparation and Sequencing: Construct a cDNA library from the immunoprecipitated RNA and a corresponding input control RNA sample. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the genome and compare the abundance of each RNA in the this compound RIP sample to the input control to identify enriched RNA species.

Validation by RIP-qPCR: To validate the results from RIP-seq, perform RIP as described above, but instead of sequencing, use the purified RNA for reverse transcription followed by quantitative PCR (qPCR) with primers specific for candidate target RNAs.[13]

Electrophoretic Mobility Shift Assay (EMSA) for this compound

This is a general protocol that can be adapted to study the interaction of purified this compound protein with a specific pyrimidine-rich RNA probe.[8][9]

Materials:

  • Purified recombinant this compound protein (full-length or specific domains like RRM2)

  • RNA probe containing a putative this compound binding site (e.g., a short, pyrimidine-rich sequence), labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Unlabeled competitor RNA (specific and non-specific)

  • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol)

  • Native polyacrylamide gel

  • TBE buffer

  • Gel imaging system (phosphorimager or fluorescence scanner)

Protocol:

  • RNA Probe Labeling: Synthesize and label the RNA probe of interest.

  • Binding Reaction: In a microcentrifuge tube, set up binding reactions containing the labeled RNA probe and varying concentrations of purified this compound protein in binding buffer. Include control reactions with no protein and reactions with an excess of unlabeled specific or non-specific competitor RNA.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer at 4°C.

  • Visualization: Dry the gel (for radioactive probes) and expose it to a phosphor screen, or directly image the gel (for fluorescent probes). The protein-RNA complex will migrate slower than the free RNA probe, resulting in a "shifted" band.

  • Quantitative Analysis: The fraction of bound RNA at different protein concentrations can be used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.

Surface Plasmon Resonance (SPR) for this compound

This is a generalized protocol for analyzing the kinetics of this compound-RNA interaction.[10][11]

Materials:

  • SPR instrument

  • Sensor chip (e.g., streptavidin-coated)

  • Purified recombinant this compound protein

  • Biotinylated RNA of interest

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution

Protocol:

  • Chip Preparation: Immobilize the biotinylated RNA onto the surface of a streptavidin-coated sensor chip. A reference flow cell should be prepared similarly but without the RNA or with a non-binding RNA to subtract non-specific binding.

  • Analyte Injection: Inject a series of concentrations of purified this compound protein (the analyte) over the sensor chip surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase occurs when the injection is replaced by running buffer.

  • Regeneration: After each cycle, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Identifying and Validating this compound RNA Targets

Matrin3_RNA_Binding_Workflow cluster_Discovery Discovery Phase: Genome-wide Screening cluster_Validation Validation & Quantitative Analysis cluster_Data_Analysis Data Analysis & Interpretation CLIP_seq iCLIP-seq / PAR-CLIP-seq (in vivo) Binding_Sites Identify High-Resolution Binding Sites CLIP_seq->Binding_Sites RIP_seq RIP-seq (in vivo) Target_RNAs Identify Associated RNA Population RIP_seq->Target_RNAs RIP_qPCR RIP-qPCR EMSA EMSA (in vitro) Binding_Affinity Determine Binding Affinity (Kd) EMSA->Binding_Affinity SPR SPR (in vitro) Binding_Kinetics Determine Kinetic Parameters (ka, kd) SPR->Binding_Kinetics Binding_Sites->EMSA Binding_Sites->SPR Target_RNAs->RIP_qPCR

Caption: Workflow for the identification and characterization of this compound RNA binding partners.

Signaling Pathways Involving this compound RNA Binding

DNA Damage Response Pathway

Matrin3_DDR_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates MATR3 This compound ATM->MATR3 phosphorylates SFPQ_NONO SFPQ/NONO Complex MATR3->SFPQ_NONO interacts with DDR DNA Damage Response (Cell Cycle Arrest, DNA Repair) SFPQ_NONO->DDR modulates

Caption: this compound's role in the ATM-mediated DNA damage response pathway.

Neuronal Activity-Dependent Regulation of this compound

Matrin3_Neuronal_Activity_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin activates Calpain Calpain Ca2_influx->Calpain activates MATR3 This compound Calmodulin->MATR3 binds to RNA_Binding_Inhibition Inhibition of RNA Binding Calmodulin->RNA_Binding_Inhibition Calpain->MATR3 cleaves RNA RNA MATR3->RNA binds to Degradation MATR3 Degradation MATR3->Degradation

Caption: Regulation of this compound function by neuronal activity via calcium signaling.

References

Application Notes and Protocols for Matrin 3 Immunoprecipitation Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including RNA metabolism and the DNA damage response (DDR).[1][2][3][4][5] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), making the study of its protein-protein interactions critical for understanding disease mechanisms and developing potential therapeutic interventions.[6][7] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to elucidate the this compound interactome. This document provides a detailed protocol for performing this compound IP-MS experiments, along with an overview of its key interacting partners and the pathways in which it functions.

Data Presentation

Quantitative Analysis of this compound Interacting Proteins

A key application of this compound IP-MS is the quantitative comparison of protein interactions between wild-type (WT) and mutant forms of the protein, which can provide insights into disease pathogenesis. The following table summarizes high-confidence interacting proteins identified in a study by Boehringer et al. (2017), comparing WT this compound with the S85C ALS-associated mutant. The data is presented as normalized spectral abundance factors (NSAF), a label-free quantitative proteomics method.

ProteinGeneFunctionNSAF (WT this compound)NSAF (S85C Mutant)Fold Change (S85C/WT)
This compoundMATR3RNA/DNA binding, nuclear matrix1.0001.0001.0
Aly/REF export factorALYREFmRNA export0.8750.6540.75
THO complex subunit 2THOC2mRNA export0.7630.5980.78
DDX39BDDX39BRNA helicase, mRNA export0.6980.8541.22
Splicing factor 3a subunit 3SF3A3RNA splicing0.4520.6111.35
Polypyrimidine tract-binding protein 1PTBP1RNA splicing0.5120.4980.97
Non-POU domain-containing octamer-binding proteinNONODNA/RNA binding, transcription0.3210.3331.04
Splicing factor, proline- and glutamine-richSFPQDNA/RNA binding, splicing0.2980.3151.06
DNA-dependent protein kinase catalytic subunitPRKDCDNA damage repair0.1540.1621.05
X-ray repair cross complementing 5XRCC5DNA damage repair (Ku80)0.1870.1991.06
X-ray repair cross complementing 6XRCC6DNA damage repair (Ku70)0.2010.2111.05

Note: The data presented here is a representative summary based on published findings and is intended for illustrative purposes. For a complete dataset, please refer to the supplementary materials of Boehringer et al., Scientific Reports, 2017.

Experimental Protocols

Detailed Methodology for FLAG-tagged this compound Immunoprecipitation

This protocol is adapted from established methods for FLAG-tag immunoprecipitation and is suitable for the analysis of this compound protein-protein interactions.[8][9]

Materials:

  • Cell Lines: HEK293T or NSC-34 cells expressing 3xFLAG-tagged this compound (wild-type or mutant).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

  • Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 3xFLAG peptide solution (150 µg/mL in Wash Buffer).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Antibodies: Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).

  • Beads: Protein A/G magnetic beads.

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.

    • Add the equilibrated affinity gel to the protein lysate.

    • Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Acid Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.

    • Peptide Elution: Resuspend the beads in Wash Buffer containing 3xFLAG peptide. Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein complex.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be precipitated using methods such as trichloroacetic acid (TCA) precipitation.

    • The protein pellet is then washed with cold acetone (B3395972) and air-dried.

    • The dried pellet is resuspended in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) for subsequent reduction, alkylation, and tryptic digestion.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap Fusion Lumos or a Q-Exactive HF (Thermo Fisher Scientific) is recommended.

  • LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography over a 60-120 minute gradient and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The raw mass spectra are processed using software such as Proteome Discoverer, MaxQuant, or similar platforms.[8] Peptide identification is performed by searching against a human protein database (e.g., UniProt/Swiss-Prot). Label-free quantification methods like NSAF or intensity-based absolute quantification (iBAQ) can be used for relative protein abundance measurements.

Mandatory Visualization

Matrin3_IP_MS_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_output Output cells Cells expressing FLAG-Matrin 3 lysis Cell Lysis cells->lysis clarification Lysate Clarification lysis->clarification incubation Incubation with anti-FLAG beads clarification->incubation washing Washing Steps incubation->washing elution Elution washing->elution digestion In-solution or In-gel Digestion (Trypsin) elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis protein_id Protein Identification data_analysis->protein_id quant_data Quantitative Data data_analysis->quant_data pathway_analysis Pathway Analysis protein_id->pathway_analysis Matrin3_Signaling_Pathways cluster_matrin3 This compound cluster_rna mRNA Metabolism cluster_dna DNA Damage Response matr3 This compound splicing RNA Splicing (PTBP1, SF3A3) matr3->splicing mrna_export mRNA Export (TREX Complex) matr3->mrna_export nhej Non-Homologous End Joining matr3->nhej trex ALYREF, THOC2, DDX39B mrna_export->trex ku_complex Ku70/Ku80 nhej->ku_complex dnapk DNA-PKcs nhej->dnapk

References

Application Notes and Protocols for Matrin 3 CLIP-seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing a Matrin 3 (MATR3) Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq) experiment. This powerful technique allows for the transcriptome-wide identification of RNA molecules that directly interact with this compound, providing valuable insights into its role in RNA metabolism and its involvement in diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[1][2]

Introduction to this compound

This compound is a highly conserved nuclear matrix protein that plays a crucial role in various aspects of RNA processing, including splicing, mRNA stability, and nuclear retention of hyper-edited RNAs.[2][3] It possesses two RNA recognition motifs (RRMs) and two zinc finger domains, enabling it to bind to both RNA and DNA.[3] Dysregulation of this compound function has been implicated in the pathogenesis of several neurodegenerative diseases.[1][2] Understanding the specific RNA targets of this compound is therefore critical for elucidating its biological functions and its role in disease.

Principle of CLIP-seq

CLIP-seq is a technique used to identify the in vivo binding sites of RNA-binding proteins (RBPs) on a genome-wide scale. The general workflow involves in vivo UV cross-linking of proteins to their associated RNAs, immunoprecipitation of the RBP of interest, and subsequent high-throughput sequencing of the co-precipitated RNA fragments. This allows for the precise mapping of RBP binding sites on the transcriptome.

Experimental Protocols

This section provides a detailed protocol for performing a this compound iCLIP (individual-nucleotide resolution CLIP) experiment, a popular variant of CLIP-seq. This protocol is a synthesis of established iCLIP protocols and specific details from studies that have successfully performed this compound CLIP-seq.[4][5][6][7][8]

Materials and Reagents
ReagentSupplierCatalog Number
Anti-Matrin 3 Antibody (for IP)GeneTexGTX47279 or equivalent
Protein A/G Magnetic BeadsThermo Fisher Scientific88802 or equivalent
RNase I (E. coli)AmbionAM2294 or equivalent
TURBO DNaseAmbionAM2238 or equivalent
T4 Polynucleotide Kinase (PNK)New England BiolabsM0201 or equivalent
T4 RNA Ligase 1 (ssRNA Ligase)New England BiolabsM0204 or equivalent
ProtoScript II Reverse TranscriptaseNew England BiolabsM0368 or equivalent
PCR Master MixQiagen201443 or equivalent
Lysis BufferSee recipe below-
High-Salt Wash BufferSee recipe below-
Low-Salt Wash BufferSee recipe below-
PNK BufferSee recipe below-
Ligation BufferSee recipe below-
Elution BufferSee recipe below-

Buffer Recipes:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors.

  • High-Salt Wash Buffer: 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate.

  • Low-Salt Wash Buffer: 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.2% Tween-20.

  • PNK Buffer (10X): 700 mM Tris-HCl pH 7.6, 100 mM MgCl2, 50 mM DTT.

  • Ligation Buffer (10X): 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 100 mM DTT, 10 mM ATP.

  • Elution Buffer: 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS.

Experimental Workflow Diagram

Matrin3_iCLIP_Workflow cluster_wet_lab Wet Lab Protocol uv_crosslinking 1. UV Cross-linking of Cells cell_lysis 2. Cell Lysis uv_crosslinking->cell_lysis rnase_digestion 3. Partial RNase Digestion cell_lysis->rnase_digestion immunoprecipitation 4. Immunoprecipitation of this compound-RNA Complexes rnase_digestion->immunoprecipitation rna_ligation 5. 3' RNA Adapter Ligation immunoprecipitation->rna_ligation radiolabeling 6. 5' End Radiolabeling rna_ligation->radiolabeling sds_page 7. SDS-PAGE and Membrane Transfer radiolabeling->sds_page proteinase_k 8. Proteinase K Digestion sds_page->proteinase_k rt 9. Reverse Transcription proteinase_k->rt cDNA_circularization 10. cDNA Circularization and Ligation rt->cDNA_circularization pcr 11. PCR Amplification cDNA_circularization->pcr sequencing 12. High-Throughput Sequencing pcr->sequencing

Caption: Workflow for this compound iCLIP-seq.

Step-by-Step Protocol

1. UV Cross-linking of Cells

  • Grow cells of interest (e.g., HeLa or SH-SY5Y) to 80-90% confluency.

  • Wash cells once with ice-cold PBS.

  • Aspirate PBS completely and place the plate on ice.

  • Irradiate the cells with 254 nm UV light at a dose of 150-400 mJ/cm². The optimal dose should be determined empirically.

  • Harvest the cells by scraping and pellet them by centrifugation.

  • The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis and Partial RNase Digestion

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.

  • Incubate on ice for 10 minutes.

  • Add RNase I to the lysate. The optimal concentration needs to be determined empirically to achieve RNA fragments of 20-100 nucleotides. A good starting point is a 1:500 dilution of a 100 U/µL stock.

  • Incubate at 37°C for 3 minutes with gentle agitation.

  • Immediately place the lysate on ice to stop the reaction.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

3. Immunoprecipitation of this compound-RNA Complexes

  • Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 30 minutes at 4°C with rotation.

  • Place the tube on a magnetic stand and transfer the supernatant to a new tube.

  • Add the anti-Matrin 3 antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.

  • Add fresh Protein A/G magnetic beads and incubate for another 1 hour at 4°C with rotation.

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads twice with High-Salt Wash Buffer and twice with Low-Salt Wash Buffer.

4. 3' RNA Adapter Ligation

  • Resuspend the beads in a ligation mix containing T4 RNA Ligase 1 and a pre-adenylated 3' RNA adapter.

  • Incubate at 16°C overnight.

5. 5' End Radiolabeling and SDS-PAGE

  • Wash the beads twice with High-Salt Wash Buffer and twice with Low-Salt Wash Buffer.

  • Resuspend the beads in a reaction mix containing T4 PNK and [γ-³²P]ATP.

  • Incubate at 37°C for 20 minutes.

  • Wash the beads as in step 5.1.

  • Resuspend the beads in NuPAGE LDS Sample Buffer and heat at 70°C for 10 minutes to elute the protein-RNA complexes.

  • Separate the complexes by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Visualize the radiolabeled this compound-RNA complexes by autoradiography.

6. Proteinase K Digestion and RNA Isolation

  • Excise the membrane region corresponding to the this compound-RNA complex.

  • Incubate the membrane slice with Proteinase K to digest the protein.

  • Isolate the RNA by phenol-chloroform extraction and ethanol (B145695) precipitation.

7. Reverse Transcription and cDNA Circularization

  • Resuspend the RNA pellet in a reverse transcription mix containing a specific primer that includes a barcode and a 5' adapter sequence.

  • Perform reverse transcription. The reverse transcriptase will stall at the cross-linked amino acid, resulting in cDNAs of varying lengths.

  • Purify the cDNA.

  • Circularize the single-stranded cDNA using an RNA ligase.

8. PCR Amplification and Sequencing

  • Linearize the circular cDNA by cleaving at a site introduced in the RT primer.

  • Amplify the cDNA library by PCR using primers that anneal to the adapter sequences.

  • Purify the PCR products and submit for high-throughput sequencing.

Data Analysis

The analysis of this compound CLIP-seq data involves several computational steps to identify binding sites and perform downstream analysis.

Data Analysis Workflow Diagram

Matrin3_CLIP_Analysis_Workflow cluster_bioinformatics Bioinformatics Analysis raw_reads 1. Raw Sequencing Reads (FASTQ) preprocessing 2. Pre-processing (Adapter trimming, quality filtering) raw_reads->preprocessing alignment 3. Alignment to Reference Genome preprocessing->alignment peak_calling 4. Peak Calling alignment->peak_calling motif_analysis 5. Motif Analysis peak_calling->motif_analysis annotation 6. Annotation of Binding Sites peak_calling->annotation downstream_analysis 7. Downstream Analysis (e.g., GO, pathway analysis) annotation->downstream_analysis

Caption: Bioinformatics workflow for this compound CLIP-seq data analysis.

Step-by-Step Analysis

1. Pre-processing of Raw Reads:

  • Remove 3' adapter sequences using tools like Cutadapt.

  • Filter out low-quality reads.

  • Collapse PCR duplicates using the random barcodes introduced during reverse transcription.

2. Alignment to Reference Genome:

  • Align the processed reads to the appropriate reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

3. Peak Calling:

  • Identify statistically significant peaks, which represent this compound binding sites, using peak calling software such as Piranha, MACS2, or specialized CLIP-seq tools like iCount.

  • It is crucial to use an appropriate background control, such as a size-matched input library, to reduce false positives.

4. Motif Analysis:

  • Perform de novo motif discovery on the identified peak regions using tools like MEME Suite to identify the consensus RNA binding motif for this compound. This compound has been reported to bind to pyrimidine-rich sequences.[9][10]

5. Annotation of Binding Sites:

  • Annotate the genomic locations of the this compound binding sites to determine their distribution across different RNA features (e.g., introns, exons, UTRs). Tools like HOMER or custom scripts can be used for this purpose.

6. Downstream Analysis:

  • Perform Gene Ontology (GO) and pathway analysis (e.g., using DAVID or Metascape) on the genes containing this compound binding sites to understand the biological processes regulated by this compound.

  • Integrate the CLIP-seq data with other omics data, such as RNA-seq data from this compound knockdown experiments, to identify this compound-dependent splicing events or changes in mRNA stability.

This compound Signaling Pathways

This compound is involved in several key cellular pathways. The following diagrams illustrate its role in the DNA damage response and mRNA export.

This compound in the DNA Damage Response

DNA_Damage_Response cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break ATM ATM DNA_damage->ATM activates MATR3 This compound ATM->MATR3 phosphorylates SFPQ_NONO SFPQ/NONO complex MATR3->SFPQ_NONO interacts with DSB_Repair DSB Repair MATR3->DSB_Repair contributes to SFPQ_NONO->DSB_Repair promotes

Caption: this compound's role in the DNA damage response.

This compound is a target of the ATM kinase and is phosphorylated in response to DNA double-strand breaks.[3] It interacts with the SFPQ/NONO complex, and together they are involved in the early stages of the DNA damage response, facilitating DNA repair.[3]

This compound in mRNA Export

mRNA_Export cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MATR3 This compound TREX_complex TREX Complex MATR3->TREX_complex interacts with mRNA mRNA TREX_complex->mRNA binds to Nuclear_Pore Nuclear Pore Complex mRNA->Nuclear_Pore exports through Translated_mRNA Translated mRNA Nuclear_Pore->Translated_mRNA

Caption: this compound's involvement in mRNA export.

This compound has been shown to interact with components of the TREX (TRanscription-EXport) complex, which is crucial for the export of mature mRNAs from the nucleus to the cytoplasm for translation.[2] Mutations in this compound associated with ALS can disrupt this process, leading to the nuclear retention of certain mRNAs.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a this compound CLIP-seq experiment.

SampleTotal ReadsMapped ReadsUniquely Mapped ReadsPCR Duplicates (%)Peaks Called
This compound IP Replicate 125,123,45622,611,110 (90%)18,842,592 (75%)15%15,234
This compound IP Replicate 227,890,12325,379,912 (91%)21,223,101 (76%)14%16,012
Size-Matched Input26,543,21023,623,457 (89%)19,376,581 (73%)12%1,245

Conclusion

This document provides a comprehensive overview and detailed protocols for conducting and analyzing this compound CLIP-seq experiments. By identifying the direct RNA targets of this compound, researchers can gain a deeper understanding of its role in RNA metabolism and its contribution to the pathogenesis of neurodegenerative diseases. This knowledge is essential for the development of novel therapeutic strategies targeting this compound and its associated pathways.

References

Application Notes and Protocols for Analyzing Matrin 3 Alternative Splicing Events

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in DNA and RNA metabolism.[1][2] Possessing two RNA recognition motifs (RRMs) and two zinc finger domains, MATR3 is involved in various cellular processes, including transcription, mRNA stabilization, and, notably, the regulation of alternative splicing.[3][4] Dysregulation of MATR3 function and mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathies.[4][5][6] A significant aspect of MATR3's function is its role as a splicing regulator, predominantly acting as a repressor of exon inclusion.[1][2][5][7]

These application notes provide a detailed overview of the current methodologies employed to investigate MATR3-mediated alternative splicing events. The protocols outlined below are designed to guide researchers in identifying MATR3-regulated splice variants, mapping its RNA binding sites, and quantifying changes in splicing patterns.

Data Presentation

Table 1: Summary of MATR3-regulated Alternative Splicing Events

This table summarizes typical quantitative data obtained from transcriptome-wide analysis following MATR3 knockdown in human cell lines.

Analysis TypeCell LineNumber of Differentially Spliced EventsPredominant Splicing ChangeReference
Human Junction MicroarrayHeLa>600Exon Skipping (Repression by MATR3)[1]
RNA-SeqHCT116>400 (FDR < 0.05, ΔPSI ≥ 10%)Exon Inclusion upon Knockdown (Repression by MATR3)[8]
Splicing-sensitive MicroarraySH-SY5YSignificant changes in exon inclusionIncreased Exon Inclusion upon Knockdown[9]
Table 2: Key Protein Interactors of this compound in Splicing Regulation

This table highlights some of the key proteins that interact with MATR3 to regulate alternative splicing.

Interacting ProteinFunctional RelationshipMethod of IdentificationReference
Polypyrimidine tract-binding protein (PTB)Co-regulation of a subset of alternative splicing events. MATR3 interacts with the second RRM domain of PTB.GST pull-down, Mass Spectrometry[1][10]
TDP-43Both are RNA-binding proteins implicated in ALS; potential for overlapping regulatory networks.Interactome studies[1]
hnRNP LInteracts with MATR3, suggesting a role in splicing regulation.Interactome studies[1]
Raver1Identified in a pull-down with PTB's RRM2 domain alongside MATR3.GST pull-down, Mass Spectrometry[10]

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of this compound

This protocol describes the transient knockdown of MATR3 in a human cell line (e.g., HeLa or SH-SY5Y) to study its impact on alternative splicing.

Materials:

  • HeLa or SH-SY5Y cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting MATR3 (validated sequences)

  • Non-targeting control siRNA

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for protein extraction and Western blotting (e.g., RIPA buffer, primary and secondary antibodies)

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation:

    • For each well, dilute 50 pmol of siRNA (MATR3-targeting or non-targeting control) into 100 µL of Opti-MEM.

    • In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Harvesting:

    • For RNA analysis: Aspirate the medium, wash with PBS, and lyse the cells directly in the well using 1 mL of TRIzol reagent. Proceed with RNA extraction according to the manufacturer's protocol.

    • For protein analysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Validation of Knockdown:

    • qRT-PCR: Analyze MATR3 mRNA levels in the extracted RNA to confirm transcriptional knockdown.

    • Western Blot: Analyze MATR3 protein levels in the cell lysate to confirm protein depletion.[2][9]

Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This protocol identifies the direct RNA binding sites of MATR3 at nucleotide resolution.[8]

Materials:

  • Human cell line (e.g., HCT116)

  • 4-thiouridine (4-SU)

  • UV crosslinking instrument (365 nm)

  • Lysis buffer (e.g., NP-40 based)

  • RNase T1

  • Anti-MATR3 antibody suitable for immunoprecipitation

  • Protein A/G magnetic beads

  • Alkaline phosphatase

  • T4 PNK and radiolabeled ATP (γ-³²P-ATP)

  • RNA ligase

  • Reagents for SDS-PAGE and autoradiography

  • Reagents for reverse transcription and PCR

  • High-throughput sequencing platform

Procedure:

  • In vivo Labeling: Culture cells in the presence of 100 µM 4-SU for 16 hours to incorporate it into newly transcribed RNA.

  • UV Crosslinking: Wash the cells with PBS and irradiate with 365 nm UV light to induce crosslinking between 4-SU and interacting proteins.

  • Cell Lysis and Partial RNA Digestion: Lyse the cells and treat the lysate with a low concentration of RNase T1 to partially digest the RNA.

  • Immunoprecipitation:

    • Incubate the lysate with an anti-MATR3 antibody to capture MATR3-RNA complexes.

    • Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

    • Wash the beads extensively to remove non-specific binders.

  • RNA End-labeling: Dephosphorylate the RNA fragments with alkaline phosphatase and then radiolabel the 5' ends with T4 PNK and γ-³²P-ATP.

  • Protein-RNA Complex Visualization: Elute the complexes from the beads and run them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radiolabeled MATR3-RNA complexes by autoradiography.

  • RNA Extraction: Excise the membrane region corresponding to the MATR3-RNA complex and digest the protein with proteinase K to release the RNA.

  • Library Preparation and Sequencing:

    • Ligate 3' and 5' adapters to the RNA fragments.

    • Perform reverse transcription and PCR amplification to create a cDNA library.

    • Sequence the library using a high-throughput sequencing platform.

  • Bioinformatic Analysis: Align the sequencing reads to the reference genome. Identify T-to-C transitions, which are indicative of 4-SU crosslinking sites, to map the precise binding sites of MATR3.

Protocol 3: RNA-Seq for Differential Splicing Analysis

This protocol outlines the steps for analyzing alternative splicing changes following MATR3 knockdown using RNA sequencing.

Materials:

  • High-quality total RNA from MATR3 knockdown and control cells (from Protocol 1)

  • mRNA purification kit (e.g., oligo(dT) magnetic beads)

  • RNA fragmentation buffer

  • cDNA synthesis kit

  • Adapters for sequencing

  • PCR amplification reagents

  • High-throughput sequencing platform (e.g., Illumina)

Procedure:

  • Library Preparation:

    • Isolate mRNA from total RNA using oligo(dT) beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, generating paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events.[11][12][13][14] Common tools include:

      • rMATS: Detects differential alternative splicing events from replicate RNA-Seq data and calculates the "Percent Spliced In" (PSI) value.[14]

      • MISO: Quantifies the expression of alternatively spliced isoforms and identifies differentially regulated exons.[12]

      • DEXSeq: Tests for differential exon usage between experimental conditions.[12]

    • Visualization: Use tools like Sashimi plots to visualize the read coverage and junction reads for specific alternative splicing events.

Visualizations

Signaling Pathways and Experimental Workflows

MATR3_Splicing_Regulation_Workflow cluster_experimental Experimental Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Functional Validation siRNA siRNA Knockdown of MATR3 RNA_Extraction RNA Extraction siRNA->RNA_Extraction Protein_Extraction Protein Extraction siRNA->Protein_Extraction iCLIP iCLIP / PAR-CLIP Control Control siRNA Control->RNA_Extraction Control->Protein_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blot (Validation) Protein_Extraction->Western_Blot Alignment Read Alignment RNA_Seq->Alignment Binding_Site_ID Binding Site Identification iCLIP->Binding_Site_ID Diff_Splicing Differential Splicing Analysis (e.g., rMATS, MISO) Alignment->Diff_Splicing Splicing_Events Identification of MATR3-regulated Splicing Events Diff_Splicing->Splicing_Events Binding_Site_ID->Splicing_Events RT_PCR RT-PCR of Candidate Events Splicing_Events->RT_PCR Minigene Minigene Splicing Assays Splicing_Events->Minigene

Caption: Workflow for analyzing MATR3-mediated alternative splicing.

MATR3_Splicing_Repression cluster_gene Pre-mRNA Transcript cluster_output Splicing Outcome Exon1 Exon N Intron1 Intron Exon1->Intron1 CassetteExon Cassette Exon Intron1->CassetteExon Intron2 Intron CassetteExon->Intron2 Exon2 Exon N+1 Intron2->Exon2 MATR3 This compound MATR3->CassetteExon Binds to intronic regions flanking exon PTB PTB MATR3->PTB Interacts Spliceosome Spliceosome MATR3->Spliceosome Represses recognition PTB->CassetteExon Binds to pyrimidine- rich sequences PTB->Spliceosome Represses recognition Spliceosome->CassetteExon Skipped_mRNA mRNA with Skipped Exon Spliceosome->Skipped_mRNA Leads to Exon Skipping Out_Exon1 Exon N Out_Exon2 Exon N+1 Out_Exon1->Out_Exon2

References

Application Notes: Mapping the Matrin 3 Interactome Using a Yeast Two-Hybrid (Y2H) Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved protein within the nuclear matrix that plays a critical role in a multitude of cellular processes.[1][2] It possesses both DNA and RNA binding domains, implicating it in the regulation of gene expression at multiple levels, including chromatin organization, transcription, and RNA metabolism.[3][4] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathy, highlighting its importance in neuronal and muscular health.[4] Understanding the complex network of protein-protein interactions (PPIs) involving this compound is crucial for elucidating its function in both normal physiology and disease pathogenesis.

The yeast two-hybrid (Y2H) system is a powerful and widely used genetic method for identifying binary protein-protein interactions in a high-throughput manner.[5] This technique is particularly well-suited for screening entire cDNA libraries to discover novel binding partners for a protein of interest, such as this compound. These application notes provide a detailed overview and protocol for utilizing a Gal4-based Y2H system to identify and characterize the this compound interactome.

Principle of the GAL4-Based Yeast Two-Hybrid System

The Y2H system is based on the modular nature of the yeast GAL4 transcription factor, which consists of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[6][7] For the system to function, these two domains must be brought into close physical proximity to activate the transcription of downstream reporter genes.[6][7]

The assay is engineered as follows:

  • Bait Protein : The protein of interest, in this case this compound, is fused to the GAL4-DBD. This hybrid protein can bind to the upstream activating sequences (UAS) of the reporter genes but cannot activate transcription on its own.

  • Prey Proteins : A cDNA library, representing a pool of potential interacting partners, is fused to the GAL4-AD. These prey proteins cannot localize to the promoter.

  • Interaction & Reporter Activation : If a prey protein interacts with the this compound bait protein within the yeast nucleus, the DBD and AD are brought together. This reconstituted GAL4 factor is now functional and drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and screening of positive interactions.[7][8]

Experimental Workflow & Signaling Pathways

The overall workflow for a Y2H screen is a multi-step process from initial screening to final validation.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Analysis Bait_Construct Construct Bait Plasmid (pGBKT7-MATR3) Bait_Test Test Bait for Auto-activation Bait_Construct->Bait_Test Prey_Library Obtain Prey Library (e.g., Human Brain cDNA) Mating Mate with Prey Library (Yeast Strain Y, MATα) Prey_Library->Mating Transform Transform Bait into Yeast Strain A (MATa) Bait_Test->Transform Transform->Mating Selection Select Diploids on High-Stringency Media (-His, -Leu, -Trp, -Ade) Mating->Selection Isolate Isolate & Sequence Positive Prey Plasmids Selection->Isolate Retest One-on-One Y2H Retest Isolate->Retest Ortho_Assay Orthogonal Validation (e.g., Co-IP) Retest->Ortho_Assay Analysis Functional Analysis & Network Mapping Ortho_Assay->Analysis

Caption: High-level experimental workflow for a this compound Y2H screen.

Based on published Y2H data, this compound interacts with a diverse set of nuclear proteins. A majority of these are involved in RNA metabolism and chromatin remodeling.[1] This interaction network underscores the role of this compound as a key hub in nuclear processes.

MATR3_Interactome cluster_RNA RNA Metabolism cluster_Chromatin Chromatin & Transcription cluster_DDR DNA Damage Response MATR3 This compound MATR3->MATR3 Self-association HNRNPL hnRNP L MATR3->HNRNPL SFRS7 SFRS7 MATR3->SFRS7 DDX5 p68 (DDX5) MATR3->DDX5 PTB PTB MATR3->PTB DHX9 DHX9 MATR3->DHX9 HNRNPK hnRNP K MATR3->HNRNPK SAFA SAFA (hnRNP U) MATR3->SAFA CTCF CTCF MATR3->CTCF TOP1 Topoisomerase I MATR3->TOP1 POLR2A RNA Pol II MATR3->POLR2A KU70 Ku70 MATR3->KU70 KU80 Ku80 MATR3->KU80 H2AX H2AX MATR3->H2AX ATM ATM MATR3->ATM

Caption: Functional interaction network of this compound based on Y2H data.

Data Presentation: this compound Interacting Proteins

A yeast two-hybrid screen using full-length human this compound as bait against a human universal cDNA library identified 33 unique nuclear protein interactors.[1] These proteins fall into several key functional categories, as summarized below.

Gene SymbolProtein NamePutative Function Category
RNA Metabolism
HNRNPLHeterogeneous nuclear ribonucleoprotein LPre-mRNA splicing, mRNA stability
SFRS7Splicing factor, arginine/serine-rich 7Pre-mRNA splicing
DDX5DEAD-box helicase 5 (p68)RNA helicase, transcription, splicing
PTBP1Polypyrimidine tract-binding protein 1Splicing repressor
DHX9DExH-box helicase 9 (RNA helicase A)RNA unwinding, transcription
HNRNPKHeterogeneous nuclear ribonucleoprotein KTranscription, splicing, translation
HNRNPUHeterogeneous nuclear ribonucleoprotein U (SAFA)Nuclear scaffold, RNA processing
...(Additional RNA processing factors)
Chromatin & Transcription
CTCFCCCTC-binding factorChromatin architecture, transcription
TOP1DNA topoisomerase 1Relieves DNA torsional stress
POLR2ARNA polymerase II subunit ADNA transcription
SMARCA4SWI/SNF related, matrix associated... (BRG1)Chromatin remodeling
...(Additional chromatin modifiers)
DNA Replication & Repair
XRCC6X-ray repair cross complementing 6 (Ku70)Non-homologous end joining (NHEJ)
XRCC5X-ray repair cross complementing 5 (Ku80)Non-homologous end joining (NHEJ)
H2AFXH2A histone family member XDNA damage response signaling
ATMATM serine/threonine kinaseDNA damage sensor kinase
...(Additional DNA repair factors)
Other Functions
MATR3This compoundSelf-association
EIF4A1Eukaryotic translation initiation factor 4A1Translation initiation
...(Other interactors)
(Note: This table is a representative summary based on the findings of Zeitz et al., 2009. The full list includes 33 unique proteins.)[1]

Experimental Protocols

Protocol 1: Bait Plasmid Construction and Auto-activation Test

Objective: To clone this compound into the Y2H bait vector and confirm it does not autonomously activate reporter genes.

Materials:

  • Full-length human MATR3 cDNA

  • Bait vector (e.g., pGBKT7, containing GAL4-DBD and TRP1 marker)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli (e.g., DH5α)

  • Yeast strain (e.g., Y2HGold)

  • SD/-Trp and SD/-Trp/-His/-Ade agar (B569324) plates

  • X-α-Gal

Methodology:

  • Cloning: Clone the full-length MATR3 cDNA in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector using standard molecular cloning techniques.

  • Transformation: Transform the resulting pGBKT7-MATR3 plasmid into a suitable yeast strain (e.g., Y2HGold).

  • Plating for Auto-activation:

    • Plate the transformed yeast on Synthetic Dextrose (SD) minimal media lacking Tryptophan (SD/-Trp) to select for colonies containing the bait plasmid.

    • Replica-plate colonies onto high-stringency selection media: SD/-Trp/-His/-Ade.

    • Also, plate onto SD/-Trp plates containing Aureobasidin A (if using the Y2HGold strain) and X-α-Gal.

  • Analysis: Incubate plates at 30°C for 3-5 days. The bait is considered non-auto-activating if there is robust growth on SD/-Trp but no growth (or very weak background growth) on the high-stringency plates and the colonies remain white. A bait that auto-activates cannot be used without modification.

Protocol 2: Yeast Two-Hybrid Library Screening by Mating

Objective: To screen a cDNA library for proteins that interact with this compound.

Materials:

  • Yeast strain expressing pGBKT7-MATR3 (e.g., Y2HGold, MATa)

  • Pre-transformed cDNA library in a compatible yeast strain (e.g., Y187, MATα)

  • YPD medium (liquid and agar)

  • SD/-Leu/-Trp (Double Dropout, DDO) agar plates for diploid selection

  • SD/-Ade/-His/-Leu/-Trp (Quadruple Dropout, QDO) agar plates for high-stringency interaction selection

  • QDO plates supplemented with X-α-Gal and Aureobasidin A (QDO/X/A)

Methodology:

  • Grow Cultures: Grow a 50 mL culture of the bait-expressing yeast strain to an OD₆₀₀ of 0.8. Grow the library strain as per the manufacturer's instructions.

  • Mating:

    • Combine the bait culture with 1 mL of the library strain in a 2 L flask.

    • Add 45 mL of 2x YPD medium and incubate at 30°C for 20-24 hours with slow shaking (50 rpm). This allows the yeast cells to mate and form diploids.

  • Screening:

    • Pellet the mated culture by centrifugation.

    • Resuspend the pellet in selection media.

    • Plate the cell suspension onto high-stringency QDO/X/A plates.

    • To calculate the screening efficiency, plate a small dilution series onto DDO plates.

  • Incubation: Incubate plates at 30°C for 5-7 days, or until colonies appear.

  • Hit Picking: Colonies that grow on the high-stringency medium and turn blue are considered positive hits. Pick these colonies for further analysis.

Protocol 3: Validation and Identification of Positive Interactors

Objective: To isolate the prey plasmid from positive clones and confirm the interaction.

Materials:

  • Positive yeast colonies from the screen

  • Yeast plasmid isolation kit

  • Competent E. coli

  • LB plates with appropriate antibiotic for prey plasmid selection

  • Sanger sequencing primers for the prey vector

Methodology:

  • Plasmid Rescue: Isolate the prey plasmid DNA from each positive yeast colony using a yeast plasmid miniprep kit.

  • E. coli Transformation: Transform the isolated plasmid DNA into competent E. coli to amplify the plasmid.

  • Sequencing: Sequence the insert of the rescued prey plasmids to identify the gene encoding the interacting protein.

  • Confirmation (One-on-One Y2H): Co-transform the identified prey plasmid with the original pGBKT7-MATR3 bait plasmid into fresh yeast cells. As a negative control, co-transform the prey with an empty bait vector (e.g., pGBKT7-Lamin). Plate on both DDO and QDO/X/A plates. A true interaction will only show growth and color change in the presence of the this compound bait.

Protocol 4: Quantitative β-Galactosidase Liquid Assay

Objective: To quantify the strength of the protein-protein interaction.

Materials:

  • Yeast cultures of confirmed bait-prey pairs

  • Z-buffer

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ (Sodium Carbonate)

  • Spectrophotometer

Methodology:

  • Culture Growth: Grow 5 mL liquid cultures of the yeast co-transformants to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

  • Cell Lysis:

    • Pellet 1.5 mL of culture and resuspend in 1.5 mL of Z-buffer.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to lyse the cells.

  • Enzymatic Reaction:

    • Add 700 µL of Z-buffer containing β-mercaptoethanol to the lysed cells.

    • Pre-warm the tubes to 30°C.

    • Start the reaction by adding 160 µL of ONPG solution. Mix and start a timer.

    • Incubate at 30°C.

  • Stop Reaction: When a yellow color develops, stop the reaction by adding 400 µL of 1 M Na₂CO₃.

  • Measurement: Pellet the cell debris and measure the absorbance of the supernatant at 420 nm (OD₄₂₀).

  • Calculation: Calculate Miller units to quantify β-galactosidase activity, which correlates with interaction strength: Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀) where t = time (min), V = volume of culture (mL), and OD₆₀₀ = cell density at the start.

References

Generating Stable Cell Lines with MATR3 Mutations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein involved in a wide array of cellular processes, including DNA replication and repair, chromatin organization, and RNA processing.[1][2] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathy.[3][4] The generation of stable cell lines expressing these mutations is a critical tool for investigating disease mechanisms, identifying therapeutic targets, and screening potential drug candidates.

These application notes provide detailed protocols for the generation and validation of stable cell lines with specific MATR3 mutations using three common methodologies: plasmid transfection, lentiviral transduction, and CRISPR/Cas9-mediated gene editing.

Data Presentation

Table 1: Comparison of Methods for Generating Stable Cell Lines

FeaturePlasmid TransfectionLentiviral TransductionCRISPR/Cas9 Gene Editing
Principle Introduction of a plasmid vector carrying the mutant MATR3 gene and a selection marker.Use of a lentiviral vector to integrate the mutant MATR3 gene into the host cell genome.Direct editing of the endogenous MATR3 gene to introduce the desired mutation.
Integration RandomRandomTargeted
Efficiency Variable, cell-type dependent.Generally high, can transduce a wide range of cell types, including non-dividing cells.[5][6]High on-target efficiency with optimized sgRNA design.
Expression Level Variable, dependent on integration site and copy number.More uniform expression compared to plasmid transfection.Physiological expression levels from the endogenous promoter.
Time to Generate 4-8 weeks3-6 weeks6-12 weeks
Potential Issues Low integration efficiency, variable expression, potential for off-target effects.Potential for insertional mutagenesis, requires BSL-2 safety precautions.Off-target mutations, requires careful sgRNA design and validation.[7]

Table 2: Common Selection Markers for Stable Cell Line Generation

Selection Marker GeneAntibioticTypical Concentration Range (in mammalian cells)Notes
neo (Neomycin phosphotransferase II)G418 (Geneticin®)100 - 2000 µg/mLEffectiveness can be cell-type dependent.[8]
puro (Puromycin N-acetyl-transferase)Puromycin0.5 - 10 µg/mLActs quickly, resulting in faster selection.
hyg (Hygromycin B phosphotransferase)Hygromycin B50 - 1000 µg/mLCan be used for dual selection with other markers.
zeo (Zeocin resistance gene)Zeocin™50 - 1000 µg/mLShown to result in high-expressing and stable clones.[9]
bsd (Blasticidin S deaminase)Blasticidin S1 - 10 µg/mLEffective at low concentrations.

Experimental Protocols

Protocol 1: Generation of Stable MATR3 Mutant Cell Lines via Plasmid Transfection

This protocol describes the generation of stable cell lines by transfecting a plasmid containing a mutant MATR3 cDNA and a selectable marker.

1. Vector Construction:

  • Subclone the full-length human MATR3 cDNA into a mammalian expression vector (e.g., pCMV-Tag2B, which contains a FLAG tag).[10]

  • Introduce the desired point mutation (e.g., S85C, F115C, P154S) using site-directed mutagenesis.

  • Verify the sequence of the entire MATR3 insert by Sanger sequencing.

  • The expression vector should also contain a selectable marker gene, such as neomycin resistance (neo).

2. Cell Culture and Transfection:

  • Culture the chosen host cell line (e.g., HEK293T, SH-SY5Y, or NSC-34) in the recommended medium.

  • One day before transfection, seed the cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfect the cells with the MATR3 mutant plasmid using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.

3. Selection of Stable Transfectants:

  • 48 hours post-transfection, passage the cells into a larger culture dish at a low density in a selection medium containing the appropriate antibiotic (e.g., G418).

  • The optimal antibiotic concentration must be determined empirically by performing a kill curve on the parental cell line.

  • Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

  • Monitor the cells for the formation of resistant colonies, which may take 2-4 weeks.

4. Isolation and Expansion of Clonal Cell Lines:

  • Once colonies are visible, isolate individual colonies using cloning cylinders or by limiting dilution.

  • Transfer each clone to a separate well of a 24-well plate and expand in the selection medium.

  • Scale up the culture of promising clones for further characterization.

5. Validation of MATR3 Mutant Expression:

  • Genomic DNA sequencing: Extract genomic DNA from the stable clones and PCR amplify the region of the MATR3 gene containing the mutation. Confirm the presence of the mutation by Sanger sequencing.

  • Western Blot: Prepare whole-cell lysates and perform Western blotting using an anti-MATR3 antibody and an antibody against the epitope tag (if present) to confirm the expression of the mutant protein at the expected molecular weight.

  • Immunofluorescence: Perform immunofluorescence staining to verify the subcellular localization of the mutant MATR3 protein.

Protocol 2: Generation of Stable MATR3 Mutant Cell Lines via Lentiviral Transduction

This protocol is suitable for generating stable cell lines in a wide variety of cell types, including those that are difficult to transfect.

1. Lentiviral Vector Construction:

  • Clone the mutant MATR3 cDNA into a third-generation lentiviral transfer plasmid (e.g., pLenti-ORF).[11] These plasmids typically contain a strong promoter (e.g., CMV) and a selectable marker.

  • Co-transfect the transfer plasmid along with packaging plasmids (e.g., pMD2.G and psPAX2) into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

2. Lentivirus Production and Titration:

  • Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.

  • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer using a method such as qPCR-based quantification of viral RNA or by transducing a reporter cell line and counting fluorescent cells.

3. Transduction of Target Cells:

  • Seed the target cells in a 6-well plate.

  • The following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of a transduction-enhancing agent like Polybrene (typically 4-8 µg/mL).

  • Incubate for 24-48 hours.

4. Selection and Expansion:

  • 48-72 hours post-transduction, replace the medium with a selection medium containing the appropriate antibiotic.

  • Select and expand the stable cell pool as described in Protocol 1.

  • For clonal cell lines, perform single-cell cloning.

5. Validation:

  • Validate the stable cell lines as described in Protocol 1 (genomic DNA sequencing, Western blot, and immunofluorescence).

Protocol 3: Generation of Stable MATR3 Mutant Cell Lines via CRISPR/Cas9

This protocol allows for the precise introduction of mutations into the endogenous MATR3 locus, resulting in physiological expression levels.

1. sgRNA Design and Validation:

  • Design single guide RNAs (sgRNAs) that target a region close to the desired mutation site in the MATR3 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.[12]

  • The cut site should ideally be within 10 base pairs of the mutation site for efficient homology-directed repair (HDR).

  • Synthesize and clone the sgRNA sequences into a Cas9 expression vector.

2. Design of HDR Template:

  • Design a single-stranded oligodeoxynucleotide (ssODN) as the HDR template.

  • The ssODN should contain the desired point mutation flanked by 40-100 nucleotides of homology arms on each side that are identical to the genomic sequence surrounding the cut site.

  • Introduce silent mutations in the PAM site or the sgRNA seed region of the HDR template to prevent re-cutting by Cas9 after successful editing.

3. Transfection and Gene Editing:

  • Co-transfect the Cas9/sgRNA expression plasmid and the ssODN HDR template into the target cells.

  • For hard-to-transfect cells, ribonucleoprotein (RNP) complexes of purified Cas9 protein and synthetic sgRNA can be delivered via electroporation.

4. Single-Cell Cloning and Screening:

  • 48-72 hours post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Expand the single-cell clones.

  • Screen for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation creates or destroys a restriction site.

5. Validation of Homozygous/Heterozygous Clones:

  • Confirm the genotype of the edited clones by sequencing to identify heterozygous or homozygous mutant cell lines.

  • Perform Western blotting to confirm the expression of the mutant MATR3 protein from the endogenous locus.

  • Conduct off-target analysis by sequencing the top predicted off-target sites.

Mandatory Visualization

experimental_workflow cluster_method Method Selection cluster_prep Preparation cluster_delivery Gene Delivery cluster_selection Selection & Expansion cluster_validation Validation plasmid Plasmid Transfection vector Vector/Template Construction plasmid->vector lentivirus Lentiviral Transduction lentivirus->vector crispr CRISPR/Cas9 crispr->vector transfection Transfection/ Transduction vector->transfection cells Cell Culture cells->transfection selection Antibiotic Selection transfection->selection cloning Single-Cell Cloning selection->cloning expansion Clonal Expansion cloning->expansion sequencing Sanger Sequencing expansion->sequencing western Western Blot expansion->western if Immunofluorescence expansion->if

Caption: Experimental workflow for generating stable cell lines.

Caption: MATR3 signaling and interaction pathways.

References

Application Notes and Protocols for Immunofluorescence Staining of Matrin 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including DNA and RNA binding, chromatin organization, and mRNA processing.[1][2] Its localization is predominantly within the nucleus, where it exhibits a fibro-granular staining pattern.[3] However, under certain pathological conditions, such as in amyotrophic lateral sclerosis (ALS) and distal myopathies, cytoplasmic mislocalization and aggregation of this compound have been observed.[3][4] Therefore, the accurate visualization of this compound's subcellular localization via immunofluorescence is a critical tool for researchers studying its function in both normal physiology and disease. This document provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells.

Cellular Localization of this compound

This compound is primarily localized to the nucleus in various cell lines, including N2a, H4, CHO, and 3T3 cells.[3][5] While predominantly nuclear, some studies have reported limited localization to the cytoplasm.[3][5] In disease states, such as certain forms of ALS, there can be a shift towards diffuse cytoplasmic staining and the formation of cytoplasmic inclusions.[4]

cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm nucleus Nucleus cytoplasm Cytoplasm matrin3_nuclear This compound (Primary Localization) matrin3_cytoplasmic This compound (Limited/Pathological)

Caption: Cellular distribution of this compound.

Experimental Protocols

This protocol is a general guideline for immunofluorescent staining of this compound in cultured cells. Optimization of parameters such as antibody concentration, incubation times, and fixation/permeabilization methods may be required for specific cell types and experimental conditions.

Reagents and Materials

Buffers and Solutions:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 or NP-40 in PBS

  • Blocking Solution: 1-10% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.1% Triton X-100 in PBS

  • Wash Buffer: PBS with 0.1% Tween-20 (optional)

  • Mounting Medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)

Antibodies:

  • Primary Antibody: Rabbit polyclonal or monoclonal anti-Matrin 3 antibody.

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor® 488 or 594).

Immunofluorescence Staining Workflow

start Start: Cells grown on coverslips fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (e.g., 5% Normal Goat Serum) wash2->block primary_ab Primary Antibody Incubation (Anti-Matrin 3) block->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash (3x PBS) secondary_ab->wash4 mount Mount Coverslip (with DAPI) wash4->mount image Image Acquisition (Fluorescence Microscope) mount->image

Caption: Immunofluorescence staining workflow.

Detailed Staining Procedure
  • Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

  • Washing:

    • Aspirate the fixation solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

  • Washing:

    • Aspirate the permeabilization solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking solution to cover the cells.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Matrin 3 antibody in the blocking solution according to the manufacturer's recommendations (see table below for examples).

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light.

    • Aspirate the wash buffer and add the diluted secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Place a drop of mounting medium with DAPI onto a clean microscope slide.

    • Carefully remove the coverslip from the well using fine-tipped forceps and invert it onto the mounting medium.

    • Avoid trapping air bubbles.

    • Seal the edges of the coverslip with nail polish if desired.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. This compound will appear in the channel corresponding to the secondary antibody's fluorophore, and the nuclei will be stained blue by DAPI.

Data Presentation

The following tables summarize recommended dilutions for commercially available anti-Matrin 3 antibodies and provide a general timeline for the protocol.

Table 1: Recommended Antibody Dilutions for Immunofluorescence

Antibody NameHost SpeciesCatalog NumberRecommended Dilution
Anti-Matrin 3 antibodyRabbitab844221:100
Anti-Matrin 3 antibody [EPR10635(B)]Rabbitab1517141:500
This compound (F4Q5F) Rabbit mAbRabbit#454571:400 - 1:1600[6]
Anti-Matrin 3 MATR3 AntibodyRabbitA02931-11:50 - 1:200[7]

Table 2: Experimental Protocol Timeline

StepProcedureDuration
1Cell Fixation15 minutes
2Washing15 minutes
3Permeabilization10 minutes
4Washing15 minutes
5Blocking1 hour
6Primary Antibody IncubationOvernight (8-12 hours)
7Washing15 minutes
8Secondary Antibody Incubation1 hour
9Washing15 minutes
10Mounting and ImagingVariable

Troubleshooting

For common issues such as weak or no signal, high background, or autofluorescence, refer to standard immunofluorescence troubleshooting guides.[8][9][10] Key points to consider include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate controls.

References

Application of CRISPR-Cas9 to Elucidate the Function of the MATR3 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-MATR3-C9-001

Abstract

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein with essential roles in DNA and RNA metabolism, including transcription, splicing, and the DNA damage response.[1][2][3][4] Mutations in the MATR3 gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[5][6][7] The complexity of MATR3's functions necessitates precise tools for its study. The CRISPR-Cas9 system offers an unparalleled method for targeted genome editing, enabling the creation of knockout models, knock-in of specific disease-associated mutations, and the study of gain- or loss-of-function with high precision.[8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the multifaceted functions of MATR3.

Introduction to MATR3 Function

MATR3 is an 847-amino acid protein characterized by several key functional domains: two C2H2-type zinc finger domains, which are involved in DNA binding, and two RNA recognition motifs (RRMs) that facilitate RNA binding.[2][3] It is primarily localized to the nucleus where it acts as a scaffold protein within the nuclear matrix, contributing to chromatin organization.[4][10]

MATR3's function is extensive and includes:

  • RNA Processing: MATR3 is involved in multiple aspects of RNA metabolism. It binds to intronic, pyrimidine-rich sequences to regulate alternative splicing and ensure mRNA stability.[6][11] Studies have shown that the loss of MATR3 leads to the inclusion of cryptic exons in numerous transcripts.[12][13]

  • Transcription: The protein can bind to promoter and enhancer regions, interacting with transcription factors to regulate gene expression.[2][4]

  • DNA Damage Response (DDR): MATR3 interacts with key DDR proteins such as ATM kinase and components of the DNA-PK holoenzyme.[1][4][6] Its depletion can negatively impact DNA repair processes.[4]

  • Cellular Signaling: The abundance and function of MATR3 are regulated by neuronal activity. For instance, glutamatergic stimulation can trigger a calcium-dependent degradation of MATR3 via the calpain pathway.[5]

Given its central role in nuclear processes and its link to devastating neurodegenerative diseases, understanding the precise mechanisms of MATR3 function is critical for developing therapeutic strategies.

Rationale for Using CRISPR-Cas9

CRISPR-Cas9 technology provides a robust platform to dissect MATR3 function by:

  • Generating Complete Loss-of-Function Models: Creating stable knockout (KO) cell lines or animal models to study the systemic effects of MATR3 absence.[9]

  • Modeling Disease Mutations: Introducing specific point mutations found in ALS patients (e.g., S85C, F115C) to study their pathogenic mechanisms, such as altered protein solubility, RNA binding, or protein-protein interactions.[12][14]

  • Domain-Specific Functional Analysis: Deleting specific functional domains (e.g., RRM2) to determine their contribution to MATR3's overall function, such as RNA binding and toxicity.[15]

Experimental Protocols

Protocol 1: Generation of MATR3 Knockout (KO) Cell Lines

This protocol outlines the generation of clonal MATR3 KO cell lines using CRISPR-Cas9-mediated non-homologous end joining (NHEJ).[16]

3.1.1 Step 1: sgRNA Design and Plasmid Construction

  • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the MATR3 gene to maximize the probability of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.

  • Use online design tools (e.g., ZiFit, Addgene's guide) to identify 20-bp target sequences that are followed by the Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9) and have low off-target scores.[9][17]

  • Synthesize and clone the designed sgRNA sequences into a suitable expression vector that also encodes the Cas9 nuclease and a selection marker (e.g., GFP or puromycin (B1679871) resistance).[18]

3.1.2 Step 2: Transfection of Target Cells

  • Culture target cells (e.g., HeLa, HAP1, or NSC-34 motor neuron-like cells) to 70-80% confluency in a 6-well plate.

  • Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation (e.g., Neon Transfection System).[19][20] For ribonucleoprotein (RNP) delivery, complex purified Cas9 protein with synthetic sgRNA before nucleofection.[13][19]

  • Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., sgRNA targeting a gene like HPRT1).

3.1.3 Step 3: Selection and Single-Cell Cloning

  • After 48-72 hours, enrich for transfected cells. If using a fluorescent marker, use fluorescence-activated cell sorting (FACS). If using an antibiotic resistance marker, apply the antibiotic to select for a stable pool.[20]

  • Generate clonal populations by seeding the selected cells into 96-well plates at a density of ~0.5 cells per well (limiting dilution).[21]

  • Monitor the plates and allow single colonies to grow for 1-2 weeks.

3.1.4 Step 4: Validation of MATR3 Knockout

  • Genomic DNA Analysis: Expand single-cell clones. Extract genomic DNA and PCR amplify the region of MATR3 targeted by the sgRNAs. Use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions or deletions (indels).[20]

  • Protein Analysis: Perform Western blot analysis on whole-cell lysates from candidate clones using an anti-MATR3 antibody to confirm the complete absence of the MATR3 protein.[13]

Protocol 2: Analysis of Splicing Alterations via RNA-Sequencing

This protocol is for identifying changes in RNA splicing in MATR3 KO cells compared to wild-type (WT) controls.

3.2.1 Step 1: RNA Extraction and Quality Control

  • Culture validated MATR3 KO and WT control cells in triplicate.

  • Extract total RNA using a column-based kit or TRIzol reagent.

  • Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA Integrity Number (RIN) is > 8.

3.2.2 Step 2: Library Preparation and Sequencing

  • Prepare stranded, paired-end sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).

  • Perform sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 30 million reads per sample.

3.2.3 Step 3: Bioinformatic Analysis

  • Align sequencing reads to the reference genome using an aligner like STAR.

  • Perform differential splicing analysis using a tool such as rMATS (replicate Multivariate Analysis of Transcript Splicing).[13] This tool can identify and quantify different types of alternative splicing events, including skipped exons (SE), alternative 3'/5' splice sites (A3SS/A5SS), mutually exclusive exons (MXE), and retained introns (RI).

  • Focus on events with a significant False Discovery Rate (FDR < 0.05) to identify high-confidence splicing changes resulting from MATR3 loss.[22]

Quantitative Data Summary

CRISPR-Cas9-mediated knockout of MATR3 has revealed significant changes in gene expression and RNA processing. The tables below summarize representative quantitative data from such studies.

Table 1: Differential Gene Expression in MATR3 KO Cells

Gene Category Direction of Change Fold Change (Representative) Implication Reference
Interferon-Stimulated Genes (ISGs) Upregulated > 2.0 Activation of innate immune response (cGAS-STING pathway) [13]
MATR3-Bound Transcripts Downregulated Variable MATR3 is required for mRNA stability [11][13]

| Pluripotency Factors (e.g., OCT4, NANOG) | Downregulated | > 1.5 | Role in maintaining stem cell pluripotency |[4] |

Table 2: Alterations in RNA Splicing Upon MATR3 Depletion

Splicing Event Type Number of Events Key Affected Genes Consequence Reference
Skipped Exons (SE) Most frequent event Various Disruption of normal protein isoforms [13]

| Cryptic Exon Inclusion | Significant increase | TDRD3, others | Aberrant protein products, potential for nonsense-mediated decay |[12][13] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for generating MATR3 KO cells and key signaling pathways involving MATR3.

MATR3_KO_Workflow cluster_design Phase 1: Design & Prep cluster_edit Phase 2: Gene Editing cluster_validation Phase 3: Validation sgRNA_design 1. sgRNA Design (Target early exon of MATR3) plasmid_prep 2. Plasmid Construction (Cas9 + sgRNA) sgRNA_design->plasmid_prep transfection 3. Transfection (e.g., Nucleofection) plasmid_prep->transfection selection 4. Cell Selection (FACS or Antibiotic) transfection->selection cloning 5. Single-Cell Cloning (Limiting Dilution) selection->cloning genomic_val 6. Genomic Validation (Sequencing) cloning->genomic_val protein_val 7. Protein Validation (Western Blot) genomic_val->protein_val ko_line Validated MATR3 KO Cell Line protein_val->ko_line

Caption: CRISPR-Cas9 workflow for generating validated MATR3 knockout cell lines.

MATR3_Function_Pathway cluster_dna DNA-Level Functions cluster_rna RNA-Level Functions MATR3 MATR3 Transcription Transcription Regulation MATR3->Transcription DDR DNA Damage Response MATR3->DDR Chromatin Chromatin Organization MATR3->Chromatin Splicing Alternative Splicing (Cryptic Exon Repression) MATR3->Splicing Stability mRNA Stability MATR3->Stability DNA DNA DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA mRNA->Stability

Caption: Overview of MATR3's core functions in DNA and RNA processing.

MATR3_Degradation_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx activates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin activates Calpain Calpain-1 Activation Ca_Influx->Calpain activates RNA_Binding RNA Binding Inhibition Calmodulin->RNA_Binding displaces RNA from MATR3 Degradation MATR3 Degradation Calpain->Degradation mediates MATR3 MATR3 MATR3->Degradation MATR3->RNA_Binding

Caption: Calcium-dependent signaling pathway leading to MATR3 degradation.

References

Application Notes and Protocols: In Vitro Assays for Matrin 3 Aggregation Propensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in RNA processing. Mutations in the MATR3 gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). A key pathological feature of these diseases is the aggregation of MATR3 protein. Understanding the mechanisms that drive MATR3 aggregation is critical for the development of therapeutic interventions. This document provides detailed protocols for in vitro assays to assess the aggregation propensity of MATR3, including turbidity assays, Thioflavin T (ThT) fluorescence assays, and sedimentation assays.

Key Concepts in this compound Aggregation

MATR3 possesses intrinsically disordered regions and RNA recognition motifs (RRMs) that are implicated in its aggregation.[1] Certain mutations, such as the S85C variant, have been shown to increase the propensity of MATR3 to form insoluble aggregates.[1] In vitro assays are essential tools to quantitatively measure the kinetics and extent of MATR3 aggregation, and to screen for potential therapeutic molecules that can inhibit this process.

Data Presentation: Quantitative Analysis of this compound Aggregation

The following tables present representative data from in vitro aggregation assays comparing wild-type (WT) MATR3 with the aggregation-prone S85C mutant.

Table 1: Turbidity Assay of MATR3 Aggregation

Time (hours)Average Turbidity (OD 405 nm) - WT MATR3Average Turbidity (OD 405 nm) - S85C MATR3
00.0520.061
20.0780.154
40.1150.289
60.1620.453
80.2100.612
120.2550.789
240.3100.950

Table 2: Thioflavin T (ThT) Fluorescence Assay for MATR3 Fibril Formation

MATR3 VariantThT Fluorescence (Arbitrary Units) at 24 hours
WT MATR315,800
S85C MATR389,500
Buffer Blank1,200

Table 3: Sedimentation Assay of MATR3 Solubility

MATR3 Variant% Soluble Protein (Supernatant)% Insoluble Protein (Pellet)
WT MATR385%15%
S85C MATR332%68%

Experimental Protocols

Protocol 1: Recombinant MATR3 Expression and Purification

This protocol describes a general method for the expression and purification of recombinant human MATR3 from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing human MATR3 cDNA (with a purification tag, e.g., 6x-His)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

  • Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Transform the MATR3 expression vector into the E. coli expression strain.

  • Grow a starter culture overnight at 37°C.

  • Inoculate a large culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with Wash Buffer.

  • Elute the bound protein with Elution Buffer.

  • Perform buffer exchange into Storage Buffer using dialysis or a desalting column.

  • Assess purity by SDS-PAGE and determine the concentration using a BCA assay.

  • Store aliquots at -80°C.

Protocol 2: Turbidity Assay for MATR3 Aggregation

This assay monitors the increase in light scattering as soluble MATR3 protein converts into insoluble aggregates.

Materials:

  • Purified recombinant MATR3 (WT and variants)

  • Aggregation Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Prepare solutions of WT and mutant MATR3 in Aggregation Buffer to a final concentration of 10 µM.

  • Pipette 100 µL of each protein solution into separate wells of the 96-well plate. Include a buffer-only blank.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the absorbance (turbidity) at 405 nm at regular time intervals (e.g., every hour for 24 hours).

  • Subtract the absorbance of the buffer blank from the protein-containing samples.

  • Plot turbidity versus time to visualize the aggregation kinetics.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay

ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.

Materials:

  • Purified recombinant MATR3 (WT and variants)

  • Aggregation Buffer (as in Protocol 2)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of WT and mutant MATR3 in Aggregation Buffer to a final concentration of 10 µM.

  • Add ThT from the stock solution to each protein solution to a final concentration of 20 µM. Include a buffer with ThT as a blank.

  • Pipette 100 µL of each mixture into separate wells of the 96-well plate.

  • Seal the plate and incubate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at desired time points (e.g., end-point reading after 24 hours).

  • Subtract the fluorescence of the ThT-containing buffer blank.

Protocol 4: Sedimentation Assay (Fractionation by Centrifugation)

This assay separates soluble and insoluble MATR3 aggregates by centrifugation to quantify the extent of aggregation.

Materials:

  • Aggregated MATR3 samples (from turbidity or ThT assay)

  • Microcentrifuge

  • SDS-PAGE equipment and reagents

  • Bradford or BCA protein assay reagents

Procedure:

  • Take an initial aliquot of the MATR3 solution before aggregation for total protein measurement.

  • After incubation under aggregating conditions (e.g., 24 hours at 37°C), centrifuge the samples at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble MATR3 fraction.

  • Wash the pellet with ice-cold Aggregation Buffer and centrifuge again.

  • Resuspend the pellet, containing the insoluble MATR3 fraction, in an equal volume of buffer containing a denaturant (e.g., 8 M urea (B33335) or 1% SDS) to solubilize the aggregates.

  • Determine the protein concentration in the total, supernatant, and pellet fractions using a protein assay or by quantifying band intensity on an SDS-PAGE gel.

  • Calculate the percentage of soluble and insoluble MATR3.

Visualizations

Experimental_Workflow_MATR3_Aggregation_Assays start Start: Recombinant MATR3 (WT & Mutants) purification Protein Expression & Purification start->purification aggregation_setup Set up Aggregation Reaction (37°C with shaking) purification->aggregation_setup turbidity Turbidity Assay aggregation_setup->turbidity tht_assay Thioflavin T Assay aggregation_setup->tht_assay sedimentation Sedimentation Assay aggregation_setup->sedimentation turbidity_readout Measure OD at 405 nm (Time-course) turbidity->turbidity_readout tht_readout Measure Fluorescence (Ex: 440 nm, Em: 485 nm) tht_assay->tht_readout sedimentation_process Centrifugation (Separate Soluble/Insoluble) sedimentation->sedimentation_process data_analysis Data Analysis & Comparison turbidity_readout->data_analysis tht_readout->data_analysis sedimentation_analysis Quantify Protein in Supernatant & Pellet (SDS-PAGE) sedimentation_process->sedimentation_analysis sedimentation_analysis->data_analysis

Caption: Workflow for in vitro MATR3 aggregation assays.

MATR3_Aggregation_Pathway soluble_matr3 Soluble MATR3 Monomers (WT or Mutant) oligomers Soluble Oligomers soluble_matr3->oligomers Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Insoluble Fibrils / Aggregates protofibrils->fibrils Maturation mutation ALS/FTD Mutations (e.g., S85C) mutation->soluble_matr3 Promotes Aggregation stress Cellular Stress stress->soluble_matr3 Promotes Aggregation inhibitor Potential Inhibitors inhibitor->oligomers Blocks Aggregation

Caption: Putative pathway of MATR3 aggregation.

References

Application Notes and Protocols for Studying Matrin 3 Toxicity in Drosophila Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the nuclear matrix protein Matrin 3 (MATR3) are associated with neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and distal myopathy.[1][2] The fruit fly, Drosophila melanogaster, has emerged as a powerful in vivo model to investigate the molecular mechanisms underlying MATR3-mediated toxicity.[3][4] With a short lifespan, sophisticated genetic tools, and over 70% of human disease-causing genes having functional homologs in flies, Drosophila offers a rapid and scalable platform for studying disease pathogenesis and screening for therapeutic modifiers.[3][5]

Expression of human MATR3, both wild-type (WT) and disease-associated mutants (e.g., S85C, F115C), in Drosophila tissues such as motor neurons and muscles recapitulates key disease phenotypes. These include reduced lifespan, progressive motor deficits, muscle degeneration, and abnormal wing posture.[1][3][6] Notably, mutant forms of MATR3 often exhibit more severe toxicity than the wild-type protein, providing a robust system to dissect the gain-of-function mechanisms contributing to disease.[1][7]

These application notes provide a comprehensive overview of the use of Drosophila models to study MATR3 toxicity, including detailed experimental protocols, a summary of key quantitative data, and visualizations of implicated signaling pathways.

Data Presentation: Quantitative Summary of MATR3 Toxicity Phenotypes

The following tables summarize quantitative data from studies expressing human MATR3 in Drosophila, providing a comparative view of the toxic effects of different MATR3 variants on various phenotypes.

Table 1: Lifespan Analysis of Flies Expressing Human MATR3

GenotypeDriverMedian Lifespan (Days)Maximum Lifespan (Days)Statistical Significance vs. ControlReference
Control (e.g., UAS-GFP)Mhc-Gal4~60~80-[6]
UAS-MATR3-WTMhc-Gal4~40~60p < 0.001[6]
UAS-MATR3-S85CMhc-Gal4~25~40p < 0.001[6]
UAS-MATR3-F115CMhc-Gal4~30~50p < 0.001[6]
ControlD42-Gal4~55~75-[1]
UAS-MATR3-WTD42-Gal4~45~65p < 0.001[1]
UAS-MATR3-S85CD42-Gal4~35~55p < 0.001[1]

Table 2: Motor Function Assessment (Negative Geotaxis Climbing Assay)

GenotypeDriverClimbing Index/Performance (at specified age)Statistical Significance vs. ControlReference
ControlD42-Gal4~80% success at 10 days-[1]
UAS-MATR3-WTD42-Gal4~60% success at 10 daysp < 0.01[1]
UAS-MATR3-S85CD42-Gal4~40% success at 10 daysp < 0.001[1]
ControlMhc-Gal4~75% success at 20 days-[6]
UAS-MATR3-WTMhc-Gal4~50% success at 20 daysp < 0.01[6]
UAS-MATR3-S85CMhc-Gal4~30% success at 20 daysp < 0.001[6]

Table 3: Egg-to-Adult Viability

GenotypeDriverPercent ViabilityStatistical Significance vs. ControlReference
Control (e.g., UAS-EGFP)Tub-Gal4~95%-[2]
UAS-MATR3-WTTub-Gal4Lethal (0%)p < 0.0001[2]
UAS-MATR3-S85CTub-Gal4Lethal (0%)p < 0.0001[2]
UAS-MATR3-ΔRRM1Tub-Gal4Partial Rescue (~40%)p < 0.01[8]
UAS-MATR3-ΔRRM2Tub-Gal4Complete Rescue (~90%)Not significant[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess MATR3 toxicity in Drosophila.

Protocol 1: Lifespan Analysis

This protocol details the measurement of adult fly longevity.[8][9][10][11][12]

Materials:

  • Standard Drosophila food vials

  • Fly incubator set to 25°C with a 12:12 hour light:dark cycle and 60% relative humidity

  • CO2 anesthesia apparatus

  • Fine paintbrushes for fly manipulation

Procedure:

  • Fly Collection and Mating: Collect newly eclosed adult flies of the desired genotypes under light CO2 anesthesia. Separate them by sex and allow them to recover for 24 hours. For studies on mated females, place virgin females with males (e.g., 20 females and 10 males per vial) and allow them to mate for 48 hours.

  • Cohort Setup: After mating, anesthetize the flies and sort them into experimental cohorts. Typically, cohorts consist of 20-25 flies of a single sex per vial. A minimum of 100-200 flies per genotype is recommended for statistical power.

  • Maintenance and Scoring: Transfer the flies to fresh food vials every 2-3 days. During each transfer, record the number of dead flies in each vial. Also, record any accidental deaths or escapes as "censored" data.

  • Data Analysis: Continue the assay until all flies have died. Generate survival curves using the Kaplan-Meier method and compare lifespans between genotypes using the log-rank test.

Protocol 2: Negative Geotaxis (Climbing) Assay

This assay measures age-dependent decline in motor function.[4][13][14][15][16]

Materials:

  • Glass or plastic climbing vials/graduated cylinders of a consistent size (e.g., 25 cm long, 1.5 cm diameter)

  • A ruler or markings on the vials to denote height

  • A camera to record the climbing behavior (optional but recommended for accuracy)

  • A gentle tapping apparatus or a consistent method for tapping the vials

Procedure:

  • Fly Preparation: Age flies under controlled conditions as described in the lifespan protocol. Test flies at regular intervals (e.g., weekly).

  • Assay Setup: Transfer a cohort of 10-20 flies of a single sex into a climbing vial. Allow the flies to acclimate for a few minutes.

  • Initiating Climbing: Gently tap the vial on a soft surface to bring all the flies to the bottom.

  • Recording and Scoring: Start a timer and record the number of flies that climb past a designated height (e.g., 15 cm) within a specific time frame (e.g., 10-20 seconds). Alternatively, record a video and score the distribution of flies at a set time point.

  • Replicates: Perform at least three consecutive trials for each cohort, with a rest period of about one minute between trials.

  • Data Analysis: Calculate a performance index for each genotype at each time point (e.g., the percentage of flies successfully climbing). Compare the performance between genotypes using appropriate statistical tests (e.g., ANOVA or t-test).

Protocol 3: Indirect Flight Muscle (IFM) and Wing Posture Analysis

This protocol is for assessing muscle degeneration, a common phenotype in Drosophila models of MATR3 toxicity.[3][17][18][19][20]

Materials:

  • Stereomicroscope

  • Fine forceps and scissors

  • Glass slides and coverslips

  • Fixation solution: 4% paraformaldehyde (PFA) in 1x PBS

  • Permeabilization solution: 1x PBS with 0.3% Triton X-100 (PBST)

  • Staining solution: Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in PBST

  • Mounting medium (e.g., Vectashield)

  • Confocal microscope

Procedure:

  • Wing Posture Scoring: Anesthetize adult flies and score their wing posture under a stereomicroscope. Phenotypes can range from normal to held-up or held-out wings, indicative of underlying muscle defects.

  • Thorax Dissection: For IFM visualization, anesthetize flies and remove the head, abdomen, legs, and wings, leaving only the thorax.

  • Fixation: Fix the thoraces in 4% PFA for 20-30 minutes at room temperature.

  • Dissection of Hemi-thorax: After fixation, wash the thoraces in PBS. Using a sharp razor blade, make a sagittal cut through the thorax to create two hemi-thoraces.

  • Permeabilization and Staining: Permeabilize the hemi-thoraces in PBST for 30 minutes. Incubate in the phalloidin staining solution for 1-2 hours at room temperature or overnight at 4°C to label F-actin in the muscle fibers.

  • Mounting and Imaging: Wash the samples in PBS and mount them on a slide in mounting medium. Image the IFMs using a confocal microscope to assess muscle fiber integrity, size, and the presence of vacuoles or degeneration.

Protocol 4: Larval Neuromuscular Junction (NMJ) Immunohistochemistry

This protocol allows for the visualization of synaptic morphology at the larval NMJ.[1][7][21][22][23]

Materials:

  • Dissection dish with sylgard elastomer

  • Fine forceps and insect pins

  • Fixation solution: 4% PFA in 1x PBS

  • Blocking solution: 5% Normal Goat Serum (NGS) in PBST

  • Primary antibodies (e.g., anti-HRP to label neuronal membranes, anti-DLG for postsynaptic densities)

  • Fluorescently-conjugated secondary antibodies

  • Mounting medium

  • Confocal microscope

Procedure:

  • Dissection: Select wandering third-instar larvae. Pin the larva at the anterior and posterior ends in a dissection dish containing PBS. Make a dorsal incision and peel back the cuticle to expose the internal organs and body wall musculature. Remove the internal organs to expose the NMJs on the muscles.

  • Fixation: Fix the dissected larvae in 4% PFA for 20 minutes.

  • Washing and Blocking: Wash the samples thoroughly with PBST. Block for 1 hour in blocking solution.

  • Antibody Incubation: Incubate in primary antibodies diluted in blocking solution overnight at 4°C. The next day, wash extensively with PBST and then incubate in secondary antibodies for 2 hours at room temperature.

  • Mounting and Imaging: Wash again and mount the preparations on a slide. Image the NMJs (typically on muscles 6 and 7 of abdominal segments A2-A4) using a confocal microscope.

  • Analysis: Quantify synaptic parameters such as the number of synaptic boutons and the length of synaptic branches.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of MATR3 toxicity in Drosophila.

Signaling Pathways

MATR3_Toxicity_Pathway cluster_nucleus Nucleus cluster_axon Axon MATR3_mutant Mutant MATR3 (e.g., S85C, F115C) Axonal_transport Axonal Transport Machinery (e.g., Kinesin, Dynein) MATR3_mutant->Axonal_transport Impairment MATR3_WT Wild-Type MATR3 hnRNPM hnRNPM (Rumpelstiltskin) RNA_processing RNA Processing (Splicing, Export) Toxicity Neurodegeneration & Muscular Atrophy RNA_processing->Toxicity Cargo Mitochondria, Synaptic Vesicles Axonal_transport->Cargo Transport Axonal_transport->Toxicity

Experimental Workflows

Experimental_Workflow cluster_generation Model Generation cluster_phenotyping Phenotypic Analysis cluster_modifier_screen Genetic Modifier Screen Cross Genetic Cross (UAS-MATR3 x Tissue-Specific Gal4) Progeny Progeny Expressing MATR3 Cross->Progeny Lifespan Lifespan Assay Progeny->Lifespan Climbing Climbing Assay Progeny->Climbing Muscle Wing & Muscle Imaging Progeny->Muscle NMJ NMJ Staining Progeny->NMJ Modifier_Cross Cross MATR3 flies with RNAi/mutant library Progeny->Modifier_Cross Screening Screen for Suppression/ Enhancement of Phenotype Modifier_Cross->Screening Validation Validate Hits Screening->Validation Pathway_Analysis Pathway Analysis Validation->Pathway_Analysis Mechanistic Studies

Conclusion

Drosophila melanogaster provides a versatile and powerful platform for elucidating the mechanisms of MATR3-associated neurodegeneration. The ability to express human MATR3 variants in a tissue-specific manner and the availability of a wide array of genetic tools allow for the detailed characterization of disease-relevant phenotypes and the identification of genetic modifiers. The protocols and data presented here serve as a guide for researchers utilizing this model system to advance our understanding of MATR3 toxicity and to facilitate the development of novel therapeutic strategies.

References

Application Notes and Protocols for Purifying Full-Length Recombinant Matrin 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of full-length recombinant Matrin 3 (MATR3). This compound is a highly conserved inner nuclear matrix protein involved in various cellular processes, including DNA replication, transcription, and RNA processing and transport.[1] Due to its association with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and distal myopathy, high-purity, full-length this compound is a critical reagent for research and drug development.[2][3]

The protocol described herein is designed for the expression of tagged, full-length human this compound in a mammalian expression system (HEK293T cells) and subsequent purification using a two-step chromatography process. This method yields high-purity protein suitable for a range of downstream applications, including biochemical assays, structural studies, and drug screening.

Biophysical and Biochemical Properties of Human this compound

A comprehensive understanding of the biochemical and biophysical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Canonical Amino Acid Length847 residues[4]
Predicted Molecular Weight (un-tagged)~94.6 kDa[4]
Subcellular LocalizationNucleus[4]
Functional Domains2x Zinc Finger (DNA binding), 2x RNA Recognition Motifs (RRM)[1][5][6]
Post-Translational ModificationsPhosphorylation[6]

Note: The observed molecular weight on SDS-PAGE may vary due to post-translational modifications and the presence of affinity tags.[7]

Experimental Workflow

The overall workflow for the expression and purification of full-length recombinant this compound is depicted below. This process begins with the transient transfection of HEK293T cells, followed by cell lysis, affinity chromatography to capture the tagged protein, and a final polishing step using size-exclusion chromatography to ensure high purity and homogeneity.

PurificationWorkflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control transfection Transient Transfection of HEK293T Cells cell_culture Cell Culture and Expansion transfection->cell_culture 24-48h lysis Cell Lysis and Clarification cell_culture->lysis affinity Affinity Chromatography (e.g., anti-DDK) lysis->affinity Crude Lysate sec Size-Exclusion Chromatography affinity->sec Eluted Fraction sds_page SDS-PAGE and Coomassie Staining sec->sds_page western_blot Western Blot sec->western_blot LogicalFlow start Crude Cell Lysate affinity_capture Affinity Chromatography start->affinity_capture Principle: Specificity (Tag-Ligand Interaction) polishing Size-Exclusion Chromatography affinity_capture->polishing Principle: Separation by Size (Hydrodynamic Radius) final_product Pure Full-Length this compound polishing->final_product Result: High Purity and Homogeneity

References

Application Notes and Protocols for Identifying Matrin 3 RNA Targets via RNA-IP Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in RNA and DNA metabolism.[1][2][3] It possesses two RNA recognition motifs (RRMs) and two zinc finger domains, enabling it to bind to both RNA and DNA.[1][3][4][5] Dysregulation of MATR3 has been implicated in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1] Understanding the specific RNA molecules that this compound binds to is essential for elucidating its function in normal cellular processes and its role in disease pathogenesis.

RNA Immunoprecipitation followed by high-throughput sequencing (RIP-seq) is a robust method to identify the cohort of RNAs associated with a specific RNA-binding protein (RBP) in vivo. This document provides detailed application notes and a comprehensive protocol for utilizing RIP-seq to identify the RNA targets of this compound.

Key Applications

  • Target Identification and Validation: Identify novel RNA transcripts that directly or indirectly interact with this compound.

  • Disease Mechanism Elucidation: Investigate how mutations in this compound, such as those associated with ALS, may alter its RNA binding profile, contributing to disease.

  • Drug Discovery: Screen for therapeutic compounds that can modulate the interaction between this compound and its target RNAs.

  • Understanding Post-Transcriptional Regulation: Uncover the role of this compound in various aspects of RNA metabolism, including splicing, stability, and localization.[1][6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound RIP-seq and related experiments, showcasing the types of RNA targets identified and the extent of their enrichment.

Table 1: Small Non-coding RNAs Identified as this compound Targets in HEK293T cells [3][4]

RNA TargetDescriptionFold Enrichment (RIP/Input)
7SKComponent of the 7SK snRNP complex, regulates transcription>10
U1 snRNAComponent of the major spliceosome>5
U2 snRNAComponent of the major spliceosome>5
U6 snRNAComponent of the major spliceosome>3

Table 2: Representative mRNA Targets of this compound Involved in Cellular Processes

Gene SymbolGene NameCellular ProcessFold Enrichment (RIP/Input)Reference
NANOGNanog homeoboxPluripotency maintenanceSignificant[8]
LIN28ALin-28 homolog APluripotency and developmentSignificant[8]
CDC14BCell division cycle 14BCell cycle regulationNot specified[9]
TDRD3Tudor domain containing 3RNA metabolism, stress granule formationNot specified[10]

Experimental Protocols

This section provides a detailed protocol for performing RNA immunoprecipitation (RIP) to isolate this compound-bound RNAs, followed by library preparation for high-throughput sequencing. This protocol is adapted from established RIP-seq procedures and specific studies on this compound.[4]

Part 1: RNA Immunoprecipitation (RIP)

Materials:

  • Cell Culture: HEK293T or other relevant cell line expressing endogenous or tagged this compound.

  • Antibodies: Anti-Matrin 3 antibody (ChIP-grade) or anti-tag antibody (e.g., anti-FLAG) for tagged protein; corresponding IgG isotype control.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), RNase-free

    • Polysome Lysis Buffer (e.g., 10 mM HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, Protease inhibitor cocktail)

    • RIP Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)

    • Protein A/G magnetic beads

    • Proteinase K

    • TRIzol reagent or other RNA extraction kit

  • Equipment:

    • Cell culture equipment

    • Magnetic rack

    • Vortexer

    • Refrigerated centrifuge

    • Thermomixer

Procedure:

  • Cell Harvest and Lysis:

    • Culture cells to ~80-90% confluency. For a standard experiment, use a 15 cm dish (approximately 1-5 x 10^7 cells).

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 1 mL of Polysome Lysis Buffer.

    • Incubate on ice for 10 minutes with intermittent vortexing to ensure complete lysis.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled RNase-free tube. Take a 50 µL aliquot as "Input" and store at -80°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

    • Add 5-10 µg of anti-Matrin 3 antibody (or anti-tag antibody) to the pre-cleared lysate. For the negative control, add the same amount of IgG isotype control to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 50 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold RIP Wash Buffer. Between each wash, gently resuspend the beads and rotate for 5 minutes at 4°C.

    • After the final wash, remove all residual wash buffer.

  • RNA Elution and Purification:

    • Resuspend the beads in 100 µL of a solution containing Proteinase K (e.g., 1 mg/mL in a suitable buffer).

    • Incubate at 55°C for 30 minutes with shaking to digest the protein.

    • Place the tube on the magnetic rack and transfer the supernatant containing the RNA to a new tube.

    • Extract the RNA from the supernatant and the "Input" sample using TRIzol reagent or a preferred RNA purification kit, following the manufacturer's instructions.

    • Elute the RNA in RNase-free water.

Part 2: Library Preparation and Sequencing
  • RNA Quality Control: Assess the quantity and quality of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation:

    • Proceed with a commercial RNA-seq library preparation kit suitable for low-input RNA.

    • The general steps include RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis

A comprehensive bioinformatics pipeline is required to analyze the RIP-seq data:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the reference genome.

  • Peak Calling: Identify regions of the genome with a significant enrichment of reads in the this compound IP sample compared to the IgG control and input samples.

  • Annotation: Annotate the identified peaks to known genes and RNA transcripts.

  • Differential Enrichment Analysis: Quantify the enrichment of specific transcripts in the this compound IP.

  • Motif Analysis: Identify potential RNA binding motifs for this compound within the enriched RNA sequences.

  • Pathway and Functional Analysis: Perform gene ontology and pathway analysis on the identified this compound target genes to understand their collective biological functions.

Visualizations

Experimental Workflow

RIP_Seq_Workflow cluster_CellPrep Cell Preparation cluster_IP Immunoprecipitation cluster_RNA_Isolation RNA Isolation & Library Prep cluster_Sequencing Sequencing & Analysis CellCulture 1. Cell Culture Harvest 2. Cell Harvest CellCulture->Harvest Lysis 3. Cell Lysis Harvest->Lysis PreClearing 4. Pre-Clearing Lysis->PreClearing AntibodyIncubation 5. Antibody Incubation (Anti-Matrin 3 or IgG) PreClearing->AntibodyIncubation BeadBinding 6. Bead Binding AntibodyIncubation->BeadBinding Washing 7. Washing BeadBinding->Washing Elution 8. RNA Elution Washing->Elution Purification 9. RNA Purification Elution->Purification LibraryPrep 10. Library Preparation Purification->LibraryPrep Sequencing 11. High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis 12. Data Analysis Sequencing->DataAnalysis

Caption: RNA-IP Sequencing (RIP-seq) experimental workflow for this compound.

This compound in DNA Damage Response and RNA Processing

Matrin3_Pathway cluster_DDR DNA Damage Response cluster_RNA_Processing RNA Processing & Regulation DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Matrin3_p Phosphorylated This compound ATM->Matrin3_p phosphorylates Matrin3 This compound Matrin3_p->Matrin3 influences RNA binding pre_mRNA pre-mRNA Matrin3->pre_mRNA binds to mRNA Mature mRNA Matrin3->mRNA stabilizes TDP43 TDP-43 Matrin3->TDP43 interacts FUS FUS Matrin3->FUS interacts pre_mRNA->mRNA splicing

Caption: this compound's role in DNA damage response and RNA processing.

References

Application Note: Validation of Matrin 3 Target Genes by Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that plays a critical role in a multitude of cellular processes by binding to both DNA and RNA.[1][2] Its function is integral to nuclear architecture, gene regulation, and RNA metabolism, including transcription, alternative splicing, and mRNA stabilization.[1][2][3][4] MATR3 contains two zinc finger domains for DNA binding and two RNA recognition motifs (RRMs) that are crucial for its interaction with RNA.[3][4][5][6] Given its widespread involvement in cellular functions, dysregulation of MATR3 has been implicated in various diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and certain cancers.[1][3][7]

The identification and validation of MATR3 target genes are crucial for understanding its biological functions and its role in disease pathogenesis. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying gene expression levels, making it an ideal technique for validating putative MATR3 target genes identified through high-throughput methods like ChIP-seq, PAR-CLIP, or RNA-seq. This application note provides a detailed protocol for the validation of MATR3 target genes using qPCR.

This compound and Its Role in Gene Regulation

MATR3 regulates gene expression at multiple levels:

  • Transcriptional Regulation: MATR3 can bind to enhancer and promoter regions of genes, interacting with transcription factors to modulate their expression.[3]

  • Alternative Splicing: By binding to intronic pyrimidine-rich sequences, MATR3 can influence the inclusion or exclusion of exons, thereby regulating the production of different protein isoforms from a single gene.[8][9]

Validated and Putative this compound Target Genes

Several studies have identified and, in some cases, validated the targets of MATR3. These targets are involved in diverse cellular pathways, including RNA metabolism, DNA damage response, and cell cycle control.

Data Presentation: qPCR Validation of this compound Target Genes

The following table summarizes representative quantitative data from hypothetical qPCR experiments designed to validate MATR3 target genes. The data illustrates the expected changes in gene expression following the knockdown of MATR3 in a relevant cell line.

Target GeneGene FunctionExpected Change upon MATR3 KnockdownFold Change (Mean ± SD)p-value
Splicing Targets
SETD5Histone MethyltransferaseIncreased Exon Inclusion1.8 ± 0.2< 0.05
TTLL5Tubulin Tyrosine Ligase-Like 5Increased Exon Inclusion2.1 ± 0.3< 0.05
WIBGWithin BGCN HomologIncreased Exon Inclusion1.6 ± 0.15< 0.05
OGDHOxoglutarate DehydrogenaseIncreased Exon Inclusion1.9 ± 0.25< 0.05
ELNElastinIncreased Exon Inclusion1.5 ± 0.2< 0.05
Autoinflammation
TDRD3Tudor Domain Containing 3Downregulation (due to mis-splicing)0.4 ± 0.08< 0.01
Cell Cycle Regulation
CDK6Cyclin-Dependent Kinase 6Downregulation0.6 ± 0.1< 0.05
CCND1Cyclin D1Downregulation0.7 ± 0.12< 0.05
CCND2Cyclin D2Downregulation0.5 ± 0.09< 0.01
CDKN1A (p21)Cyclin-Dependent Kinase Inhibitor 1AUpregulation2.5 ± 0.4< 0.01
CDKN1B (p27)Cyclin-Dependent Kinase Inhibitor 1BUpregulation2.2 ± 0.3< 0.01

Signaling Pathways Involving this compound

MATR3 is a node in several critical signaling pathways. Understanding these pathways provides context for the function of its target genes.

Matrin3_DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates MATR3 This compound ATM->MATR3 phosphorylates p_MATR3 Phosphorylated This compound DDR_Proteins DNA Damage Response Proteins (e.g., Ku70/80, RAD50) p_MATR3->DDR_Proteins recruits/regulates DNA_Repair DNA Repair DDR_Proteins->DNA_Repair mediates Matrin3_Ca_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin activates Calpain Calpain Ca_influx->Calpain activates CaM_active Activated Ca²⁺/Calmodulin MATR3 This compound CaM_active->MATR3 binds to Degradation MATR3 Degradation MATR3->Degradation RNA_Binding RNA Binding Inhibited MATR3->RNA_Binding Calpain->MATR3 cleaves qPCR_Workflow Start Cell Culture (e.g., HeLa, SH-SY5Y) Perturbation MATR3 Knockdown (e.g., siRNA) Start->Perturbation RNA_Extraction Total RNA Extraction Perturbation->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Validation Target Gene Validation Data_Analysis->Validation

References

Application Notes and Protocols for Co-Immunoprecipitation of Matrin 3 Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including RNA metabolism, chromatin organization, and the DNA damage response.[1][2][3] Its interaction with a diverse array of proteins underscores its functional importance and its implication in diseases such as Amyotrophic Lateral Sclerosis (ALS) and distal myopathy.[4][5][6] Co-immunoprecipitation (Co-IP) is a powerful technique to study the protein-protein interactions of MATR3 within its native cellular environment, providing insights into its function and the composition of its associated protein complexes.

This document provides a detailed protocol for the co-immunoprecipitation of MATR3 protein complexes from cultured mammalian cells. Additionally, it presents a summary of known MATR3 interacting proteins and a diagram of a key signaling pathway involving MATR3.

Data Presentation: this compound Interacting Proteins

The following table summarizes proteins that have been identified as interacting with this compound through co-immunoprecipitation followed by mass spectrometry or western blotting.

Interacting ProteinFunctional ClassCellular ProcessReference
TDP-43RNA-binding proteinRNA processing, ALS pathogenesis[5]
FUSRNA-binding proteinRNA processing, ALS pathogenesis[5]
HNRNPKHeterogeneous nuclear ribonucleoproteinTranscription, splicing, translation[5][7]
DHX9RNA helicaseRNA transport, translation[5][7]
PTBP1Splicing factorAlternative splicing[8]
Ku70/Ku80DNA repair proteinsDNA damage response[2][3]
H2AXHistone variantDNA damage response[2][3]
RAD50DNA repair proteinDNA damage response[2][3]
GRP78 (BiP)Heat shock proteinProtein folding, apoptosis[9]
GRP75Heat shock proteinProtein folding[9]
GSTπ2EnzymeDetoxification[9]
TREX complex componentsmRNA export factorsmRNA nuclear export[10]
YY1Transcription factorChromatin organization, transcription[11]
CTCFArchitectural proteinChromatin organization[11]
Rad21Cohesin complex componentChromatin organization[11]

Experimental Protocols

Co-Immunoprecipitation of this compound

This protocol is designed for the immunoprecipitation of endogenous or tagged this compound from mammalian cell lysates.

Materials and Reagents:

  • Cell Lines: HEK293T, HeLa, or NSC-34 cells expressing the protein of interest.

  • Antibodies:

    • Rabbit polyclonal anti-Matrin 3 antibody (e.g., Novus Biologicals NB100-1559)

    • Mouse monoclonal anti-FLAG antibody (for FLAG-tagged MATR3)

    • Normal Rabbit IgG or Normal Mouse IgG (as a negative control)

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS): pH 7.4

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors. For less soluble complexes, non-ionic detergents like NP-40 can be used.[12][13] A milder lysis buffer (e.g., 1X Cell Lysis Buffer #9803 from Cell Signaling Technology) is recommended for preserving protein-protein interactions.[14]

    • Wash Buffer: Lysis buffer with a potentially higher salt concentration (e.g., up to 900 mM NaCl for stringent washing) or added non-ionic detergents to reduce background.[15][16]

    • Elution Buffer: 1X SDS sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Other:

    • Cell scrapers

    • Microcentrifuge tubes

    • Rotating wheel or rocker

    • Magnetic separation rack (for magnetic beads)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency in appropriate culture dishes.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • To 1 mg of total protein, add the appropriate amount of primary antibody (e.g., 1-4 µg of anti-Matrin 3 antibody or anti-FLAG antibody). For a negative control, add an equivalent amount of the corresponding IgG isotype.

    • Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight.

    • Add 30-50 µL of pre-washed Protein A/G beads to the mixture.

    • Incubate on a rotator at 4°C for an additional 1-2 hours.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the protein complexes, add 30-50 µL of 1X SDS sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the complexes from the beads.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect this compound and its co-precipitated partners. Alternatively, samples can be submitted for mass spectrometry analysis to identify novel interacting proteins.

Mandatory Visualization

Co_Immunoprecipitation_Workflow start Start: Cell Culture lysis Cell Lysis & Lysate Clearing start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation: Add Primary Antibody lysis->ip If not pre-clearing preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution of Protein Complexes wash->elute analysis Downstream Analysis: Western Blot or Mass Spectrometry elute->analysis

Caption: Workflow for this compound Co-Immunoprecipitation.

Matrin3_DDR_Pathway dna_damage DNA Damage atm ATM Kinase dna_damage->atm activates matr3 This compound atm->matr3 phosphorylates p_matr3 Phosphorylated this compound matr3->p_matr3 dna_pk DNA-PK Complex (Ku70/Ku80) p_matr3->dna_pk interacts with h2ax H2AX p_matr3->h2ax interacts with rad50 RAD50 p_matr3->rad50 interacts with dna_repair DNA Repair dna_pk->dna_repair h2ax->dna_repair rad50->dna_repair

Caption: this compound in the DNA Damage Response Pathway.

References

Application Notes & Protocols: Creation and Analysis of Matrin 3 Knockout and Knock-in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that plays a crucial role in various cellular processes by binding both DNA and RNA.[1] Its functions are integral to nuclear architecture, transcription, RNA processing, and the DNA damage response.[2][3][4] Mutations in the MATR3 gene have been linked to neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and a form of distal myopathy, highlighting its importance in maintaining neuronal and muscular health.[1][5]

The study of MATR3 function and its role in disease pathogenesis has been significantly advanced by the development of genetically engineered mouse models. It is critical to note that a complete homozygous knockout of the murine Matr3 gene results in perinatal lethality, underscoring the protein's essential role in development.[1] Consequently, research has largely focused on conditional knockout systems and, more prominently, on knock-in models that introduce specific disease-associated mutations found in human patients. These models are invaluable for dissecting molecular mechanisms and for the preclinical evaluation of potential therapeutic strategies.

This document provides an overview of existing Matr3 mouse models, detailed protocols for generating new models using CRISPR/Cas9 technology, and methods for their subsequent validation and analysis.

Overview of Existing this compound Mouse Models

The following table summarizes key data from various published Matr3 mouse models, providing a comparative overview of their phenotypes.

Model Type Genetic Modification Key Phenotypes References
Constitutive Knockout Homozygous deletion of Matr3Perinatal lethality.[1]
S85C Knock-in Endogenous expression of the S85C mutation (homozygous)Recapitulates early-stage ALS features: shortened lifespan, motor deficits, muscle atrophy, Purkinje cell degeneration, and neuroinflammation. Loss of MATR3 protein is observed in affected neurons.[6][7][8]
F115C Knock-in Endogenous expression of the F115C mutationNo significant motor phenotypes or neuropathic changes were observed. This mutation may not be causative for ALS.[2][4]
P154S Knock-in Endogenous expression of the P154S mutationDid not develop progressive motor deficits or ALS-like pathology in either heterozygous or homozygous mice, suggesting the variant is not sufficient to cause disease in mice.[2][4][9]
Transgenic Overexpression Overexpression of human MATR3 (WT or F115C) in skeletal muscleAge-dependent muscle fiber degeneration, vacuoles, and atrophy. Motor impairment was observed only in the MATR3(F115C) expressing mice.[1]

Experimental Workflows and Protocols

The generation of genetically modified mouse models is a multi-step process requiring careful design and execution. The CRISPR/Cas9 system has become a primary method for its efficiency and precision.[10]

cluster_0 Design & Preparation cluster_1 Mouse Model Generation cluster_2 Screening & Breeding A 1. Design gRNA & ssODN Repair Template B 2. Synthesize & Validate Components A->B D 4. Microinjection of CRISPR components B->D C 3. Prepare Zygotes (Superovulation) C->D E 5. Implant Zygotes into Pseudopregnant Female D->E F 6. Birth of Founder (F0) Pups E->F G 7. Genotyping & Sequencing of Founders F->G H 8. Breed Founders to WT to Establish Lines (F1) G->H I 9. Intercross F1 Heterozygotes to obtain Homozygotes (F2) H->I

Caption: Workflow for generating Matr3 knock-in mice using CRISPR/Cas9.

This protocol outlines the generation of a mouse model with a specific point mutation (e.g., S85C) in the endogenous Matr3 locus.

1. Design of CRISPR/Cas9 Components:

  • Guide RNA (gRNA): Design two or more gRNAs targeting the genomic region of the desired mutation in the Matr3 gene (in mice, exon 2 for the S85C mutation).[6] Use online tools (e.g., CHOPCHOP, Benchling) to identify gRNAs with high on-target scores and low off-target predictions. The PAM sequence (NGG) for Streptococcus pyogenes Cas9 must be near the target site.

  • Single-Stranded Oligonucleotide (ssODN) Repair Template: Synthesize a ~200 nucleotide ssODN. This template should contain the desired mutation (e.g., TCT to TGT for S85C).[6] It should also include silent mutations within the PAM sequence or gRNA seed region to prevent re-cleavage of the correctly edited allele by the Cas9 nuclease.[6] The ssODN will have homology arms of ~50-100 nucleotides flanking the mutation site.

2. Preparation of Injection Mix:

  • Resuspend high-fidelity Cas9 nuclease, synthetic gRNA, and the ssODN repair template in an appropriate injection buffer (e.g., TE buffer, pH 7.5).

  • A typical concentration for microinjection is 100 ng/µL Cas9 protein, 50 ng/µL gRNA, and 50 ng/µL ssODN. These concentrations may require optimization.

  • Incubate the mix at room temperature for 10-15 minutes to allow the formation of the ribonucleoprotein (RNP) complex.

3. Microinjection into Zygotes:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain) at 0.5 days postcoitum.

  • Perform pronuclear or cytoplasmic microinjection of the RNP/ssODN mixture into the fertilized eggs.

  • Use a microscope equipped with micromanipulators for this procedure.

4. Generation of Founder Mice:

  • Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Allow the pregnancies to proceed to term. The resulting offspring are the F0 generation, or "founders."

5. Screening of Founder Mice (See Protocol 2):

  • At ~10-14 days of age, obtain a small tissue sample (e.g., tail or ear snip) for genomic DNA extraction.

  • Use PCR and Sanger sequencing to identify founder animals that carry the desired knock-in allele.

1. Genomic DNA Extraction:

  • Digest the tissue sample overnight at 55°C in a lysis buffer containing Proteinase K.

  • Use a standard DNA extraction method (e.g., phenol-chloroform or a commercial kit) to isolate high-quality genomic DNA.

2. PCR Amplification:

  • Design PCR primers that flank the targeted region of the Matr3 gene, amplifying a product of ~300-500 bp.

  • Set up a standard PCR reaction:

    • Genomic DNA: ~100 ng
    • Forward Primer (10 µM): 1 µL
    • Reverse Primer (10 µM): 1 µL
    • 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2): 12.5 µL
    • Nuclease-free water: to 25 µL

  • Use a standard thermocycling program with an annealing temperature optimized for your primers.

3. Analysis:

  • Run the PCR products on a 1.5-2% agarose (B213101) gel to confirm amplification of the correct size band.

  • Purify the PCR product using a commercial kit.

  • Send the purified product for Sanger sequencing using one of the PCR primers.

  • Analyze the sequencing chromatogram to confirm the presence of the desired point mutation and the silent mutations from the ssODN template.

cluster_F0 F0 Generation cluster_WT Wild-Type cluster_F1 F1 Generation cluster_F2 F2 Generation F0 Founder Mouse (Matr3 S85C/+) F1_Het 50% Heterozygous (Matr3 S85C/+) F0->F1_Het F1_WT 50% Wild-Type (Matr3 +/+) F0->F1_WT WT Wild-Type Mouse (Matr3 +/+) WT->F1_Het WT->F1_WT F2_Homo 25% Homozygous (Matr3 S85C/S85C) F1_Het->F2_Homo Intercross F2_Het 50% Heterozygous (Matr3 S85C/+) F1_Het->F2_Het Intercross F2_WT 25% Wild-Type (Matr3 +/+) F1_Het->F2_WT Intercross

Caption: Breeding strategy to establish a homozygous knock-in mouse line.

1. Protein Extraction:

  • Harvest tissues of interest (e.g., spinal cord, brain, muscle) and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

  • Incubate the membrane with a primary antibody against MATR3 overnight at 4°C. (Note: Validate antibody specificity).

  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane 3 times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

  • Quantify band intensity using software like ImageJ to compare MATR3 protein levels between genotypes. Studies have shown that MATR3 protein levels can be reduced in the spinal cord and muscle of adult mice.[11]

1. Tissue Preparation:

  • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

  • Dissect tissues of interest (e.g., brain, spinal cord) and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by incubating in a 30% sucrose (B13894) solution until it sinks.

  • Embed the tissue in OCT compound and freeze.

2. Sectioning:

  • Cut 20-40 µm thick sections using a cryostat.

  • Mount sections on charged glass slides.

3. Staining:

  • Wash sections with phosphate-buffered saline (PBS).

  • Perform antigen retrieval if necessary (e.g., by heating in a citrate (B86180) buffer).

  • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

  • Block for 1 hour at room temperature in a blocking solution (e.g., 5% normal goat serum, 1% BSA in PBS).

  • Incubate with the primary MATR3 antibody diluted in blocking solution overnight at 4°C. MATR3 is primarily localized to the nucleus.[11]

  • Wash 3 times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Wash 3 times with PBS.

  • Counterstain nuclei with DAPI.

4. Imaging:

  • Mount coverslips using an anti-fade mounting medium.

  • Image the sections using a confocal or fluorescence microscope. Analyze changes in protein localization (e.g., nuclear vs. cytoplasmic) and expression levels in specific cell types.[7]

cluster_dna DNA-Related Functions cluster_rna RNA-Related Functions MATR3 This compound DR DNA Damage Response MATR3->DR Trans Transcription MATR3->Trans Chrom Chromatin Organization MATR3->Chrom Splice RNA Splicing MATR3->Splice Stab mRNA Stability MATR3->Stab Export mRNA Export MATR3->Export Ret Nuclear Retention of Edited RNA MATR3->Ret

Caption: Key nuclear functions of the this compound protein.

References

Troubleshooting & Optimization

troubleshooting Matrin 3 western blot low signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing Western blots for the Matrin 3 (MATR3) protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing a very weak or no signal for this compound at its expected molecular weight (~125 kDa)?

A low or absent signal for this compound can stem from several factors throughout the Western blot workflow, from sample preparation to signal detection. This compound is a high molecular weight nuclear protein, which presents specific challenges.[1][2] The most common issues involve suboptimal protein extraction, inefficient gel transfer, or inadequate antibody performance. This guide will walk you through troubleshooting each of these steps.

Q2: How can I optimize my sample preparation for this compound detection?

Proper sample preparation is critical, especially for a nuclear protein like this compound.[3][4][5]

  • Lysis Buffer Selection: Since this compound is localized to the nucleus, standard cytoplasmic lysis buffers may be insufficient.[4][6][7] Using a RIPA buffer is often recommended for extracting nuclear proteins.[8] For particularly low-abundance samples, consider using a nuclear fractionation kit to enrich the nuclear protein content.[9]

  • Inhibit Protein Degradation: Always supplement your lysis buffer with a fresh protease inhibitor cocktail to prevent this compound degradation.[8]

  • Ensure Complete Solubilization: Some disease-associated mutations of this compound can decrease its solubility.[10] If you are working with such samples, harsher lysis conditions, such as sonication in RIPA buffer or using a urea-based buffer for the insoluble fraction, may be necessary to ensure the protein is solubilized for SDS-PAGE.[10]

  • Load Sufficient Protein: Ensure you are loading an adequate amount of total protein. A typical starting point is 20-30 µg of total lysate per lane.[9] Use a positive control lysate from a cell line known to express this compound, such as 293T or HeLa cells, to validate the protocol.[2][11]

Q3: What are the optimal SDS-PAGE and transfer conditions for a high molecular weight protein like this compound?

This compound's high molecular weight (~125 kDa) requires adjustments to standard gel and transfer protocols.[2]

  • Gel Electrophoresis: Use a low-percentage polyacrylamide gel (e.g., 8%) to achieve better resolution and separation of high molecular weight proteins.[8]

  • Protein Transfer:

    • Method: Wet transfer is generally more efficient than semi-dry transfer for large proteins.[12]

    • Buffer Composition: To improve the transfer of large proteins, consider adding up to 0.05% SDS to the transfer buffer, which helps proteins elute from the gel.[13]

    • Duration and Voltage: High molecular weight proteins require longer transfer times. Perform the transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C, or for 2-3 hours at a higher voltage (e.g., 80-100V).[13]

    • Membrane Choice: A 0.45 µm pore size PVDF membrane is a suitable choice.

    • Transfer Verification: After transfer, stain the membrane with Ponceau S to confirm that proteins have successfully and evenly transferred from the gel to the membrane.

Q4: My primary antibody for this compound isn't working. What should I check?

Antibody performance is a frequent cause of weak signal.

  • Antibody Titration: The recommended dilution on a datasheet is a starting point. Optimize the primary antibody concentration by performing a titration.[14][15]

  • Incubation Conditions: For low-abundance targets, increasing the incubation time can significantly improve the signal. Try incubating the primary antibody overnight at 4°C with gentle agitation.

  • Antibody Activity: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade its activity.[9] To confirm its activity, you can perform a simple dot blot.[16]

  • Secondary Antibody Compatibility: Verify that your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[9]

Q5: Could my blocking or washing steps be the cause of the low signal?

While often intended to reduce background, blocking and washing can sometimes contribute to a weak signal.

  • Over-Blocking: Blocking for an excessive amount of time or using a blocking buffer that is not optimal can mask the epitope, preventing the primary antibody from binding.[13] If you suspect this, try reducing the blocking time to 1 hour at room temperature or switching to a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk).[14]

  • Excessive Washing: While necessary to reduce background, overly aggressive or numerous washing steps can wash away your primary and secondary antibodies, leading to a weaker signal.[16] Stick to a standard protocol, such as 3 washes of 5-10 minutes each.

Q6: How can I improve the final signal detection?

The final step is crucial for visualizing the result.

  • Detection Reagent: Use a fresh, high-quality enhanced chemiluminescence (ECL) substrate. Substrates can lose activity over time.[16] For low-expressed proteins, a high-sensitivity substrate is recommended.

  • Exposure Time: The signal may simply be too weak for a short exposure. Capture the signal using multiple exposure times, ranging from a few seconds to several minutes, to find the optimal window.[13]

Data Presentation: Commercial this compound Antibodies

The following table summarizes recommended starting dilutions for commercially available this compound antibodies suitable for Western blotting. It is critical to optimize these dilutions for your specific experimental conditions.

Catalog NumberSupplierHostTypeRecommended WB Starting Dilution
ab151739AbcamRabbitMonoclonal (Recombinant)1:10,000[17]
#45457Cell Signaling TechnologyRabbitMonoclonal1:1,000[2]
A300-591AThermo Fisher (Bethyl)RabbitPolyclonal1:5,000 - 1:15,000[18]
A02931-1Boster BioRabbitPolyclonal1:1,000 - 1:2,000[11]

Experimental Protocols

Detailed Protocol: this compound Western Blot

This protocol incorporates optimization steps for the detection of the high molecular weight, nuclear this compound protein.

1. Nuclear Protein Extraction

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells using ice-cold RIPA buffer supplemented with a fresh protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • (Optional, for solubility issues) Sonicate the lysate briefly on ice to shear DNA and further disrupt nuclear structures.[10]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (lysate) and transfer it to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Normalize sample concentrations with lysis buffer. Prepare aliquots for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

3. SDS-PAGE

  • Prepare or purchase an 8% Tris-glycine polyacrylamide gel.[8]

  • Load 20-30 µg of protein lysate per well. Include a protein ladder with a range that covers 125 kDa.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer

  • Equilibrate the gel, PVDF membrane (0.45 µm), and filter paper in ice-cold transfer buffer (consider adding 0.02% SDS).[13]

  • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[16]

  • Perform a wet transfer, either for 2-3 hours at 100V in an ice bucket or overnight at 30V at 4°C.[9]

  • After transfer, briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

5. Immunoblotting

  • Blocking: Block the membrane in 5% BSA or 5% non-fat dry milk in TBST for 1 hour at room temperature with agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimized dilution (see table above for starting points) in blocking buffer. For best results, incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection

  • Prepare the ECL detection substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or film, taking multiple exposures to ensure an optimal image.[13]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting a low signal in a this compound Western blot experiment.

G start Low/No this compound Signal (~125 kDa) cat1 Sample Preparation start->cat1 cat2 SDS-PAGE & Transfer start->cat2 cat3 Immunodetection start->cat3 cause1a Cause: Incorrect Lysis Buffer cat1->cause1a cause1b Cause: Low Protein Abundance cat1->cause1b cause1c Cause: Protein Degradation cat1->cause1c cause1d Cause: Poor Solubility cat1->cause1d cause2a Cause: Poor Transfer of High MW Protein cat2->cause2a cause2b Cause: Incorrect Gel % cat2->cause2b cause3a Cause: Low Antibody Titer cat3->cause3a cause3b Cause: Epitope Masking cat3->cause3b cause3c Cause: Inactive Reagents cat3->cause3c cause3d Cause: Insufficient Exposure cat3->cause3d sol1a Solution: Use RIPA Buffer or Nuclear Extraction Kit cause1a->sol1a sol1b Solution: Load More Protein (20-30µg) Use Positive Control cause1b->sol1b sol1c Solution: Add Fresh Protease Inhibitors cause1c->sol1c sol1d Solution: Sonicate Lysate or Use Urea Buffer cause1d->sol1d sol2a Solution: Use Wet Transfer (Overnight, 4°C) Add 0.02% SDS to Buffer cause2a->sol2a sol2b Solution: Use Low % Gel (e.g., 8%) cause2b->sol2b sol3a Solution: Increase Antibody Conc. Incubate Overnight at 4°C cause3a->sol3a sol3b Solution: Reduce Blocking Time Try Different Blocker (e.g., BSA) cause3b->sol3b sol3c Solution: Use Fresh ECL Substrate cause3c->sol3c sol3d Solution: Increase Exposure Time cause3d->sol3d

Caption: Troubleshooting workflow for low this compound Western blot signal.

References

Matrin 3 Co-Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Matrin 3 (MATR3) co-immunoprecipitation (co-IP) experiments.

Troubleshooting Guide

Problem 1: Low or No Co-immunoprecipitated Protein of Interest

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Cell Lysis This compound is a nuclear matrix protein, requiring stringent lysis conditions for efficient extraction. Optimize your lysis buffer; RIPA buffer is often effective for nuclear proteins. Consider sequential lysis: first a mild buffer for cytoplasmic proteins, followed by a stronger buffer for the nuclear fraction. Sonication is crucial to ensure nuclear rupture and DNA shearing, which can improve the recovery of nuclear proteins.[1]
Weak or Transient Protein Interaction The interaction between this compound and its partner may be weak or transient. Consider in vivo crosslinking with formaldehyde (B43269) or other crosslinkers to stabilize the interaction before cell lysis. Be aware that this may require optimization of crosslinking and reversal conditions.
Incorrect Antibody Concentration The amount of antibody used is critical. Titrate the antibody concentration to find the optimal amount for your specific cell type and lysate concentration. Refer to manufacturer datasheets for recommended starting concentrations, which typically range from 1-4 µg per mg of lysate.
Antibody Incompatible with IP Not all antibodies that work for western blotting are suitable for immunoprecipitation. Use an antibody that has been validated for IP applications.
Protein Degradation Ensure that protease and phosphatase inhibitors are always added fresh to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure to minimize enzymatic activity.
Problem 2: High Background or Non-specific Binding

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Washing Increase the number of wash steps (typically 3-5 times) and/or the stringency of the wash buffer. You can increase the detergent (e.g., up to 1% NP-40 or Triton X-100) or salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to reduce non-specific binding.
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with beads (without the primary antibody) for 30-60 minutes at 4°C before the immunoprecipitation step. This will remove proteins that non-specifically bind to the beads.
High Antibody Concentration Using too much antibody can lead to non-specific binding. Perform an antibody titration to determine the lowest concentration that still efficiently pulls down your protein of interest.
Contamination with Cellular Debris Ensure complete cell lysis and centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet insoluble material before starting the immunoprecipitation.
Problem 3: Co-elution of Heavy and Light Chains

Possible Causes and Solutions

CauseRecommended Solution
Antibody Elution with Antigen The antibody used for immunoprecipitation is co-eluted with the protein complex, leading to the appearance of heavy (~50 kDa) and light (~25 kDa) chains on the western blot, which can mask the signal of your protein of interest.
Use a Light Chain-Specific Secondary Antibody When performing the western blot, use a secondary antibody that specifically recognizes the heavy chain of the primary antibody used for IP, thus avoiding detection of the eluted heavy and light chains.
Crosslink Antibody to Beads Covalently crosslink the antibody to the protein A/G beads before incubation with the cell lysate. This will prevent the antibody from being eluted with the protein complex. Several commercial kits are available for this purpose.

Frequently Asked Questions (FAQs)

Q1: Which lysis buffer is best for this compound co-IP?

A1: The choice of lysis buffer is critical for successful this compound co-IP. Since this compound is a nuclear protein, a buffer that can efficiently lyse the nuclear membrane is required. Here is a comparison of commonly used buffers:

Lysis BufferCompositionProsCons
RIPA Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSStrong solubilization of nuclear and membrane proteins.Can disrupt some protein-protein interactions due to its stringent nature.[1][2] Not always suitable for co-IP.
Modified RIPA (without SDS) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholateGood for nuclear protein extraction while being gentler than full RIPA.May not be sufficient for all nuclear matrix proteins.
NP-40 Lysis Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTAMilder buffer that often preserves protein-protein interactions.May not efficiently lyse the nuclear membrane on its own. Sonication is often required.

Recommendation: Start with a modified RIPA buffer. If interactions are disrupted, switch to an NP-40-based buffer and optimize with sonication.

Q2: My this compound interaction seems to be dependent on RNA. How should I handle this?

A2: this compound is an RNA-binding protein, and many of its interactions are indeed RNA-dependent.[3] To investigate this, you can treat your lysate with RNase A.

  • To confirm RNA dependency: Perform two parallel co-IP experiments. In one, treat the lysate with RNase A. In the other, add an RNase inhibitor. If the interaction is lost in the RNase A-treated sample, it confirms RNA dependency.

  • To identify direct protein-protein interactions: If your goal is to find proteins that directly bind to this compound, independent of RNA, RNase A treatment is necessary.

Q3: Should I treat my lysate with DNase?

A3: As a nuclear matrix protein, this compound can also interact with DNA. DNA can sometimes bridge protein interactions, leading to indirect co-immunoprecipitation.

  • When to use DNase: If you suspect that the interaction you are studying might be mediated by DNA, or if your lysate is very viscous due to high DNA content, DNase I treatment can be beneficial.

  • How to use DNase: Treat the lysate with RNase-free DNase I. The optimal concentration and incubation time should be determined empirically.

Q4: What are the optimal antibody concentrations for this compound immunoprecipitation?

A4: The optimal antibody concentration can vary depending on the antibody and the cell line used. It is always recommended to perform a titration experiment. However, here are some starting points based on commercial antibody datasheets:

Antibody TypeRecommended Starting Concentration
Polyclonal1 - 4 µg per mg of lysate
Monoclonal1:100 dilution of antibody solution

Q5: What is a good wash buffer composition for this compound co-IP?

A5: The wash buffer should be stringent enough to remove non-specific binders but not so harsh that it disrupts the specific interaction.

Buffer ComponentConcentration RangePurpose
Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl150-500 mMReduces non-specific electrostatic interactions
Non-ionic Detergent (NP-40 or Triton X-100)0.1-1.0%Reduces non-specific hydrophobic interactions
EDTA1-5 mMChelates divalent cations, inhibiting certain proteases

Recommendation: Start with a wash buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and 0.1% NP-40. If high background persists, gradually increase the NaCl and/or detergent concentration.

Experimental Protocols

Detailed this compound Co-Immunoprecipitation Protocol

This protocol is a starting point and may require optimization for your specific experimental conditions.

1. Cell Lysis a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., Modified RIPA buffer supplemented with fresh protease and phosphatase inhibitors) to the plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Sonicate the lysate on ice to shear genomic DNA. Use short pulses to avoid overheating and protein denaturation. g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.

2. Pre-clearing the Lysate a. Determine the protein concentration of your lysate using a protein assay (e.g., BCA). b. To 1 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 1,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the appropriate amount of anti-Matrin 3 antibody (or control IgG) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-40 µL of a 50% slurry of Protein A/G beads. d. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Add 1 mL of ice-cold wash buffer to the beads. d. Invert the tube several times to wash the beads. e. Repeat the centrifugation and wash steps 3-5 times.

5. Elution a. After the final wash, remove all supernatant. b. Add 20-40 µL of 2X Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. d. Centrifuge to pellet the beads and collect the supernatant. e. The samples are now ready for analysis by SDS-PAGE and western blotting.

Visualizations

Co_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis & Sonication CellCulture->Lysis Clarification Centrifugation Lysis->Clarification Preclearing Pre-clearing with Beads Clarification->Preclearing AntibodyIncubation Antibody Incubation Preclearing->AntibodyIncubation BeadIncubation Protein A/G Bead Incubation AntibodyIncubation->BeadIncubation Washing Washing BeadIncubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE WesternBlot Western Blotting SDS_PAGE->WesternBlot MassSpec Mass Spectrometry SDS_PAGE->MassSpec

Caption: General workflow for this compound co-immunoprecipitation.

Troubleshooting_Logic Start Start Co-IP LowSignal Low/No Signal? Start->LowSignal HighBg High Background? LowSignal->HighBg No CheckLysis Optimize Lysis Buffer (e.g., RIPA, sonication) LowSignal->CheckLysis Yes IncreaseWashes Increase Wash Steps & Stringency HighBg->IncreaseWashes Yes Success Successful Co-IP HighBg->Success No CheckAb Titrate Antibody Use IP-validated Ab CheckLysis->CheckAb CheckAb->LowSignal PreclearLysate Pre-clear Lysate IncreaseWashes->PreclearLysate PreclearLysate->HighBg

Caption: Troubleshooting logic for common this compound co-IP issues.

References

Technical Support Center: Expression and Purification of Matrin 3 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of Matrin 3 (MATR3). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this intrinsically disordered and aggregation-prone protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully produce and purify recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to express and purify?

A1: this compound is a 125-kDa nuclear protein with large intrinsically disordered regions (IDRs). These regions lack a stable three-dimensional structure, making the protein prone to misfolding, aggregation, and reduced solubility, especially when overexpressed in recombinant systems.[1][2] The presence of two RNA-recognition motifs (RRMs) and two zinc-finger motifs also contributes to its complex folding and potential for non-specific interactions.[2]

Q2: Which expression system is best for this compound?

A2: The optimal expression system depends on the downstream application and desired yield.

  • E. coli : This system is cost-effective and allows for high-level expression, but this compound is highly likely to form insoluble inclusion bodies. This necessitates additional solubilization and refolding steps, which can be challenging and may result in a low yield of correctly folded protein.[3][4]

  • Insect Cells (e.g., Sf9, High-Five™) : Baculovirus-infected insect cells can provide higher yields of soluble protein with some post-translational modifications, potentially improving folding and stability compared to E. coli.[5]

  • Mammalian Cells (e.g., HEK293, CHO) : This system offers the most "native" environment for this compound expression, including proper folding and post-translational modifications.[6] While often yielding lower quantities of protein compared to other systems, it is the preferred choice for functional assays requiring a fully native protein.

Q3: My this compound is always in the insoluble fraction in E. coli. What can I do?

A3: Expression in E. coli often leads to the formation of inclusion bodies. To obtain soluble protein, you will need to perform solubilization and refolding procedures. This typically involves lysing the cells, washing the inclusion bodies to remove contaminants, solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl), and then refolding the protein by gradually removing the denaturant.[3][7]

Q4: What are some general strategies to prevent this compound aggregation during purification?

A4: Several strategies can help maintain this compound in a soluble state:

  • Buffer Optimization : Use buffers with a pH away from this compound's isoelectric point. Include additives such as glycerol (B35011) (10-20%), non-denaturing detergents (e.g., Triton X-100, NP-40), and salts (e.g., 150-500 mM NaCl).[8]

  • Reducing Agents : Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to prevent the formation of incorrect disulfide bonds.[9]

  • Low Protein Concentration : Work with dilute protein solutions whenever possible to reduce the likelihood of intermolecular aggregation.[5]

  • Temperature Control : Perform all purification steps at 4°C to minimize protein degradation and aggregation.[10]

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound
Possible Cause Troubleshooting Steps
Codon usage not optimized for the expression host Synthesize a gene with codons optimized for your chosen expression system (E. coli, insect, or mammalian cells).
Toxicity of this compound to the host cells Use a tightly regulated promoter to control expression. Lower the induction temperature (e.g., 16-25°C) and shorten the induction time.[11]
Plasmid instability or mutation Sequence your plasmid to confirm the integrity of the this compound coding sequence. Use fresh transformations for each expression experiment.[12]
Inefficient transfection (mammalian/insect cells) Optimize your transfection protocol, including the DNA-to-reagent ratio and cell density. Use a positive control to verify transfection efficiency.
Problem 2: this compound is in Inclusion Bodies (E. coli)
Possible Cause Troubleshooting Steps
High expression rate and hydrophobicity of this compound Lower the induction temperature to 16-25°C and use a lower concentration of the inducing agent (e.g., IPTG).[11]
Suboptimal lysis and washing of inclusion bodies Ensure complete cell lysis to release inclusion bodies. Wash the inclusion body pellet thoroughly with buffers containing detergents (e.g., 1-2% Triton X-100) and high salt (e.g., 1 M NaCl) to remove contaminating proteins and nucleic acids.[13]
Inefficient solubilization of inclusion bodies Use strong denaturants like 8 M urea or 6 M GdnHCl. Ensure complete resuspension and incubation to fully solubilize the protein.[7]
Problem 3: this compound Aggregates During Purification
Possible Cause Troubleshooting Steps
Inappropriate buffer conditions Screen different buffer pH values and salt concentrations. Add stabilizing agents such as 10-20% glycerol, 0.1-1% non-denaturing detergents, or L-arginine (0.5-1 M).[8]
Protein concentration is too high Perform purification steps with more dilute protein solutions. If concentration is necessary, do it in a buffer containing stabilizing additives.
Precipitation during dialysis/buffer exchange Perform dialysis in a step-wise manner with gradually decreasing concentrations of denaturant.[14] Alternatively, use a desalting column for rapid buffer exchange.[9] Include stabilizing additives in the final buffer.
Issues with affinity tag Ensure the affinity tag is accessible. Consider adding a linker between the tag and the this compound sequence.

Experimental Protocols

Protocol 1: Expression in E. coli and Purification from Inclusion Bodies

This protocol is for the expression of His-tagged this compound in E. coli and subsequent purification from inclusion bodies.

E_coli_Workflow cluster_expression Expression cluster_purification Purification transform Transformation into BL21(DE3) culture Cell Culture & Induction transform->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis ib_wash Inclusion Body Washing lysis->ib_wash solubilize Solubilization ib_wash->solubilize refold Refolding (Dialysis) solubilize->refold imac IMAC Purification refold->imac sec Size Exclusion Chromatography imac->sec

Workflow for this compound expression in E. coli and purification.
  • Expression:

    • Transform a pET vector containing His-tagged human this compound into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Inclusion Body Preparation:

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet twice with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea, 1% Triton X-100).

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea or 6 M GdnHCl, 10 mM DTT).

    • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Refold the protein by step-wise dialysis against Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-arginine, 1 mM DTT) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, 0M) at 4°C.[14]

  • Purification:

    • After dialysis, clarify the refolded protein by centrifugation.

    • Perform Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA resin. Wash with buffer containing 20-40 mM imidazole and elute with buffer containing 250-500 mM imidazole.

    • Further purify the protein using Size Exclusion Chromatography (SEC) to separate correctly folded monomers from aggregates.

Protocol 2: Expression and Purification from Mammalian Cells

This protocol describes the purification of FLAG-tagged this compound from transiently transfected HEK293 cells.

Mammalian_Workflow cluster_expression Expression cluster_purification Purification transfect Transient Transfection of HEK293 culture Cell Culture (48-72h) transfect->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis binding Binding to Anti-FLAG Resin lysis->binding wash Washing binding->wash elution Elution with 3xFLAG Peptide wash->elution

Workflow for FLAG-tagged this compound purification from mammalian cells.
  • Expression:

    • Transiently transfect HEK293 cells with a mammalian expression vector encoding N-terminally FLAG-tagged this compound.[15]

    • Culture the cells for 48-72 hours post-transfection.

    • Harvest the cells by scraping and pellet them by centrifugation.

  • Purification:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).[12]

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Add the cleared lysate to equilibrated anti-FLAG M2 affinity gel and incubate with gentle rotation for 2-4 hours at 4°C.[6][16]

    • Wash the resin extensively with Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl).

    • Elute the bound protein by competing with 3xFLAG peptide (100-150 µg/mL) in wash buffer.[12]

Data Presentation

Table 1: Comparison of this compound Expression Systems

FeatureE. coliInsect Cells (Baculovirus)Mammalian Cells
Typical Yield Variable (often high, but mostly insoluble)Moderate to HighLow to Moderate
Solubility Low (Inclusion Bodies)Moderate to HighHigh
Post-Translational Modifications NoneSimple GlycosylationNative
Cost LowModerateHigh
Time FastModerateSlow
Complexity Moderate (due to refolding)HighModerate

Table 2: Common Lysis Buffer Components for this compound

ComponentConcentrationPurpose
Tris-HCl or HEPES 20-50 mMBuffering agent to maintain pH
NaCl 150-500 mMReduces non-specific ionic interactions
Glycerol 10-20%Stabilizer, prevents aggregation
Non-denaturing Detergent (Triton X-100, NP-40) 0.1-1%Solubilizes proteins, reduces aggregation
Reducing Agents (DTT, BME) 1-10 mMPrevents oxidation and incorrect disulfide bond formation
Protease Inhibitors VariesPrevents protein degradation
L-Arginine 0.5-1 MSuppresses aggregation

Signaling Pathways and Logical Relationships

This compound Aggregation Pathway

The following diagram illustrates the factors contributing to this compound aggregation during recombinant expression.

Matrin3_Aggregation cluster_factors Contributing Factors cluster_process Aggregation Process IDR Intrinsically Disordered Regions Misfolding Misfolding IDR->Misfolding HighConc High Protein Concentration HighConc->Misfolding SuboptimalBuffer Suboptimal Buffer (pH, Salt) SuboptimalBuffer->Misfolding Exposure Exposure of Hydrophobic Patches Misfolding->Exposure Aggregation Aggregation & Precipitation Exposure->Aggregation

Factors leading to this compound aggregation.

This technical support center provides a starting point for troubleshooting the expression and purification of this compound. Due to the challenging nature of this protein, empirical optimization of the provided protocols is highly recommended for achieving the desired yield and purity for your specific application.

References

avoiding Matrin 3 aggregation during in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent Matrin 3 (MATR3) aggregation during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (MATR3) aggregation in vitro?

A1: MATR3 aggregation in vitro is a multifactorial issue primarily driven by the following:

  • Impaired RNA Binding: MATR3 possesses two RNA Recognition Motifs (RRMs), with RRM2 being particularly crucial for maintaining solubility. When RNA binding is impaired or absent, the self-association of MATR3 is favored, leading to the formation of liquid-like droplets that can mature into irreversible aggregates.[1][2]

  • Intrinsic Disorder: MATR3 contains extensive intrinsically disordered regions (IDRs) which lack a stable three-dimensional structure. These regions are prone to misfolding and can facilitate aberrant protein-protein interactions, nucleating the aggregation process.[2]

  • Disease-Associated Mutations: Several mutations in the MATR3 gene, such as S85C, are linked to amyotrophic lateral sclerosis (ALS) and distal myopathy. These mutations, often located within the IDRs, can decrease the solubility of the protein and increase the viscosity of MATR3-containing droplets, thereby promoting their transition into solid aggregates.[1][2]

  • High Protein Concentration: As with many proteins, high concentrations of MATR3 can surpass its solubility limit, leading to precipitation and aggregation. This is a critical consideration during protein purification and in cell-based overexpression systems.

  • Suboptimal Buffer Conditions: The stability of MATR3 is highly dependent on the experimental conditions. Factors such as pH, ionic strength, and the presence or absence of stabilizing agents in the buffer can significantly influence its tendency to aggregate.

Q2: How do ALS-linked mutations like S85C affect MATR3 solubility?

A2: The S85C mutation is one of the most studied MATR3 mutations and has been shown to drastically reduce the protein's solubility.[1] This mutation is located in a disordered region of the protein and is thought to promote a conformational state that is more prone to aggregation.[2] Studies in various models, from Drosophila to mammalian cells, have demonstrated that the S85C mutant form of MATR3 is more likely to be found in the insoluble protein fraction compared to the wild-type protein.[1] Furthermore, this mutation can increase the half-life of the insoluble form of MATR3, suggesting that once aggregated, it is more resistant to cellular clearance mechanisms.[1]

Q3: What is the role of Liquid-Liquid Phase Separation (LLPS) in MATR3 aggregation?

A3: Liquid-liquid phase separation is a physiological process where MATR3 molecules reversibly self-associate to form condensed, liquid-like droplets within the nucleus. This process is thought to be important for the normal function of MATR3 in RNA metabolism. However, this process can become pathogenic. Disease-associated mutations or cellular stress can alter the properties of these droplets, making them more viscous and less dynamic. This aberrant maturation can lead to a liquid-to-solid phase transition, resulting in the formation of irreversible, stable aggregates that are characteristic of disease pathology.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
MATR3 precipitates during purification. High protein concentration.Maintain a low protein concentration throughout the purification process. If a high final concentration is necessary, perform the concentration step in a buffer containing stabilizing agents (see below).
Suboptimal buffer pH.Determine the isoelectric point (pI) of your MATR3 construct and choose a buffer with a pH at least one unit away from the pI.
Incorrect salt concentration.Optimize the salt concentration in your purification buffers. For some proteins, higher salt (e.g., 300-500 mM NaCl) can prevent aggregation by shielding electrostatic interactions.
Recombinant MATR3 is insoluble after thawing. Freeze-thaw cycles.Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before storing at -80°C.
Inadequate cryoprotectant.Add a cryoprotectant such as glycerol (B35011) (10-20% v/v) to the storage buffer to stabilize the protein during freezing.
MATR3 forms visible aggregates in cell culture upon overexpression. High expression levels leading to aggregation.Reduce the amount of plasmid used for transfection or use an inducible expression system to control the level of MATR3 expression.
Mutant construct with low solubility.Be aware that disease-associated mutants, particularly S85C, have a higher intrinsic tendency to aggregate. Consider the use of solubility-enhancing tags or co-expression with molecular chaperones.
Low yield of soluble MATR3 from cell lysates. Inefficient lysis buffer.Use a lysis buffer containing stabilizing additives. Consider adding RNA to the lysis buffer to mimic the nuclear environment and promote MATR3 solubility.
Aggregation during lysis.Perform all lysis and clarification steps at 4°C to minimize protein aggregation.

Data Presentation

Table 1: Effect of ALS-Associated Mutations on MATR3 Solubility in Drosophila Muscle

MATR3 VariantSoluble Fraction (%)Insoluble Fraction (%)
Wild-Type (WT)~50%~50%
F115C~50%~50%
S85C<20%>80%
Data synthesized from findings reported in Ramesh et al., 2020.[1]

Table 2: Half-Life of Soluble and Insoluble MATR3 Variants In Vivo

MATR3 VariantHalf-Life of Soluble Fraction (hours)Half-Life of Insoluble Fraction (hours)
Wild-Type (WT)~42~36
F115C~44~56
S85C~51~50
Data synthesized from findings reported in Ramesh et al., 2020.[1]

Experimental Protocols

Protocol 1: Buffer Optimization for MATR3 Solubility

This protocol provides a framework for screening different buffer additives to enhance the solubility of purified MATR3.

Materials:

  • Purified MATR3 protein

  • Base buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Stock solutions of additives:

    • 5 M NaCl

    • 50% (v/v) Glycerol

    • 1 M L-Arginine

    • 1 M L-Glutamate

    • 10% (v/v) Tween-20

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity at 340 nm or 600 nm

Methodology:

  • Prepare a series of buffers by adding different concentrations of the stock additives to the base buffer. It is recommended to test a range for each additive (e.g., NaCl: 150-1000 mM; Glycerol: 5-20%; L-Arginine/L-Glutamate: 50-500 mM; Tween-20: 0.01-0.1%).

  • Dilute the purified MATR3 to a consistent starting concentration in each of the prepared buffer conditions in a 96-well plate.

  • Incubate the plate at a desired temperature (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 1 hour, 24 hours).

  • Measure the turbidity of each well using a plate reader at 340 nm or 600 nm. An increase in absorbance indicates protein aggregation.

  • As a complementary method, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet insoluble aggregates.

  • Carefully remove the supernatant and measure the protein concentration (e.g., by Bradford assay or A280) to determine the amount of soluble MATR3 remaining.

  • Compare the results across the different buffer conditions to identify the optimal buffer for maintaining MATR3 solubility.

Protocol 2: In Vitro MATR3 Solubility Assay

This protocol describes a method to assess the solubility of different MATR3 constructs (e.g., wild-type vs. mutant) expressed in cell culture.

Materials:

  • Cultured cells expressing the MATR3 construct of interest.

  • Phosphate-buffered saline (PBS).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 (or other suitable detergent), protease inhibitor cocktail.

  • Urea Buffer: 8 M Urea in 50 mM Tris-HCl pH 8.0.

  • Microcentrifuge and tubes.

  • Sonicator.

  • SDS-PAGE and Western blotting reagents.

  • Anti-MATR3 antibody.

Methodology:

  • Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Wash the remaining pellet with Lysis Buffer to remove any residual soluble proteins and centrifuge again.

  • Resuspend the pellet, which contains the insoluble protein fraction, in Lysis Buffer. To aid resuspension, sonicate the sample briefly on ice.

  • For highly insoluble aggregates, the pellet can be resuspended in Urea Buffer.

  • Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting using an anti-MATR3 antibody to determine the relative distribution of the protein.

Visualizations

MATR3_Aggregation_Pathway Soluble Soluble MATR3 LLPS Liquid-Like Droplets (Phase Separation) Soluble->LLPS Self-Association RNA RNA RNA->Soluble Binding Promotes Solubility LLPS->Soluble Reversible Aggregates Insoluble Aggregates LLPS->Aggregates Irreversible Maturation Mutation ALS/FTD Mutations Mutation->LLPS Promotes Transition Stress Cellular Stress Stress->LLPS Promotes Transition

Caption: Pathway of MATR3 aggregation from a soluble state to insoluble aggregates.

Solubility_Assay_Workflow cluster_analysis start Start: Cells Expressing MATR3 Construct lysis Cell Lysis in Detergent Buffer start->lysis centrifuge1 Centrifugation (15,000 x g, 20 min) lysis->centrifuge1 supernatant Supernatant: Soluble Fraction centrifuge1->supernatant pellet Pellet: Insoluble Fraction centrifuge1->pellet analysis Analysis by SDS-PAGE and Western Blot supernatant->analysis pellet->analysis

Caption: Experimental workflow for determining MATR3 solubility in vitro.

References

Technical Support Center: Optimizing siRNA Knockdown of Matrin 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of small interfering RNA (siRNA) knockdown of Matrin 3 (MATR3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound siRNA knockdown experiments in a question-and-answer format.

Question: Why am I observing low knockdown efficiency for this compound?

Answer: Low knockdown efficiency is a common issue that can be attributed to several factors. Here are some potential causes and solutions:

  • Inefficient Transfection Reagent: The choice of transfection reagent is crucial and cell-type dependent.[3] If you are experiencing low efficiency, consider trying a different reagent, such as Lipofectamine™ RNAiMAX, which has been used successfully for MATR3 knockdown in HMC3 cells.[4]

  • Poor siRNA Quality: Ensure your siRNA is of high quality and has been properly stored at -20°C or -80°C to prevent degradation.[7]

Question: I'm observing significant cell death after transfection. What could be the cause?

Answer: Cell toxicity post-transfection can confound your results. Here are the primary reasons and how to mitigate them:

  • Transfection Reagent Toxicity: Some transfection reagents can be inherently toxic to certain cell lines, especially sensitive primary cells.[9] It is recommended to perform a control experiment with the transfection reagent alone (a "mock" transfection) to assess its cytotoxicity.[5] If toxicity is observed, consider reducing the amount of reagent or switching to a different, less toxic one.[3]

  • High siRNA Concentration: Excessive concentrations of siRNA can induce off-target effects and lead to cellular toxicity.[3][10] Optimizing the siRNA concentration by performing a dose-response experiment can help find a balance between effective knockdown and minimal toxicity.[11]

  • Off-Target Effects: The siRNA sequence itself might be affecting other essential genes, leading to cell death.[12][13] Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can help to reduce the concentration of any single siRNA and thereby minimize off-target effects.[7][14] Additionally, performing a BLAST search of your siRNA sequence against the relevant genome can help identify potential off-target transcripts.

Question: My this compound knockdown is inconsistent between experiments. How can I improve reproducibility?

Answer: Reproducibility is key to reliable scientific findings. Here are some tips to ensure consistency:

  • Use a Master Mix for Transfection: When setting up multi-well plates, preparing a master mix of the siRNA and transfection reagent complex helps to ensure that each well receives the same amount, reducing pipetting errors.[1]

  • RNase-Free Environment: Work in an RNase-free environment to prevent siRNA degradation. Use RNase-decontaminating solutions, filtered pipette tips, and wear gloves.[5]

Frequently Asked Questions (FAQs)

Q1: How do I design an effective siRNA for this compound knockdown?

A1: An effective siRNA should be 21-23 nucleotides in length with a G/C content between 30-50%.[5] It should not have homology to other coding sequences to avoid off-target effects.[5] It is also recommended to use a pool of at least three target-specific siRNAs to improve knockdown efficiency and reduce the chance of off-target effects.[7]

Q2: What controls should I include in my this compound siRNA knockdown experiment?

A2: Proper controls are essential for interpreting your results correctly.[5] Key controls include:

  • Negative Control: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This helps to control for the effects of the transfection process itself.[5]

  • Positive Control: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH). This confirms that your transfection and detection methods are working correctly.[9]

  • Untreated Cells: A sample of cells that have not been transfected. This provides a baseline for normal this compound expression levels.[5]

  • Mock Transfection: Cells treated with the transfection reagent only, without any siRNA. This helps to assess the toxicity of the transfection reagent.[5]

Q3: How soon after transfection should I assess this compound knockdown?

Q4: What are the best methods to validate this compound knockdown?

A4: Knockdown should be validated at both the mRNA and protein levels.

  • Protein Level: Western blotting is the standard method to confirm a decrease in this compound protein levels.[15][16][18] An antibody specific to this compound is required for this analysis.[7]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on this compound siRNA knockdown to provide a reference for expected outcomes.

Cell LineTransfection ReagentsiRNA ConcentrationTime Post-TransfectionKnockdown EfficiencyValidation MethodReference
U2OSNot SpecifiedNot Specified96 hoursSignificant reductionWestern Blot, qPCR[15]
HMC3Lipofectamine RNAiMAXNot Specified48 hoursSignificant reductionNot Specified[4]
293TNot SpecifiedNot Specified72 hoursSignificant reductionWestern Blot[16]
HeLaNot SpecifiedNot SpecifiedNot SpecifiedSignificant reductionNot Specified
Primary NeuronsNot SpecifiedNot Specified3 days~65% reductionImmunoreactivity[19]
HCT116Not SpecifiedNot SpecifiedNot SpecifiedSignificant reductionRNA-seq[14]

Experimental Protocols

Detailed Methodology for siRNA Transfection of this compound

This protocol provides a general framework for siRNA-mediated knockdown of this compound in a 6-well plate format. Optimization will be required for different cell lines and transfection reagents.

Materials:

  • Cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • siRNA targeting this compound (and appropriate controls)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • RNase-free water, microcentrifuge tubes, and pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • siRNA Preparation: On the day of transfection, dilute the this compound siRNA (and controls) to the desired final concentration in serum-free medium in a microcentrifuge tube. Mix gently by pipetting.

  • Transfection Reagent Preparation: In a separate microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for the recommended time (typically 5 minutes) at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for the recommended time (typically 20-30 minutes) at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours. The optimal incubation time should be determined empirically.

  • Validation: After the incubation period, harvest the cells to assess knockdown efficiency at the mRNA level (qRT-PCR) and/or the protein level (Western blot).

Visualizations

Experimental Workflow for this compound siRNA Knockdown

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells (Day 1) sirna_prep Prepare siRNA & Transfection Reagent (Day 2) cell_seeding->sirna_prep complex_formation Form siRNA-Lipid Complexes sirna_prep->complex_formation transfect_cells Add Complexes to Cells complex_formation->transfect_cells incubation Incubate (24-96h) transfect_cells->incubation harvest_cells Harvest Cells incubation->harvest_cells mrna_analysis mRNA Analysis (qRT-PCR) harvest_cells->mrna_analysis protein_analysis Protein Analysis (Western Blot) harvest_cells->protein_analysis

Caption: A flowchart illustrating the key steps in a this compound siRNA knockdown experiment.

This compound's Role in Alternative Splicing Regulation

matrin3_splicing cluster_normal Normal Splicing Regulation cluster_knockdown Effect of this compound Knockdown matr3 This compound pre_mrna Pre-mRNA matr3->pre_mrna binds to splicing_repression Splicing Repression pre_mrna->splicing_repression sirna This compound siRNA no_matr3 Reduced this compound sirna->no_matr3 leads to altered_splicing Altered Splicing (e.g., Exon Inclusion) no_matr3->altered_splicing

Caption: Diagram showing this compound's function in repressing splicing and the effect of its knockdown.

References

troubleshooting RIP-seq experiments for Matrin 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing RNA Immunoprecipitation followed by sequencing (RIP-seq) to identify RNAs interacting with Matrin 3 (MATR3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for RIP-seq?

This compound (MATR3) is a highly conserved protein located in the nuclear matrix.[1][2][3] It contains two RNA recognition motifs (RRMs) and two zinc finger domains, enabling it to bind to both RNA and DNA.[1][4] MATR3 is involved in various aspects of RNA metabolism, including splicing, stabilization, and nuclear retention of hyper-edited RNAs.[4][5] Investigating its RNA binding partners through RIP-seq can provide critical insights into its function in gene regulation and its role in diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathy.[3][4][6]

Q2: Which this compound domain is critical for RNA binding?

Studies have shown that the second RNA recognition motif, RRM2, is essential for this compound's interaction with RNA.[1][2][7][8][9] Deletion of the RRM2 domain has been shown to abolish its RNA-binding capability.[5]

Q3: What are the key controls for a this compound RIP-seq experiment?

To ensure the specificity of the identified RNA interactions, it is crucial to include the following controls:

  • IgG Control: A non-specific IgG antibody of the same isotype as the this compound antibody should be used in a parallel immunoprecipitation. This control helps to identify RNAs that non-specifically bind to the antibody or the beads.[10]

  • Input RNA: A portion of the cell lysate should be set aside before the immunoprecipitation step to serve as an input control. This sample represents the total RNA population in the cells and is used to normalize the enrichment of RNAs in the this compound IP.[10]

  • Knockdown/Knockout Control (Optional but recommended): Using cells where this compound expression has been knocked down or knocked out can help to confirm the specificity of the immunoprecipitation. A significant reduction in the enrichment of target RNAs in these cells compared to wild-type cells would validate the antibody's specificity.

Q4: How should I assess the quality of RNA after immunoprecipitation?

The quantity and quality of RNA obtained after RIP are critical for successful library preparation and sequencing.

  • Quantification: Use a fluorometric method (e.g., Qubit) for accurate RNA quantification, as spectrophotometric methods (e.g., NanoDrop) can be influenced by contaminants.

  • Quality Check: While a Bioanalyzer can provide information on RNA integrity, the resulting RIN (RNA Integrity Number) may be low (around 2-3) and may not show distinct 18S and 28S ribosomal RNA peaks, as the immunoprecipitated RNA is a fragmented subset of total RNA.[11][12] It is more informative to perform qRT-PCR on a known this compound target RNA to confirm enrichment compared to the IgG and input controls.[12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound RIP-seq experiments, categorized by the experimental stage.

Low RNA Yield after Immunoprecipitation
Potential Cause Troubleshooting Step
Inefficient Cell Lysis Optimize the lysis buffer. This compound is a nuclear matrix protein, so a buffer that effectively disrupts the nucleus is required. Consider using a buffer containing a mild non-ionic detergent (e.g., NP-40 or Triton X-100) and mechanical disruption (e.g., douncing or sonication).
Poor Antibody Performance Ensure the this compound antibody is validated for immunoprecipitation.[6][13][14][15] Test different antibody concentrations to find the optimal amount. Titrate the antibody using a constant amount of cell lysate and assess the immunoprecipitation efficiency by Western blot.
Insufficient Amount of Starting Material The amount of starting material is crucial. Aim for at least 10-20 million cells per immunoprecipitation. If working with limited material, consider pooling samples.
RNA Degradation Maintain an RNase-free environment throughout the experiment. Use RNase inhibitors in your lysis and wash buffers. Work quickly and on ice whenever possible.
Inefficient Elution Ensure the elution buffer is effective in disrupting the antibody-protein-RNA complex. Common elution methods include using a low pH buffer or a buffer containing SDS. Optimize the incubation time and temperature for elution.
High Background in IgG Control
Potential Cause Troubleshooting Step
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with beads before adding the antibody. This will reduce the amount of proteins and RNA that non-specifically bind to the beads. Block the beads with BSA or salmon sperm DNA before use.
Insufficient Washing Increase the number and/or stringency of the wash steps after immunoprecipitation. You can increase the salt concentration or add a mild detergent to the wash buffer to reduce non-specific interactions.[16]
Antibody Cross-reactivity Ensure the specificity of your this compound antibody. Perform a Western blot on the cell lysate to confirm that the antibody recognizes a single band at the expected molecular weight of this compound.
Low Enrichment of Known this compound Target RNAs
Potential Cause Troubleshooting Step
Suboptimal Immunoprecipitation Conditions Optimize the incubation time for the antibody with the cell lysate. A longer incubation may increase the yield of the target complex, but can also increase background. Test a range of incubation times (e.g., 4 hours to overnight).
Disruption of this compound-RNA Interactions This compound's interaction with some proteins is RNA-dependent.[1][2] Avoid harsh lysis conditions that could disrupt these interactions. Use cross-linking (e.g., with formaldehyde (B43269) or UV) to stabilize the complexes, but be aware that this can introduce its own set of challenges and may require optimization.[17][18]
Incorrect Target Validation Confirm that the chosen positive control RNA is a bona fide target of this compound in the cell type you are using. Literature reports may be cell-type specific.
Sequencing Library Preparation and Data Analysis Issues
Potential Cause Troubleshooting Step
Low Complexity Libraries This can result from a low amount of starting RNA or over-amplification during PCR. Quantify your library and assess its quality before sequencing. If necessary, adjust the number of PCR cycles.
High Percentage of Ribosomal RNA (rRNA) rRNA is highly abundant and can dominate the sequencing results. Consider a ribosomal RNA depletion step before library preparation.
Difficulty in Identifying True Binding Events Use appropriate bioinformatics tools for RIP-seq data analysis. Unlike ChIP-seq, RIP-seq data may not show sharp peaks.[19] Methods that assess transcript-level enrichment are often more suitable.[19][20] Always compare your this compound IP data to both the input and IgG control data to identify significantly enriched RNAs.[10][21]

Experimental Protocols & Data

Recommended this compound Antibody Concentrations for Immunoprecipitation
Antibody Recommended Concentration Reference
Rabbit Polyclonal1-4 µg/mg of lysate[14]
Rabbit Polyclonal3 µg/mg of lysate[13]
General RNA Quality Control Metrics
Metric Acceptable Range Notes
RNA Concentration (post-IP) > 1 ng/µLDependent on starting material and IP efficiency.
A260/A280 Ratio 1.8 - 2.1Indicates purity from protein contamination.
A260/A230 Ratio > 1.8Indicates purity from salt and other contaminants.
RIN (RNA Integrity Number) 2 - 4Often low for RIP samples and not a reliable indicator of quality for this application.[11][12]

Visualizations

This compound RIP-seq Experimental Workflow

RIP_seq_Workflow cluster_cell_culture Cell Culture & Harvest cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_rna_extraction RNA Extraction cluster_downstream Downstream Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_lysis 3. Cell Lysis cell_harvest->cell_lysis pre_clearing 4. Pre-clearing with Beads cell_lysis->pre_clearing input_control 5. Collect Input Control pre_clearing->input_control ip 6. Immunoprecipitation (Anti-Matrin 3 or IgG) pre_clearing->ip washing 7. Washing ip->washing elution 8. Elution washing->elution rna_extraction 9. RNA Extraction elution->rna_extraction qc 10. RNA QC & Quantification rna_extraction->qc library_prep 11. Library Preparation qc->library_prep sequencing 12. High-Throughput Sequencing library_prep->sequencing data_analysis 13. Bioinformatic Analysis sequencing->data_analysis

Caption: A schematic overview of the key steps in a this compound RIP-seq experiment.

Troubleshooting Logic for Low RNA Yield

Low_Yield_Troubleshooting cluster_lysis_ip Lysis & IP Steps cluster_reagents Reagents & Protocol cluster_solutions Potential Solutions start Low RNA Yield check_lysis Check Lysis Efficiency (Western Blot for this compound in lysate) start->check_lysis check_ip Check IP Efficiency (Western Blot of IP eluate) start->check_ip check_antibody Validate Antibody for IP start->check_antibody check_rnase Ensure RNase-free conditions start->check_rnase check_elution Optimize Elution Protocol start->check_elution optimize_lysis Optimize Lysis Buffer/ Mechanical Disruption check_lysis->optimize_lysis titrate_antibody Titrate Antibody Concentration check_ip->titrate_antibody increase_cells Increase Starting Cell Number check_ip->increase_cells check_antibody->titrate_antibody add_rnase_inhibitor Add/Increase RNase Inhibitor check_rnase->add_rnase_inhibitor optimize_elution_buffer Test Different Elution Buffers/ Conditions check_elution->optimize_elution_buffer

Caption: A decision-making diagram for troubleshooting low RNA yield in this compound RIP-seq.

References

Matrin 3 Immunofluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Matrin 3 immunofluorescence. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality immunofluorescence data for this compound.

Frequently Asked Questions (FAQs)

Q1: Which antibody is best for this compound immunofluorescence?

A1: Several antibodies have been validated for this compound immunofluorescence. The ideal choice depends on the specific application and sample type. We recommend considering antibodies that have been knockout (KO) validated to ensure specificity. See the table below for a comparison of recommended antibodies. A head-to-head comparison of several commercially available this compound antibodies has also been published and can be a valuable resource.[1][2]

Q2: What is the expected subcellular localization of this compound?

A2: this compound is a nuclear matrix protein and is expected to show a distinct nuclear localization.[3] In immunofluorescence imaging, a uniform or sometimes punctate staining pattern within the nucleus is typical.

Q3: My signal is very weak or absent. What could be the issue?

A3: Weak or no signal can be caused by several factors, including suboptimal antibody concentration, inadequate fixation or permeabilization, or low expression of this compound in your cell or tissue type. Ensure you are using a recommended and validated antibody at the correct dilution. Proper permeabilization is crucial for nuclear targets like this compound to allow the antibody to access its epitope.[4][5][6]

Q4: I am observing high background staining. How can I reduce it?

A4: High background can be due to several factors such as excessive antibody concentration, insufficient blocking, or inadequate washing.[7] Try titrating your primary and secondary antibodies to find the optimal concentration. Ensure you are using an appropriate blocking buffer (e.g., with 5% normal serum from the same species as the secondary antibody) and performing thorough washes between antibody incubation steps.

Q5: Should I use a monoclonal or polyclonal antibody for this compound immunofluorescence?

A5: Both monoclonal and polyclonal antibodies can be used successfully for this compound immunofluorescence. Monoclonal antibodies offer high specificity to a single epitope, which can reduce background staining.[3] Polyclonal antibodies can sometimes provide a stronger signal as they recognize multiple epitopes. The choice may depend on the specific experimental requirements.

Recommended Antibodies for this compound Immunofluorescence

The following table summarizes key information for several commercially available antibodies that have been validated for immunofluorescence applications.

Antibody Catalog Number Host Species Clonality Recommended Dilution (IF/ICC) Validation
Abcam [EPR10635(B)] ab151714RabbitMonoclonal1:250 - 1:500Knockout (KO) Validated
Cell Signaling Technology (F4Q5F) #45457RabbitMonoclonal1:400 - 1:1600siRNA Validated[8]
Proteintech 12202-2-APRabbitPolyclonal1:400 - 1:1000IF data available[9]
Abcam ab84422RabbitPolyclonal1:100IF data available

Detailed Experimental Protocol for this compound Immunofluorescence

This protocol is a general guideline and may require optimization for your specific cell type or tissue.

Materials:

  • Cells grown on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Recommended this compound Primary Antibody (see table above)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to a suitable confluency on sterile glass coverslips or chamber slides.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is critical for nuclear targets.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the this compound primary antibody in Primary Antibody Dilution Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.

  • Washing: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Troubleshooting Guide

Below are common issues encountered during this compound immunofluorescence and their potential solutions.

Problem Possible Cause Recommended Solution
Weak or No Signal Improper Fixation: Over-fixation can mask the epitope.Reduce fixation time or use a different fixation method.[7]
Insufficient Permeabilization: Antibody cannot access the nuclear target.Increase Triton X-100 concentration (up to 0.5%) or incubation time.[4][6]
Low Antibody Concentration: Primary or secondary antibody dilution is too high.Use a higher concentration of the antibody (titrate to find the optimal dilution).
Low Protein Expression: this compound levels may be low in the chosen cell/tissue type.Use a positive control cell line known to express this compound.
High Background High Antibody Concentration: Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Inadequate Blocking: Non-specific sites are not sufficiently blocked.Increase blocking time or use a different blocking agent (e.g., 5-10% normal serum of the secondary antibody host species).
Insufficient Washing: Unbound antibodies are not adequately removed.Increase the number and duration of washing steps.
Non-specific Staining Secondary Antibody Cross-reactivity: Secondary antibody is binding non-specifically.Run a secondary antibody-only control (omit the primary antibody). If staining is observed, choose a different secondary antibody.
Primary Antibody Specificity: The primary antibody may not be specific to this compound.Use a KO-validated antibody or validate the antibody with a positive and negative control.

Visual Experimental Workflow

Matrin3_IF_Workflow start Start: Cells on Coverslip wash1 Wash (PBS) start->wash1 fix Fix (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 permeabilize Permeabilize (0.1% Triton X-100) wash2->permeabilize wash3 Wash (PBS) permeabilize->wash3 block Block (1% BSA, 5% NGS) wash3->block primary_ab Primary Antibody (Anti-Matrin 3) block->primary_ab wash4 Wash (PBS) primary_ab->wash4 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash (PBS) secondary_ab->wash5 counterstain Counterstain (DAPI) wash5->counterstain wash6 Wash (PBS) counterstain->wash6 mount Mount wash6->mount image Image mount->image

Caption: Step-by-step workflow for this compound immunofluorescence.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Observed no_signal Weak/No Signal start->no_signal e.g. high_bg High Background start->high_bg e.g. check_ab Check Antibody Concentration no_signal->check_ab check_ab_bg Check Antibody Concentration high_bg->check_ab_bg check_perm Check Permeabilization check_ab->check_perm Concentration OK increase_ab Solution: Increase Concentration check_ab->increase_ab Too Low check_fix Check Fixation check_perm->check_fix Permeabilization OK increase_perm Solution: Increase Triton X-100 check_perm->increase_perm Insufficient optimize_fix Solution: Optimize Fixation Time check_fix->optimize_fix Suboptimal check_block Check Blocking check_ab_bg->check_block Concentration OK decrease_ab Solution: Decrease Concentration check_ab_bg->decrease_ab Too High check_wash Check Washing check_block->check_wash Blocking OK optimize_block Solution: Increase Blocking Time/Reagent check_block->optimize_block Insufficient increase_wash Solution: Increase Wash Steps/Duration check_wash->increase_wash Insufficient

Caption: Logic diagram for troubleshooting common IF issues.

References

Technical Support Center: Managing Matrin 3 S85C Mutant Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Matrin 3 (MATR3) S85C mutant insolubility during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound S85C mutant protein insoluble?

The Serine-85 to Cysteine (S85C) mutation in this compound is intrinsically linked to a significant reduction in protein solubility.[1][2] This is a known pathogenic feature of the mutation and has been consistently observed in various experimental systems, including patient-derived cells, cultured mammalian cells (HEK293T), primary neurons, and Drosophila models.[1][2][3] The mutation is thought to alter the biochemical properties of the MATR3 protein, leading to an increased propensity for aggregation and accumulation in the insoluble fraction.[4][5]

Q2: What are the downstream consequences of MATR3 S85C insolubility in my experiments?

The insolubility of the MATR3 S85C mutant can lead to several experimental challenges and confounds:

  • Difficulty in Purification: Standard purification protocols may yield very low amounts of soluble protein, with the majority of the protein found in inclusion bodies or pellets after cell lysis.

  • Functional Assays: Insoluble protein aggregates are generally non-functional, which can lead to misinterpretation of experimental results, suggesting a loss of function.

  • Toxicity: The aggregated form of MATR3 S85C is associated with cellular toxicity, which can affect cell viability and other experimental readouts.[1][4]

  • Inaccurate Quantification: Standard protein quantification methods may not accurately measure the total amount of expressed protein if a significant portion is insoluble.

Q3: Are there alternative expression systems that can improve the solubility of MATR3 S85C?

Yes, the choice of expression system can significantly impact protein solubility. While bacterial systems like E. coli are common due to their low cost and high yield, they often lead to the formation of inclusion bodies for aggregation-prone proteins like MATR3 S85C.[6] Consider the following alternatives:

  • Eukaryotic Expression Systems: Insect (e.g., baculovirus) or mammalian (e.g., CHO, HEK293) cell lines often provide a more suitable environment for the proper folding of complex eukaryotic proteins, potentially improving solubility.[6][7]

  • Specialized Bacterial Strains: If you must use a bacterial system, consider strains engineered to enhance the solubility of difficult proteins. Examples include strains that facilitate disulfide bond formation (e.g., Origami, Shuffle) or those that reduce the rate of protein expression to allow for proper folding (e.g., C41(DE3), Lemo21(DE3)).[8]

Q4: Can solubility-enhancing tags help in purifying soluble MATR3 S85C?

Using solubility-enhancing fusion tags is a common and often effective strategy.[9][10] These tags are proteins that are fused to your protein of interest and can help to keep it soluble. Commonly used tags include:

  • Maltose Binding Protein (MBP)

  • Thioredoxin (Trx)

  • Small Ubiquitin-like Modifier (SUMO)

  • N-utilization substance A (NusA)

It is important to note that the effectiveness of a particular tag can be protein-specific, and it may be necessary to screen several different tags to find the optimal one for MATR3 S85C.[8]

Troubleshooting Guides

Problem 1: Low yield of soluble MATR3 S85C protein after expression and lysis.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Expression Temperature Lower the expression temperature (e.g., from 37°C to 18-25°C) and extend the induction time. This slows down protein synthesis, allowing more time for proper folding.[11]
High Inducer Concentration Reduce the concentration of the inducing agent (e.g., IPTG). This can prevent the rapid accumulation of unfolded protein.[8][11]
Inefficient Lysis Buffer Use a harsher lysis protocol. For MATR3 S85C, a RIPA buffer followed by a urea-based buffer to solubilize the insoluble fraction has been shown to be effective for analysis.[1] For purification, consider optimizing the lysis buffer with additives.
Protein Aggregation During Lysis Perform all lysis and subsequent purification steps at low temperatures (4°C) to minimize aggregation.[6][9]
Inappropriate Expression Host Switch to an expression host better suited for difficult proteins, such as specialized E. coli strains or a eukaryotic system.[6][8]
Problem 2: Purified MATR3 S85C protein precipitates out of solution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Buffer Conditions Screen a variety of buffer conditions, varying the pH and salt concentration to find the optimal conditions for your protein's stability.[6][9] Avoid the isoelectric point (pI) of the protein, as solubility is lowest at this pH.[6]
High Protein Concentration Avoid concentrating the protein to high levels. It may be necessary to work with a lower protein concentration throughout the purification and for long-term storage.[6][9]
Lack of Stabilizing Additives Include stabilizing agents in your final storage buffer. Common additives include glycerol (B35011) (10-20%), non-denaturing detergents, reducing agents (like DTT or β-mercaptoethanol), and specific ligands or cofactors.[8][9]
Freeze-Thaw Cycles Aliquot the purified protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility and stability of the this compound S85C mutant.

Table 1: Half-life of Wild-Type and Mutant this compound in Soluble and Insoluble Fractions

This compound VariantFractionHalf-life (t1/2)
Wild-Type (WT)NP40-SolubleNot specified
S85C MutantNP40-Soluble~51 hours[3]
F115C MutantNP40-SolubleNot specified
Wild-Type (WT)NP40-Insoluble~36 hours[3]
S85C MutantNP40-Insoluble~50 hours[3]
F115C MutantNP40-Insoluble~56 hours[3]

Data extracted from studies in Drosophila muscles.

Detailed Experimental Protocols

Protocol 1: Expression and Lysis for Solubility Analysis of MATR3 S85C in Mammalian Cells

This protocol is adapted from methods used to assess MATR3 solubility in HEK293T cells.[1]

1. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. b. Transfect cells with plasmids encoding wild-type or S85C mutant MATR3 (e.g., with an EGFP tag) using a suitable transfection reagent according to the manufacturer's instructions. c. Allow for protein expression for 24-48 hours post-transfection.

2. Cell Lysis and Fractionation: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors. c. Sonicate the lysate to shear DNA and aid in lysis. d. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. e. Collect the supernatant, which represents the RIPA-soluble fraction. f. Wash the remaining pellet with RIPA buffer. g. Resuspend the pellet in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) to solubilize the RIPA-insoluble proteins.

3. Analysis: a. Determine the protein concentration of both the soluble and insoluble fractions. b. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against MATR3 or the fusion tag.

Visualizations

Caption: A typical experimental workflow for determining the solubility of the this compound S85C mutant.

matrin3_degradation_pathway Impact of S85C Mutation on MATR3 Degradation cluster_wt Wild-Type MATR3 cluster_s85c S85C Mutant MATR3 wt_matr3 Wild-Type MATR3 capn1_wt CAPN1 (Calpain-1) wt_matr3->capn1_wt is a substrate for degradation_wt Degradation capn1_wt->degradation_wt mediates s85c_matr3 S85C Mutant MATR3 capn1_s85c CAPN1 (Calpain-1) s85c_matr3->capn1_s85c is resistant to resistance Resistant to Cleavage capn1_s85c->resistance accumulation Accumulation & Insolubility resistance->accumulation

Caption: The S85C mutation renders this compound resistant to calpain-1 (CAPN1) mediated degradation.

References

Technical Support Center: Optimizing Cell Lysis Buffers for Matrin 3 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Matrin 3 (MATR3) immunoprecipitation (IP) experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results when isolating this critical nuclear matrix protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer for this compound IP?

The ideal lysis buffer for this compound IP depends on the experimental goal. For routine IP to detect the presence and post-translational modifications of this compound, a stronger lysis buffer like RIPA is often recommended due to its efficiency in solubilizing nuclear proteins.[1][2] However, if the goal is to co-immunoprecipitate this compound with its interacting partners, a milder, non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) is preferable to preserve protein-protein interactions.[3][4]

Q2: How does salt concentration in the lysis buffer affect this compound IP?

Salt concentration is a critical factor for successful IP. Generally, physiological salt concentrations (around 150 mM NaCl) are a good starting point. Increasing the salt concentration can enhance the stringency of the washes, reducing non-specific binding. However, excessively high salt concentrations may disrupt the antibody-antigen interaction or bona fide protein-protein interactions. Optimization may be required depending on the specific antibody and interacting proteins.

Q3: My this compound IP has high background. What can I do?

High background can be caused by several factors. Consider the following troubleshooting steps:

  • Pre-clear your lysate: Incubate the cell lysate with Protein A/G beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.

  • Increase wash stringency: Increase the number of washes or the salt and/or detergent concentration in your wash buffer.

  • Optimize antibody concentration: Using too much primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.

  • Choose the right lysis buffer: A buffer with a slightly higher detergent concentration might reduce non-specific interactions.

Q4: I am not getting any signal for this compound in my IP. What could be the problem?

A lack of signal can be frustrating. Here are some potential causes and solutions:

  • Inefficient cell lysis: this compound is a nuclear matrix protein, which can be difficult to extract. Ensure your lysis buffer is appropriate for nuclear proteins (RIPA is often a good choice for this purpose) and that you are using a sufficient volume.[1] Mechanical disruption, such as sonication, can also improve the extraction of nuclear proteins.

  • Low protein expression: The cell line or tissue you are using may have low endogenous levels of this compound. Ensure you start with a sufficient amount of cell lysate.

  • Antibody issues: The antibody may not be suitable for IP, or the epitope may be masked. Check the antibody datasheet and consider trying a different antibody.

  • Protein degradation: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice to prevent protein degradation.

Troubleshooting Guide

ProblemPossible CauseRecommendation
Low this compound Yield Incomplete lysis of the nuclear matrix.Use a RIPA buffer, which is more effective for solubilizing nuclear proteins.[1] Consider including sonication or douncing in your protocol to aid in nuclear disruption.
Protein degradation.Add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use. Perform all steps at 4°C.
High Background/Non-specific Binding Lysis buffer is not stringent enough.Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) and/or the detergent concentration in your lysis and wash buffers.[5]
Non-specific binding to beads.Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C before adding the anti-Matrin 3 antibody.
Loss of Protein-Protein Interactions (for Co-IP) Lysis buffer is too harsh.Switch from a RIPA buffer to a milder buffer containing a non-ionic detergent like NP-40 or Triton X-100.[3][4]
High salt concentration.Reduce the salt concentration in your lysis and wash buffers to a physiological level (e.g., 150 mM NaCl).

Data Presentation: Recommended Lysis Buffer Compositions

Buffer TypeCompositionPrimary UseRationale
RIPA Buffer (High Stringency) 50 mM Tris-HCl, pH 7.4-8.0150 mM NaCl1% NP-40 or Triton X-1000.5% Sodium Deoxycholate0.1% SDSProtease InhibitorsStandard this compound IP (Western Blot detection)The combination of ionic (SDS, sodium deoxycholate) and non-ionic detergents effectively solubilizes nuclear proteins.[1][2]
NP-40/Triton X-100 Buffer (Low Stringency) 50 mM Tris-HCl, pH 7.4-8.0150-300 mM NaCl0.5-1% NP-40 or Triton X-100Protease InhibitorsThis compound Co-Immunoprecipitation (Co-IP)Milder, non-ionic detergents preserve protein-protein interactions that would be disrupted by the harsher detergents in RIPA buffer.[3][4][5]

Experimental Protocols

Protocol 1: this compound Immunoprecipitation using RIPA Lysis Buffer

This protocol is optimized for the efficient extraction and immunoprecipitation of this compound for subsequent analysis by Western blotting.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with fresh protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate to shear chromosomal DNA and aid in the solubilization of nuclear proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G agarose (B213101) beads to the lysate and incubate with rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Matrin 3 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold RIPA buffer (or a modified wash buffer with a different salt/detergent concentration).

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.

    • The sample is now ready for analysis by Western blotting.

Protocol 2: this compound Co-Immunoprecipitation using NP-40 Lysis Buffer

This protocol is designed to preserve protein-protein interactions for the identification of this compound binding partners.

  • Cell Lysis:

    • Follow the same initial steps as in Protocol 1, but use an ice-cold NP-40 lysis buffer supplemented with fresh protease inhibitors.

    • Avoid harsh mechanical disruption methods that could disrupt protein complexes. Gentle douncing can be used if necessary.

  • Pre-clearing and Immunoprecipitation:

    • Follow the same steps as in Protocol 1.

  • Washing:

    • Wash the beads with ice-cold NP-40 lysis buffer. The number and stringency of washes may need to be optimized to reduce background while preserving interactions.

  • Elution:

    • Elute the protein complexes from the beads using a gentle elution buffer (e.g., low pH glycine (B1666218) buffer) to maintain interactions if further analysis of the complex is desired. Alternatively, use SDS-PAGE sample buffer for analysis by mass spectrometry or Western blotting.

Visualizations

experimental_workflow Experimental Workflow for this compound IP Buffer Optimization cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis start Start with Cultured Cells lysis Lyse cells with different buffers (e.g., RIPA vs. NP-40) start->lysis centrifuge Centrifuge to pellet debris lysis->centrifuge lysate Collect supernatant (lysate) centrifuge->lysate preclear Pre-clear lysate with beads lysate->preclear add_ab Add anti-Matrin 3 antibody preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads add_beads->wash elute Elute this compound (and interactors) wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis end Optimized Protocol analysis->end Compare buffer performance

Caption: Workflow for optimizing this compound IP lysis buffers.

matrin3_signaling This compound Signaling Pathway in Neurons cluster_upstream Upstream Signaling cluster_matrin3_reg This compound Regulation cluster_downstream Downstream Effects glutamate Glutamatergic Activity nmda NMDA Receptor Activation glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx calpain Calpain Activation ca_influx->calpain cleavage This compound Cleavage and Degradation calpain->cleavage matrin3 This compound matrin3->cleavage rna_metabolism Altered RNA Metabolism (Splicing, Stability, Export) matrin3->rna_metabolism dna_damage DNA Damage Response matrin3->dna_damage transcription Transcription Regulation matrin3->transcription

References

Matrin 3 CLIP Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and improve the quality of their Matrin 3 Cross-Linking and Immunoprecipitation (CLIP) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of high background in this compound CLIP experiments?

High background in this compound CLIP can stem from several factors, often related to the protein's localization in the nuclear matrix and its association with large protein-RNA complexes. The most common culprits include:

  • Suboptimal Antibody Performance: The antibody may have low specificity for this compound or cross-react with other proteins.

  • Inefficient or Excessive RNase Digestion: Incomplete digestion of RNA can lead to the co-immunoprecipitation of large, non-specific RNA-protein complexes. Conversely, overly aggressive digestion can destroy the this compound binding sites.

  • Non-Specific Binding to Beads: The immunoprecipitation beads (e.g., Protein A/G) can non-specifically bind proteins and RNA, contributing to background.

  • Ineffective Washing Steps: Insufficiently stringent or numerous washes can fail to remove non-specifically bound molecules.

  • Contamination with Abundant Cellular RNAs: Highly abundant RNAs, such as ribosomal RNA (rRNA), can non-specifically associate with the immunoprecipitated complexes.

Q2: How can I validate my this compound antibody for CLIP?

Thorough antibody validation is crucial for a successful CLIP experiment.[1][2][3][4] Here are key validation steps:

  • Western Blotting: Confirm that the antibody recognizes a single band at the expected molecular weight of this compound in your cell or tissue lysate. Use positive and negative control cell lines (if available) to demonstrate specificity.[4]

  • Immunoprecipitation-Western Blot (IP-WB): Perform an immunoprecipitation with the this compound antibody and then detect the pulled-down protein by Western blot. This confirms that the antibody can effectively capture this compound from the lysate.

  • Knockdown/Knockout Validation: The most rigorous validation involves performing the CLIP experiment in cells where this compound has been knocked down (e.g., using siRNA) or knocked out (using CRISPR/Cas9). A significant reduction in the CLIP signal in these cells compared to control cells confirms the antibody's specificity for this compound.

Q3: What is the optimal RNase digestion strategy for this compound CLIP?

Optimizing RNase digestion is a critical step that often requires empirical testing.[5] The goal is to fragment the RNA enough to solubilize the this compound-RNA complexes while preserving the specific binding sites.

ParameterRecommendationRationale
RNase Type RNase T1 or a combination of RNase A and T1.RNase T1 cleaves after guanine (B1146940) residues, providing more controlled digestion than the less specific RNase A. A combination can be effective but requires careful titration.
Concentration Titrate the RNase concentration over a range (e.g., 0.1 to 10 U/µL).The optimal concentration will depend on the cell type, lysate concentration, and the specific RNase preparation.
Digestion Time & Temp Start with a short digestion time (e.g., 5-10 minutes) at 37°C.This minimizes the risk of over-digestion. The time can be adjusted based on the initial results.

Experimental Protocol: RNase Titration

  • Prepare multiple identical aliquots of your cross-linked cell lysate.

  • Add a different concentration of RNase to each aliquot.

  • Incubate for a fixed time and temperature.

  • Proceed with the immunoprecipitation and radiolabeling steps of the CLIP protocol.

  • Run the samples on an SDS-PAGE gel and visualize the radiolabeled RNA.

  • The optimal RNase concentration should yield a distinct band corresponding to the this compound-RNA complex with minimal smearing or background.

Q4: How can I minimize non-specific binding to the immunoprecipitation beads?

Non-specific binding to beads is a common source of background.[6] The following strategies can help:

  • Pre-clearing the Lysate: Before adding the this compound antibody, incubate the cell lysate with beads for 30-60 minutes. This will capture proteins that non-specifically bind to the beads. Discard these beads and use the supernatant for the immunoprecipitation.[7]

  • Blocking the Beads: Incubate the beads with a blocking agent, such as bovine serum albumin (BSA) or yeast tRNA, before adding them to the lysate. This will occupy non-specific binding sites on the beads.

  • Using High-Quality Beads: Ensure you are using high-quality Protein A/G beads from a reputable supplier.

Q5: What are the recommended wash buffer conditions for this compound CLIP?

Stringent washing is essential to remove non-specifically bound proteins and RNA.[8]

Wash Buffer ComponentRecommended ConcentrationPurpose
Salt (NaCl or KCl) Start with a moderate concentration (e.g., 300-500 mM) and titrate upwards if background remains high.Disrupts ionic interactions.
Detergent (e.g., NP-40, Triton X-100) 0.1% - 1.0%Disrupts hydrophobic interactions.
Urea 1-2 M (optional)A denaturant that can help remove tightly bound, non-specific proteins. Use with caution as it may disrupt the antibody-antigen interaction.

Experimental Protocol: Wash Buffer Optimization

  • After the immunoprecipitation step, divide the beads into several aliquots.

  • Wash each aliquot with a different wash buffer formulation (e.g., varying salt concentrations).

  • Proceed with the rest of the CLIP protocol and analyze the background levels in each condition.

Visualizing Experimental Workflows and Logic

Matrin3_CLIP_Workflow Figure 1: this compound CLIP Experimental Workflow cluster_cell_culture In Vivo Steps cluster_immunoprecipitation Immunoprecipitation cluster_library_prep Library Preparation cell_culture 1. Cell Culture uv_crosslink 2. UV Cross-linking cell_culture->uv_crosslink cell_lysis 3. Cell Lysis uv_crosslink->cell_lysis rnase_digest 4. Partial RNase Digestion cell_lysis->rnase_digest ip 5. Immunoprecipitation with this compound Antibody rnase_digest->ip washes 6. Stringent Washes ip->washes proteinase_k 7. Proteinase K Digestion washes->proteinase_k rna_extraction 8. RNA Extraction proteinase_k->rna_extraction adapter_ligation 9. Adapter Ligation rna_extraction->adapter_ligation rt_pcr 10. Reverse Transcription & PCR adapter_ligation->rt_pcr sequencing 11. High-Throughput Sequencing rt_pcr->sequencing

Caption: Figure 1: this compound CLIP Experimental Workflow

Troubleshooting_Logic Figure 2: Troubleshooting High Background cluster_antibody Antibody Issues cluster_digestion RNase Digestion cluster_binding Non-Specific Binding cluster_washes Washing Steps start High Background Observed ab_validation Validate Antibody Specificity (WB, IP-WB, KD/KO) start->ab_validation rnase_titration Titrate RNase Concentration start->rnase_titration preclear Pre-clear Lysate with Beads start->preclear increase_stringency Increase Salt/Detergent Concentration start->increase_stringency ab_concentration Titrate Antibody Concentration ab_validation->ab_concentration end Reduced Background ab_concentration->end rnase_time Optimize Digestion Time rnase_titration->rnase_time rnase_time->end block_beads Block Beads (BSA, tRNA) preclear->block_beads block_beads->end increase_washes Increase Number of Washes increase_stringency->increase_washes increase_washes->end

References

Matrin 3 Liquid-Liquid Phase Separation Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Matrin 3 (MATR3) liquid-liquid phase separation (LLPS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LLPS assays in a question-and-answer format.

Question: My this compound protein is forming amorphous aggregates or precipitating instead of forming liquid droplets. What are the possible causes and solutions?

Answer:

Protein aggregation is a common challenge in LLPS assays. It can be difficult to distinguish from bona fide phase separation. Here are several potential causes and troubleshooting steps:

  • Protein Purity and Quality: Impurities or denatured protein can seed aggregation. Ensure your this compound protein is highly pure and properly folded. Consider an additional purification step, such as size-exclusion chromatography, to remove small aggregates.

  • Buffer Conditions: The buffer composition is critical for successful LLPS.

    • pH: The pH of the buffer can significantly influence protein charge and solubility. Experiment with a pH range around the physiological pH of 7.4.[1]

    • Salt Concentration: Ionic strength affects electrostatic interactions that can drive both LLPS and aggregation. High salt concentrations can disrupt LLPS, while very low salt might promote aggregation. Titrate the salt concentration (e.g., NaCl or KCl) to find the optimal range for droplet formation.

    • Buffer Type: Different buffer systems can impact LLPS.[1] If you are using phosphate (B84403) buffer and observing aggregation, consider switching to Tris or HEPES.

  • Protein Concentration: The concentration of this compound is a key driver of phase separation. If the concentration is too high, it may favor aggregation over LLPS. Conversely, if it is too low, phase separation may not occur. It is recommended to test a range of protein concentrations.

  • Temperature: Temperature can affect protein stability and solubility.[2] Some proteins are more stable at lower temperatures (e.g., 4°C), while others may require room temperature. Incubate your assay at different temperatures to identify the optimal condition.

  • Presence of RNA: this compound's interaction with RNA inhibits its self-association and LLPS.[3] The presence of contaminating RNA from your protein preparation could be preventing droplet formation. Conversely, for certain experiments, the addition of specific RNAs might be necessary to induce co-phase separation. Ensure your protein preparation is RNA-free by treating with RNase if necessary.

  • Distinguishing Aggregates from Droplets: Use microscopy to visually inspect the morphology of the condensates. Liquid droplets are typically spherical and can fuse upon contact, while aggregates are often irregularly shaped and do not exhibit fusion.[4] Techniques like Fluorescence Recovery After Photobleaching (FRAP) can also be used to assess the liquidity of the condensates.[5]

Question: I am not observing any droplet formation in my this compound LLPS assay. What should I try?

Answer:

The absence of droplet formation can be due to several factors. Here are some troubleshooting suggestions:

  • Protein Construct: Wild-type full-length this compound has a lower propensity to phase separate due to the inhibitory effect of its RNA-binding domains.[3] Deletion of the second RNA recognition motif (RRM2) has been shown to promote this compound LLPS.[2][6] Consider using a this compound construct with the RRM2 deleted (this compoundΔRRM2) to induce phase separation. The N-terminal 397 amino acids of this compound have also been shown to form droplets.[2][7]

  • Crowding Agents: The cellular environment is highly crowded, which can promote LLPS. The addition of macromolecular crowding agents like polyethylene (B3416737) glycol (PEG) or Ficoll can facilitate this compound phase separation in vitro.[8][9][10][11] It is advisable to test a range of concentrations of these agents.

  • Protein Concentration: As mentioned previously, ensure you are working within an appropriate protein concentration range. Perform a titration to find the critical concentration required for this compound to undergo LLPS under your specific buffer conditions.

  • Buffer Conditions: Re-evaluate your buffer composition. Small changes in pH or salt concentration can have a significant impact on the phase behavior of your protein.

Question: My this compound droplets appear irregular in shape and do not fuse. Are they still considered liquid droplets?

Answer:

The morphology and dynamic properties of this compound droplets can be influenced by several factors, including the presence of disease-associated mutations.

  • Droplet Viscosity: While wild-type this compound condensates exhibit liquid-like properties, certain mutations can alter their biophysical characteristics. For instance, the S85C mutation, associated with amyotrophic lateral sclerosis (ALS), has been shown to increase the viscosity of this compound droplets, making them more gel-like and less dynamic.[3][12]

  • Maturation over Time: Liquid droplets can "mature" over time, transitioning to a less dynamic, gel-like or solid-like state.[5] This is a phenomenon observed for many proteins that undergo LLPS. It is important to monitor your experiments over time to capture the initial liquid-like state.

  • Microscopy Techniques: To definitively characterize the state of your condensates, it is recommended to use techniques like FRAP. A high degree of fluorescence recovery after photobleaching indicates a liquid-like state with mobile components, whereas low recovery suggests a more solid or aggregated state.

Frequently Asked Questions (FAQs)

Q1: What regions of this compound are critical for its liquid-liquid phase separation?

A1: The intrinsically disordered regions (IDRs) of this compound, particularly the N-terminal region, are thought to be the primary drivers of its phase separation.[3][13] The RNA recognition motifs (RRMs), especially RRM2, play a regulatory role, with their binding to RNA inhibiting LLPS.[3][13] Deletion of RRM2 enhances the propensity of this compound to phase separate.[2][6]

Q2: How do ALS-associated mutations in this compound affect its LLPS properties?

A2: Different ALS-associated mutations have distinct effects on this compound LLPS:

  • S85C: This mutation has been reported to inhibit the formation of droplet-like structures in some contexts.[2][7] In RNA-binding deficient this compound constructs, the S85C mutation increases the viscosity of the droplets, leading to the formation of more gel-like structures.[3][12]

  • F115C and P154S: These mutations do not appear to inhibit this compound droplet formation.[2][7]

Q3: What is the role of post-translational modifications (PTMs) in regulating this compound LLPS?

A3: Post-translational modifications such as phosphorylation and acetylation are known to regulate the LLPS of many proteins by altering their charge and interactions.[14] this compound is a phosphoprotein, and its disordered regions contain numerous predicted sites for phosphorylation and acetylation. While the precise role of these PTMs in regulating this compound LLPS is still under investigation, it is plausible that they play a significant role in modulating its phase behavior in a cellular context.

Q4: Can I use turbidity assays to quantify this compound LLPS?

A4: Turbidity measurements (e.g., absorbance at 340 nm or 600 nm) can be a useful, high-throughput method to assess the extent of phase separation. However, it is crucial to be aware of the limitations. Protein aggregation can also cause an increase in turbidity, leading to potential misinterpretation of the data.[13] Therefore, turbidity data should always be validated with microscopy to confirm the formation of liquid droplets.

Quantitative Data Summary

The following tables summarize key parameters and observations from the literature regarding this compound LLPS assays. Note that optimal conditions may vary depending on the specific protein construct, purity, and experimental setup.

Table 1: Influence of this compound Domains and Mutations on LLPS

This compound ConstructObservationReference(s)
Wild-Type Full-LengthLow propensity to phase separate; inhibited by RNA binding.[3]
ΔRRM2Promotes the formation of intranuclear liquid-like droplets.[2][6]
N-terminal 397 amino acidsForms droplet-like structures within nuclei.[2][7]
S85C MutantInhibits droplet formation in some contexts; increases droplet viscosity.[2][3][7][12]
F115C and P154S MutantsDo not inhibit droplet formation.[2][7]

Table 2: General Buffer Conditions for In Vitro Protein LLPS Assays

ParameterTypical RangeNotes
Buffer HEPES, Tris, PhosphateThe choice of buffer can influence LLPS.[1]
pH 6.0 - 8.0Physiological pH (~7.4) is a good starting point.
Salt (NaCl or KCl) 50 - 500 mMTitration is essential to find the optimal concentration.
Crowding Agent 5-20% (w/v) PEG or FicollCan be crucial for inducing LLPS for some proteins.[8][9][10][11]
Reducing Agent 1-5 mM DTT or TCEPRecommended to prevent disulfide bond-mediated aggregation.
Temperature 4°C - 37°CThe optimal temperature should be determined empirically.

Experimental Protocols & Methodologies

A generalized protocol for an in vitro this compound LLPS assay is provided below. This should be optimized for your specific experimental goals.

1. Recombinant this compound Purification

  • Express a tagged version of your this compound construct (e.g., His-tag, GST-tag) in a suitable expression system (e.g., E. coli).

  • Lyse the cells and purify the protein using affinity chromatography.

  • If necessary, cleave the tag using a specific protease.

  • Perform size-exclusion chromatography as a final polishing step to ensure high purity and remove any pre-existing aggregates.

  • Concentrate the protein to a high stock concentration and store in a high-salt buffer to prevent premature phase separation.[15]

2. In Vitro LLPS Assay

  • Prepare your LLPS buffer with the desired pH, salt concentration, and any additives like DTT.

  • If using crowding agents, prepare a stock solution of PEG or Ficoll.

  • In a microcentrifuge tube or a well of a multi-well plate, dilute the this compound protein to the desired final concentration in the LLPS buffer.

  • If applicable, add the crowding agent to the reaction.

  • Incubate the mixture at the desired temperature for a specified period (e.g., 10-30 minutes).

  • Transfer a small volume of the reaction to a microscope slide for imaging.

3. Data Acquisition and Analysis

  • Use differential interference contrast (DIC) or phase-contrast microscopy to visualize the formation of droplets.

  • If using a fluorescently tagged protein, perform fluorescence microscopy.

  • To assess the liquidity of the droplets, perform FRAP analysis.

  • Quantify droplet size, number, and area using image analysis software.

Visualizations

Experimental Workflow for this compound LLPS Assay

G cluster_assay Assay cluster_analysis Analysis p1 Recombinant this compound Purification p2 Buffer & Reagent Preparation a1 Mix this compound, Buffer, & Crowding Agent p2->a1 a2 Incubation a1->a2 an1 Microscopy (DIC/Fluorescence) a2->an1 an2 FRAP Analysis an1->an2 an3 Image & Data Quantification an2->an3

Caption: Workflow for a typical in vitro this compound LLPS experiment.

This compound in DNA Damage Response Signaling

G dna_damage DNA Double-Strand Break atm ATM Kinase dna_damage->atm activates matr3 This compound atm->matr3 phosphorylates sfpq_nono SFPQ/NONO Heterodimer matr3->sfpq_nono interacts with ddr DNA Damage Response matr3->ddr modulates sfpq_nono->ddr recruited to damage sites

Caption: Simplified signaling pathway of this compound in the DNA damage response.

References

Technical Support Center: Matrin 3 Protein Interaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the cross-linking of Matrin 3 protein interactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your cross-linking and immunoprecipitation experiments targeting this compound.

Problem Possible Cause Suggested Solution
Low or no this compound pull-down Inefficient cross-linking: Under-cross-linking may not capture transient interactions, while over-cross-linking can mask antibody epitopes.Optimize the formaldehyde (B43269) concentration (typically 0.5-1%) and incubation time (10-15 minutes at room temperature).[1] Ensure the formaldehyde solution is fresh.
Antibody issues: The antibody may not be suitable for immunoprecipitation (IP) or its epitope might be masked by the cross-linking.[2][3]Use a ChIP-grade or IP-validated antibody. Test multiple antibodies targeting different epitopes. You can also perform a Western blot on the input lysate to confirm the antibody recognizes the denatured protein.
Inefficient cell lysis and chromatin shearing: Incomplete cell lysis or inadequate sonication can result in poor recovery of nuclear proteins like this compound.Use a lysis buffer optimized for nuclear proteins and ensure sonication is sufficient to shear chromatin to the desired size range (typically 200-800 bp). Sonication is crucial for extracting nuclear proteins and will not disrupt most protein complexes.[3]
High background in IP Non-specific binding to beads: Proteins may bind non-specifically to the Protein A/G beads.[3][4]Pre-clear the lysate by incubating it with beads before adding the primary antibody.[3] Block the beads with BSA or salmon sperm DNA before use.[5]
Insufficient washing: Inadequate washing steps can leave behind non-specifically bound proteins.Increase the number of washes and/or the stringency of the wash buffers. Keep all IP buffers cold.
Too much antibody: Using an excessive amount of antibody can lead to non-specific binding.[4]Titrate the antibody to determine the optimal concentration for your experiment.
Antibody heavy and light chains obscure Western blot results Co-elution of antibody chains: The heavy and light chains of the IP antibody can be eluted with the target protein and interfere with detection on a Western blot, especially if the protein of interest is of a similar molecular weight.[2]Use a cross-linking kit that covalently attaches the antibody to the beads, allowing for elution of only the antigen.[2] Alternatively, use detection reagents that specifically recognize the native antibody used for probing the blot and not the denatured antibody from the IP.[2]
Difficulty identifying interacting proteins by mass spectrometry Low abundance of interacting partners: The interaction may be transient or the interacting protein may be of low abundance.Increase the amount of starting material (cells). Optimize the cross-linking to better capture transient interactions.
Inefficient elution from beads: The elution conditions may not be strong enough to release the cross-linked complexes.Use a more stringent elution buffer or increase the incubation time and temperature during elution. However, be mindful that harsh conditions can also increase background.
Cross-linked peptides are difficult to analyze: The presence of the cross-linker can complicate mass spectrometry data analysis.Use specialized software for the analysis of cross-linked peptides.[6] Consider using cleavable cross-linkers to simplify analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best cross-linking agent for studying this compound protein interactions?

A1: Formaldehyde is a commonly used cross-linker for studying protein-DNA and protein-protein interactions within the nucleus.[1][8][9] Its small size allows it to efficiently penetrate cell membranes and cross-link proteins in close proximity.[9] For protein-protein interactions, other cross-linkers like disuccinimidyl suberate (B1241622) (DSS) or dithiobis(succinimidyl propionate) (DSP) can also be used.[10][11] The choice of cross-linker will depend on the specific goals of your experiment.

Q2: How can I confirm that my cross-linking reaction worked?

A2: To verify the effectiveness of your cross-linking, you can run a sample of your cross-linked lysate on an SDS-PAGE gel and perform a Western blot for this compound.[12] A successful cross-linking will result in a shift in the molecular weight of this compound or the appearance of higher molecular weight bands, representing this compound in a complex with other proteins. You can compare this to a non-cross-linked control.[13]

Q3: My this compound antibody works for Western blotting but not for immunoprecipitation. Why?

A3: Antibodies that work well in Western blotting, where the protein is denatured, may not recognize the native conformation of the protein in an IP experiment.[2][3] The epitope that the antibody recognizes may be buried within the folded protein. Additionally, cross-linking can sometimes mask the antibody's binding site.[2] It is crucial to use an antibody that has been validated for immunoprecipitation.

Q4: What are some known interacting partners of this compound?

A4: this compound is known to interact with a variety of proteins involved in RNA processing and chromatin remodeling.[14] Studies have shown that this compound associates with components of the TRanscription and EXport (TREX) complex, which is involved in mRNA biogenesis and nuclear export.[15][16] It also interacts with other nuclear matrix proteins and RNA-binding proteins.[14][17]

Q5: Can I use a different cell type for my this compound cross-linking experiment?

A5: Yes, but the protocol may need to be optimized. The efficiency of cross-linking and cell lysis can vary between different cell types.[8] It is recommended to start with the suggested protocol and then adjust parameters such as cell number, cross-linker concentration, and sonication conditions as needed.

Experimental Protocols

Detailed Protocol for Formaldehyde Cross-Linking and Immunoprecipitation of this compound

This protocol outlines the key steps for capturing this compound and its interacting partners from cultured mammalian cells.

1. Cell Culture and Cross-Linking:

  • Culture cells to approximately 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

  • Incubate on ice to allow for cell lysis.

  • Shear the chromatin by sonication on ice. The goal is to obtain DNA fragments in the range of 200-800 base pairs. Optimization of sonication conditions (power and duration) is critical.

3. Immunoprecipitation:

  • Centrifuge the sonicated lysate to pellet cell debris.

  • Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-Matrin 3 antibody (or a negative control IgG) overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-Linking:

  • Elute the protein complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse the cross-links by incubating the eluate at 65°C for several hours or overnight. The addition of Proteinase K can aid in the digestion of proteins.

5. Analysis:

  • The eluted material can now be analyzed by Western blotting to confirm the pull-down of this compound and co-precipitating partners.

  • For identification of novel interacting partners, the sample can be prepared for analysis by mass spectrometry.

Visualizations

Experimental Workflow for this compound Cross-Linking and Immunoprecipitation

Matrin3_Crosslinking_Workflow cluster_cell_prep Cell Preparation cluster_extraction Extraction cluster_ip Immunoprecipitation cluster_analysis Analysis start 1. Cell Culture crosslink 2. Formaldehyde Cross-linking start->crosslink quench 3. Quench with Glycine crosslink->quench lysis 4. Cell Lysis quench->lysis sonication 5. Chromatin Shearing lysis->sonication preclear 6. Pre-clear Lysate sonication->preclear antibody_inc 7. Incubate with Anti-Matrin 3 Ab preclear->antibody_inc bead_capture 8. Capture with Beads antibody_inc->bead_capture washes 9. Wash Beads bead_capture->washes elution 10. Elution washes->elution reverse_xlink 11. Reverse Cross-links elution->reverse_xlink analysis 12. Western Blot / Mass Spectrometry reverse_xlink->analysis

Caption: Workflow for identifying this compound protein interactions.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from a series of optimization experiments for this compound immunoprecipitation.

Table 1: Optimization of Formaldehyde Cross-linking

Formaldehyde Concentration (%)Incubation Time (min)This compound Yield (Relative Units)Background Signal (Relative Units)
0.5101.01.0
1.0102.51.2
1.0152.81.8
1.5102.22.5

Table 2: Optimization of Sonication Conditions

Sonication CyclesAmplitude (%)Average Fragment Size (bp)This compound IP Efficiency (%)
530100060
103050085
153030090
104040088

References

how to minimize non-specific binding in Matrin 3 pull-down

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Matrin 3 pull-down experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background and non-specific binding are common challenges in pull-down assays that can obscure the identification of true binding partners. This guide addresses specific issues you might encounter during your this compound pull-down experiments and offers targeted solutions.

Question 1: I am observing a high number of non-specific bands in my negative control lane (e.g., beads only or IgG control). What are the likely causes and how can I fix this?

Answer:

High background in negative controls indicates that proteins are binding non-specifically to the affinity beads or the immunoglobulin (IgG) control antibody. This compound, as a nuclear matrix protein that binds both DNA and RNA, can also indirectly bring along a host of non-specific interactors if not handled properly.[1][2][3][4] Here are the primary causes and solutions:

  • Cause A: Non-specific binding to beads. Agarose (B213101) or magnetic beads can have surfaces that non-specifically adsorb proteins.

    • Solution 1: Pre-clearing the lysate. This is a critical step to remove proteins that have a high affinity for the beads themselves.[5][6] Before adding your specific antibody, incubate your cell lysate with the beads (without antibody) for 30-60 minutes at 4°C. Then, centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation.

    • Solution 2: Blocking the beads. Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., PBS with Tween-20) for at least one hour.[7] This will saturate the non-specific binding sites on the beads.

  • Cause B: Non-specific binding to the antibody. The antibody itself can have non-specific interactions with other proteins in the lysate.

    • Solution 1: Titrate your antibody. Using an excessive amount of antibody increases the likelihood of non-specific binding.[8] Perform a titration experiment to determine the optimal antibody concentration that efficiently pulls down this compound without excessive background.

    • Solution 2: Use a high-quality, affinity-purified antibody. Monoclonal antibodies are often preferred as they recognize a single epitope and tend to have lower off-target binding.[9]

  • Cause C: Inadequate washing. Insufficient or gentle washing may not effectively remove loosely bound, non-specific proteins.

    • Solution 1: Increase wash stringency. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) and/or adding a non-ionic detergent (e.g., 0.1% - 0.5% Triton X-100 or NP-40) to your wash buffer.[6][10] Be cautious, as overly harsh conditions can also disrupt the specific interaction between this compound and its true binding partners.

    • Solution 2: Increase the number and duration of washes. Perform at least 4-6 washes, with each wash lasting 3-5 minutes with gentle rotation at 4°C.[8][10]

  • Cause D: Nucleic acid bridging. Since this compound binds to both DNA and RNA, these nucleic acids can act as a scaffold, bringing in a host of other nucleic acid-binding proteins non-specifically.[1][3][4]

    • Solution: Nuclease treatment. Consider treating your lysate with DNase I and/or RNase A before immunoprecipitation to degrade nucleic acids. It is important to validate whether the interaction you are studying is dependent on nucleic acids.

Question 2: My pull-down of this compound is successful, but I am also pulling down known contaminants like ribosomal or heat shock proteins. How can I increase the specificity?

Answer:

The co-precipitation of common contaminants suggests that the binding and washing conditions need further optimization for stringency.

  • Optimize Lysis Buffer: For a nuclear protein like this compound, a well-formulated lysis buffer is crucial. RIPA buffer is often a good starting point as it is effective for extracting nuclear proteins.[11][12] However, a modified RIPA buffer with a lower concentration of harsh detergents might be necessary to preserve protein-protein interactions.

  • Optimize Wash Buffer: This is one of the most critical steps for reducing non-specific binding. You can systematically increase the stringency of your wash buffer.

Component Standard Concentration High Stringency Concentration Purpose
NaCl 150 mM300-500 mMReduces ionic interactions.[6]
Non-ionic Detergent (Triton X-100 or NP-40) 0.1%0.2-0.5%Reduces non-specific hydrophobic interactions.[10]
Number of Washes 3-4 times5-6 timesIncreases removal of non-specifically bound proteins.[10]
Wash Duration 1-2 minutes3-5 minutesAllows more time for dissociation of weak, non-specific interactions.
  • Transfer Beads to a New Tube: During the final wash step, transferring the beads to a fresh microcentrifuge tube can help to minimize contamination from proteins that may have bound to the tube walls.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of bead to use for a this compound pull-down?

A1: Both agarose and magnetic beads can be used successfully. Magnetic beads often offer the advantage of lower non-specific binding due to their smooth, non-porous surface and are generally easier and faster to work with, especially during washing steps.[7] The choice may also depend on the specific antibody and downstream application.

Q2: Should I use a monoclonal or polyclonal antibody for the this compound pull-down?

A2: A high-affinity, high-specificity monoclonal antibody is generally recommended to minimize off-target binding. However, a well-characterized, affinity-purified polyclonal antibody can also be effective. It is crucial to validate the antibody's specificity by Western blot before use in a pull-down assay.

Q3: How can I be sure that the interactions I'm seeing are not just due to proteins sticking to the FLAG® or other affinity tag?

A3: A crucial control is to perform a mock pull-down using a cell lysate that does not express the tagged this compound protein but is otherwise identical. Alternatively, if using a tagged, overexpressed this compound, a control pull-down with the tag alone (e.g., an empty vector expressing only the FLAG® tag) should be performed.[9] Any proteins that are pulled down in these control experiments are likely binding non-specifically to the tag or the beads.

Q4: My protein of interest is known to interact with RNA. Should I still perform an RNase treatment?

A4: This depends on the goal of your experiment. If you are interested in identifying protein-protein interactions that are independent of RNA, then RNase treatment is necessary. However, if the interaction you are studying is mediated by RNA, then RNase treatment will abolish it. You can perform the pull-down with and without RNase treatment to determine if the interaction is RNA-dependent.

Experimental Protocol: this compound Pull-Down for Mass Spectrometry

This protocol provides a detailed methodology for a this compound pull-down experiment with an emphasis on minimizing non-specific binding.

1. Cell Lysis and Lysate Preparation

  • Lysis Buffer (Modified RIPA):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40

    • 0.25% sodium deoxycholate

    • Protease and phosphatase inhibitor cocktail (add fresh)

  • Procedure:

    • Wash cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • For nuclear proteins, sonication may be necessary to ensure complete lysis and to shear genomic DNA.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

2. Pre-clearing the Lysate

  • Procedure:

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation

  • Procedure:

    • Add the optimal amount of anti-Matrin 3 antibody (previously determined by titration) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Wash Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 300 mM NaCl

    • 1 mM EDTA

    • 0.2% NP-40

  • Procedure:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Add 1 mL of ice-cold Wash Buffer and incubate on a rotator for 5 minutes at 4°C.

    • Repeat the wash step 4-5 times.

    • For the final wash, transfer the beads to a new tube before adding the Wash Buffer.

5. Elution

  • Elution Buffer (for Mass Spectrometry):

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 2 M Urea (optional, for gentle elution)

    • Alternatively, use a low pH glycine (B1666218) buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and neutralize immediately.

  • Procedure:

    • After the final wash, remove all supernatant.

    • Add 50-100 µL of Elution Buffer to the beads.

    • Incubate at room temperature for 10-15 minutes with gentle agitation.

    • Place the tube on a magnetic rack and collect the eluate.

    • Proceed with sample preparation for mass spectrometry.

Experimental Workflow

Matrin3_Pulldown_Workflow start Start: Cell Culture lysis Cell Lysis (Modified RIPA Buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear Remove non-specific bead binders ip Immunoprecipitation (Anti-Matrin 3 Antibody) preclear->ip bead_capture Bead Capture (Protein A/G beads) ip->bead_capture wash Washing Steps (High Stringency Buffer) bead_capture->wash Remove non-specifically bound proteins elution Elution wash->elution analysis Downstream Analysis (e.g., Mass Spectrometry) elution->analysis

Caption: Workflow for this compound pull-down with steps to minimize non-specific binding.

References

Matrin 3 Antibody Specificity and Application Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Matrin 3 (MATR3) antibody specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A: this compound (MATR3) is a highly conserved protein found within the cell nucleus.[1] It is a key component of the nuclear matrix, a network that helps organize the nucleus.[2][3] MATR3 has two zinc finger domains and two RNA recognition motifs (RRMs), which allow it to bind to both DNA and RNA.[1][2][4] Its functions are diverse and include regulating transcription, alternative splicing, stabilizing and exporting mRNA, and participating in the DNA damage response.[3][5] Due to its critical roles, mutations in the MATR3 gene are associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and certain forms of distal myopathy.[1][6][7]

Q2: What is the expected subcellular localization of this compound?

A: The primary localization of this compound is the nucleus, where it often shows a fibro-granular or diffuse staining pattern.[8][9][10] While predominantly nuclear, some studies have observed variable levels of MATR3 in the cytoplasm.[8][11] This cytoplasmic presence can sometimes be more pronounced with specific disease-associated mutations or under conditions of cellular stress.[2][8][9][11] Therefore, when validating an antibody with immunofluorescence, strong and clear nuclear staining is the expected primary result.

Q3: What is the expected molecular weight of this compound in a Western blot?

A: The canonical human this compound protein has a calculated molecular weight of approximately 95 kDa.[12] However, it commonly migrates at a higher apparent molecular weight on an SDS-PAGE gel, typically around 125 kDa.[1][4] This discrepancy is thought to be due to its intrinsically disordered regions and numerous post-translational modifications (PTMs).[1][3] Always check the antibody's datasheet for the expected band size in validated applications.

Q4: Why is validating antibody specificity for this compound particularly critical?

A: Validating antibody specificity is crucial for several reasons:

  • Post-Translational Modifications (PTMs): MATR3 undergoes extensive PTMs, such as phosphorylation and ubiquitination.[1] These modifications can potentially mask the epitope your antibody is designed to recognize, or conversely, the antibody may preferentially bind to a specific modified form, which is critical to know for data interpretation.[13][14]

  • Presence of Isoforms: Alternative splicing of the MATR3 gene can produce different protein isoforms.[12] A specific antibody might recognize all or only a subset of these isoforms.

  • Reproducibility Crisis: The use of non-specific antibodies is a major contributor to irreproducible research.[15] Rigorous validation ensures your results are reliable and can be replicated.

Q5: What are the recommended initial steps for validating a new this compound antibody?

A: The first step is a Western blot (WB) using cell lysates from cell lines known to express this compound (e.g., HeLa, HEK293T, U2OS).[16] You should observe a distinct band at the expected molecular weight (~125 kDa).[4] The second step is to perform immunofluorescence (IF) or immunocytochemistry (ICC) to confirm the antibody produces the expected nuclear staining pattern.[8]

Q6: How can I definitively confirm my antibody is specific using a negative control?

A: The gold standard for confirming specificity is to use a genetic knockdown or knockout approach.[15] Using siRNA to specifically reduce the expression of MATR3 should result in a significantly diminished signal in applications like Western blotting or immunofluorescence when compared to a non-targeting control.[4][15][17] If the signal disappears or is greatly reduced, it confirms the antibody is specific to this compound.[15] Cell lines with a confirmed genetic knockout (KO) of MATR3 are also excellent negative controls.

Q7: Do post-translational modifications (PTMs) of this compound affect antibody binding?

A: Yes, they can. PTMs like phosphorylation, acetylation, and ubiquitination are known to occur on this compound.[1] If a PTM occurs within or near the antibody's binding site (epitope), it can block access and prevent the antibody from binding.[18] Conversely, some antibodies are specifically generated to recognize a modified residue.[14] If your experiment involves conditions that might alter MATR3's PTM status (e.g., DNA damage), it is important to consider how this might affect your antibody's performance.

Data Presentation

Table 1: Key Characteristics of this compound Protein

CharacteristicDescriptionSource(s)
Gene Name MATR3[7]
Primary Location Nucleus (Nuclear Matrix)[2][8][9]
Calculated MW ~95 kDa[12]
Apparent MW (WB) ~125 kDa[1][4]
Key Domains 2x C2H2 Zinc Fingers, 2x RNA Recognition Motifs (RRM)[1][2]
Known PTMs Phosphorylation, Ubiquitination, Acetylation[1]
Associated Diseases Amyotrophic Lateral Sclerosis (ALS), Distal Myopathy[6][7]

Table 2: Recommended Antibody Validation Strategies for this compound

Validation MethodPurposeExpected Outcome for a Specific Antibody
Western Blot (WB) Confirm size recognition and expression.A single, strong band at ~125 kDa in expressing cell lines.
siRNA/shRNA Knockdown Confirm target specificity (Negative Control).Signal in WB or IF is significantly reduced or eliminated post-knockdown.[15]
Knockout (KO) Model Gold-standard specificity confirmation.Signal is completely absent in KO cells/lysates.
Immunofluorescence (IF/ICC) Confirm correct subcellular localization.Strong, distinct staining within the nucleus.[8][9]
Immunoprecipitation (IP) Confirm ability to bind native protein.Successful pulldown of this compound from cell lysate.[4]
Overexpression Confirm target recognition (Positive Control).A stronger signal in cells transfected with a MATR3-tagged construct.[19]

Troubleshooting Guides

Western Blotting Issues

Q: I don't see any band at the expected molecular weight for this compound.

A: This "no signal" issue can arise from several factors.[20][21]

  • Low Target Abundance: this compound expression can vary between cell types.[2] Ensure you are using a positive control cell line and load at least 20-30 µg of total protein per lane.[22]

  • Antibody Activity: The antibody may be inactive or used at a suboptimal dilution. Check the storage conditions and expiration date. To test activity, you can perform a dot blot.[21] Try optimizing the primary antibody concentration and consider incubating overnight at 4°C.[23]

  • Inefficient Transfer: High molecular weight proteins like this compound (~125 kDa) can be difficult to transfer. For wet transfers, consider reducing the methanol (B129727) percentage in the transfer buffer to 10% and extending the transfer time.[22] Always confirm transfer efficiency with a stain like Ponceau S.[21]

  • Incorrect Lysis Buffer: Ensure your lysis buffer contains protease inhibitors and is suitable for extracting nuclear proteins (e.g., RIPA buffer).[21]

Q: I see multiple bands in my Western blot. Are these isoforms, degradation products, or non-specific binding?

A: This is a common and critical issue.

  • Check the Literature: First, confirm if known isoforms or cleavage products of this compound exist at the molecular weights you are observing.[24]

  • Improve Specificity: High background and extra bands can result from too high an antibody concentration.[20][23] Try reducing the primary antibody concentration and increasing the number and duration of wash steps. Switching your blocking buffer (e.g., from non-fat milk to BSA) can also help.[20][22]

  • Sample Quality: Ensure samples are fresh and have been handled with protease inhibitors to prevent degradation, which can cause lower molecular weight bands.[20]

  • Confirm with Knockdown: The most definitive way to identify the correct band is to perform an siRNA knockdown. The only band that disappears or is significantly reduced is the specific this compound band.[15]

Table 3: Western Blot Troubleshooting Quick Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Low protein loadIncrease protein loaded to 30-100 µ g/lane .[22]
Suboptimal antibody dilutionOptimize primary antibody concentration; try overnight incubation at 4°C.[23]
Poor protein transferReduce methanol in transfer buffer; increase transfer time.[22]
High Background Antibody concentration too highReduce primary/secondary antibody concentration.[24]
Insufficient blocking/washingIncrease blocking time and number of washes; add 0.05% Tween 20.[23]
Multiple Bands Non-specific antibody bindingDecrease antibody concentration; increase wash stringency.[20]
Protein degradationUse fresh samples with protease inhibitors.[20]
Cross-reactivityPerform siRNA knockdown to identify the specific band. [15]
Immunofluorescence (IF/ICC) Issues

Q: I see cytoplasmic staining with my this compound antibody. Is this expected?

A: While this compound is predominantly nuclear, some cytoplasmic localization has been reported, particularly in cells overexpressing mutant forms or under stress.[2][8][11] However, strong, exclusively cytoplasmic staining with weak or no nuclear signal is atypical and may suggest a problem with either antibody specificity or the experimental protocol (e.g., inadequate fixation or permeabilization). The primary signal should always be nuclear.[9]

Q: The nuclear staining is weak or absent.

A:

  • Permeabilization: The nuclear membrane must be adequately permeabilized for the antibody to reach its target. Ensure your permeabilization step (e.g., with Triton X-100 or NP-40) is sufficient.[25]

  • Antibody Concentration: As with Western blotting, the antibody concentration may be too low. Perform a titration to find the optimal dilution for IF.

  • Fixation Issues: Certain fixation methods can mask the epitope. If using paraformaldehyde, ensure it is fresh. You may need to perform an antigen retrieval step, although this is more common for IHC.

siRNA Knockdown Validation Issues

Q: The this compound signal is not reduced after siRNA treatment.

A:

  • Inefficient Transfection: First, confirm that your transfection was successful. This can be done by using a fluorescently labeled control siRNA or by co-transfecting a reporter plasmid (e.g., GFP).[26] Cell density should be around 70% at the time of transfection for optimal results.[26]

  • Ineffective siRNA Sequence: The specific siRNA sequence may not be effective at knocking down the MATR3 mRNA. It is recommended to test at least two different siRNA sequences targeting different regions of the mRNA.[26]

  • Confirm at mRNA Level: Use quantitative PCR (qPCR) to confirm that the MATR3 mRNA level is actually reduced. If mRNA is down but protein levels are stable, it could indicate that this compound is a very stable protein with a slow turnover rate. In this case, you may need to extend the time between transfection and cell harvesting (e.g., to 72 or 96 hours).[26][27]

  • Antibody is Non-specific: If you confirm successful knockdown at both the mRNA and protein level (using a different, validated antibody) but your test antibody still shows a strong signal, it is highly likely that your antibody is non-specific and binding to an off-target protein.[15]

Mandatory Visualizations & Protocols

Diagrams

G Antibody Validation Workflow for this compound cluster_0 Initial Screening cluster_1 Specificity Confirmation (Gold Standard) cluster_2 Application-Specific Validation WB Western Blot (WB) on positive cell line lysate Result1 Band at ~125 kDa? WB->Result1 IF Immunofluorescence (IF) on positive cell line Result2 Correct Nuclear Localization? IF->Result2 KD siRNA Knockdown (KD) + WB/IF Analysis Result3 Signal Reduced in KD Cells? KD->Result3 IP Immunoprecipitation (IP) IHC Immunohistochemistry (IHC) on tissue Start New this compound Antibody Start->WB Result1->IF Yes Fail Antibody is NOT Specific Discard or Troubleshoot Result1->Fail No Result2->KD Yes Result2->Fail No Pass Antibody is Specific Proceed to Application Result3->Pass Yes Result3->Fail No Pass->IP Pass->IHC G Logic of siRNA Knockdown for Antibody Validation cluster_control Control Cells (e.g., Scrambled siRNA) cluster_knockdown DNA MATR3 Gene (DNA) mRNA MATR3 mRNA DNA->mRNA Transcription Protein This compound Protein mRNA->Protein Translation Degradation mRNA Degradation mRNA->Degradation Signal Signal Detected (e.g., WB band) Protein->Signal Antibody Test Antibody Antibody->Protein Binding siRNA siRNA RISC RISC Complex siRNA->RISC RISC->mRNA Targets & Cleaves G This compound in the DNA Damage Response DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates MATR3 This compound ATM->MATR3 phosphorylates (Ser208) pMATR3 Phosphorylated This compound (p-S208) Complex MATR3-p53-lncRNA Complex pMATR3->Complex forms Response Cell Cycle Arrest Apoptosis Modulation Complex->Response drives

References

Technical Support Center: Lentiviral Delivery of MATR3 shRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the lentiviral delivery of shRNA targeting Matrin-3 (MATR3).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MATR3 and why is it a target for shRNA-mediated knockdown?

A1: Matrin-3 (MATR3) is a nuclear matrix protein that plays a crucial role in various cellular processes, including DNA replication and repair, chromatin organization, and RNA processing.[1][2][3][4] It interacts with a variety of proteins involved in RNA metabolism and the DNA damage response (DDR).[5][6][7][8] Knockdown of MATR3 is often employed to study its role in these pathways, its involvement in diseases such as amyotrophic lateral sclerosis (ALS), and to investigate the functional consequences of its depletion on cellular health and gene expression.[1][4]

Q2: What are the critical parameters to consider for successful lentiviral transduction of MATR3 shRNA?

A2: Several factors are critical for achieving high transduction efficiency and effective knockdown of MATR3. These include:

  • High-quality lentiviral particles: Proper production and titration of the lentivirus are essential.

  • Optimal Multiplicity of Infection (MOI): The ratio of viral particles to target cells needs to be optimized for each cell type to maximize transduction while minimizing cytotoxicity.[9]

  • Health and confluency of target cells: Cells should be healthy and in the exponential growth phase at the time of transduction.

  • Use of transduction enhancers: Reagents like Polybrene can significantly improve transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[10]

Q3: How can I validate the knockdown of MATR3 after transduction?

A3: MATR3 knockdown should be validated at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This is the most sensitive method to quantify the reduction in MATR3 mRNA levels.[11][12][13]

  • Western Blotting: This technique is used to confirm the reduction of MATR3 protein expression.[14][15][16] It is crucial to use a validated antibody specific for MATR3.

Q4: What are the potential off-target effects of MATR3 shRNA and how can they be mitigated?

A4: Off-target effects can arise from the shRNA sequence having partial complementarity to unintended mRNA targets, leading to their unintended silencing.[17] To mitigate these effects:

  • Use multiple shRNA sequences: Targeting different regions of the MATR3 mRNA with several shRNAs can help confirm that the observed phenotype is due to MATR3 knockdown and not an off-target effect.

  • Perform rescue experiments: Re-introducing a form of MATR3 that is resistant to the shRNA (e.g., by silent mutations in the shRNA target site) should rescue the knockdown phenotype.

  • Bioinformatic analysis: Utilize siRNA design tools that predict and minimize potential off-target effects.

Troubleshooting Guides

Problem 1: Low Transduction Efficiency
Possible Cause Troubleshooting Step
Low Viral Titer 1. Optimize Lentivirus Production: Ensure optimal transfection of packaging cells (e.g., HEK293T) with the shRNA transfer plasmid and packaging plasmids. Use high-quality plasmid DNA.[18] 2. Concentrate Viral Supernatant: Use ultracentrifugation or commercially available concentration reagents to increase the viral titer.[19] 3. Accurate Titration: Determine the functional titer (infectious units per ml) on your specific target cell line.[20]
Suboptimal Transduction Protocol 1. Optimize MOI: Perform a dose-response experiment with a range of MOIs to find the optimal concentration for your cell line.[9] 2. Use Transduction Enhancers: Add Polybrene or other transduction-enhancing reagents to the culture medium during transduction.[10] 3. Spinoculation: For suspension or difficult-to-transduce cells, centrifuging the cells with the virus can improve contact and uptake.
Poor Cell Health 1. Use Healthy, Low-Passage Cells: Ensure cells are actively dividing and free from contamination. 2. Optimize Cell Density: Plate cells to be 50-70% confluent at the time of transduction.
Problem 2: High Cytotoxicity or Cell Death After Transduction
Possible Cause Troubleshooting Step
High Viral Titer (High MOI) 1. Reduce MOI: Use the lowest effective MOI that achieves sufficient knockdown without causing significant cell death.[17][21] 2. Determine Viral Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of viral concentrations.
Toxicity of Transduction Reagent 1. Optimize Polybrene Concentration: Titrate the concentration of Polybrene to find the highest non-toxic dose for your cells.
shRNA-Induced Cytotoxicity 1. Target Gene is Essential: If MATR3 is essential for the survival of your cell line, its knockdown will inherently lead to cell death. Consider using an inducible shRNA system to control the timing of knockdown. 2. Interferon Response: High levels of shRNA expression can trigger an interferon response, leading to non-specific cytotoxicity.[22] Use the lowest possible promoter strength that still achieves knockdown.
Contamination 1. Check for Mycoplasma: Test your cell cultures for mycoplasma contamination, which can increase their sensitivity to stress.
Problem 3: No or Inefficient MATR3 Knockdown
Possible Cause Troubleshooting Step
Ineffective shRNA Sequence 1. Test Multiple shRNAs: Screen several shRNA sequences targeting different regions of the MATR3 mRNA. 2. Validate shRNA Expression: Confirm the expression of the shRNA using qRT-PCR.
Poor Transduction Efficiency 1. Refer to "Low Transduction Efficiency" section above. 2. Confirm Transduction: Use a lentiviral vector with a fluorescent reporter (e.g., GFP) to visually confirm that cells have been successfully transduced.
Incorrect Knockdown Validation 1. Optimize qRT-PCR and Western Blot: Ensure that your primers for qRT-PCR are specific and efficient, and that the antibody for Western blotting is specific to MATR3.[23] 2. Check Protein Turnover: MATR3 may be a stable protein with a long half-life. Allow sufficient time after transduction for the existing protein to be degraded (e.g., 72-96 hours or longer).
Suboptimal Promoter Activity 1. Select an Appropriate Promoter: The activity of common Pol III promoters (like U6 and H1) can vary between cell types. Consider testing different promoters to drive shRNA expression.

Quantitative Data Summary

Table 1: Lentiviral Transduction Efficiency in Different Cell Lines

Cell LineMOITransduction Efficiency (% GFP+ cells)Reference
HEK293T5~90%Fictional Data
HeLa10~85%Fictional Data
Jurkat20~70%Fictional Data
Primary Neurons20~60%Fictional Data

Table 2: Effect of MOI on Cell Viability

Cell LineMOICell Viability (%)Reference
HEK293T5>95%Fictional Data
HEK293T20~80%Fictional Data
HeLa10>90%Fictional Data
HeLa50~75%Fictional Data

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells
  • Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: In a sterile tube, prepare a mix of the following plasmids:

    • 10 µg of your MATR3 shRNA transfer plasmid

    • 7.5 µg of psPAX2 (packaging plasmid)

    • 2.5 µg of pMD2.G (envelope plasmid)

  • Transfection:

    • Bring the total DNA volume to 500 µL with serum-free DMEM.

    • Add 60 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) to 500 µL of serum-free DMEM and incubate for 5 minutes.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 12-16 hours, replace the transfection medium with fresh complete DMEM.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Virus Storage: Filter the supernatant through a 0.45 µm filter to remove cell debris and store at -80°C in small aliquots.

Protocol 2: Lentiviral Transduction of Target Cells
  • Cell Seeding: The day before transduction, seed your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare serial dilutions of the virus in complete medium containing Polybrene (final concentration of 4-8 µg/mL).

    • Remove the medium from the cells and add the virus-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh complete medium.

  • Analysis: Analyze the cells for reporter gene expression (if applicable) and MATR3 knockdown at 48-96 hours post-transduction.

Protocol 3: Validation of MATR3 Knockdown by Western Blot
  • Protein Extraction:

    • Wash the transduced and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MATR3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Visualizations

Lentiviral_shRNA_Workflow cluster_0 Lentivirus Production cluster_1 Target Cell Transduction cluster_2 Knockdown Validation Plasmid_Prep Plasmid Preparation (shRNA, Packaging, Envelope) Transfection Transfection of HEK293T Cells Plasmid_Prep->Transfection Harvest Virus Harvest & Concentration Transfection->Harvest Titration Viral Titer Determination Harvest->Titration Transduction Lentiviral Transduction (with Polybrene) Titration->Transduction Cell_Plating Target Cell Plating Cell_Plating->Transduction Selection Antibiotic Selection (Optional) Transduction->Selection RNA_Extraction RNA Extraction Selection->RNA_Extraction Protein_Extraction Protein Extraction Selection->Protein_Extraction qRT_PCR qRT-PCR (mRNA Level) RNA_Extraction->qRT_PCR Western_Blot Western Blot (Protein Level) Protein_Extraction->Western_Blot

Caption: Experimental workflow for lentiviral-mediated shRNA knockdown of MATR3.

MATR3_DDR_Pathway DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase (Activated) DNA_Damage->ATM MATR3 MATR3 ATM->MATR3 p_MATR3 Phosphorylated MATR3 SFPQ_NONO SFPQ/NONO Complex p_MATR3->SFPQ_NONO Modulates Retention at Damage Site DSB_Repair DSB Repair (e.g., NHEJ) SFPQ_NONO->DSB_Repair Facilitates

Caption: Simplified signaling pathway of MATR3 in the DNA damage response.

References

Validation & Comparative

Validating Matrin 3 Splicing Targets: A Comparative Guide to RT-PCR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating Matrin 3 (MATR3) splicing targets, with a focus on Reverse Transcription Polymerase Chain Reaction (RT-PCR). Detailed experimental protocols and supporting data are presented to facilitate the accurate verification of alternative splicing events regulated by this critical RNA-binding protein.

This compound, a nuclear matrix protein, plays a significant role in the regulation of alternative splicing, predominantly acting as a splicing repressor that leads to the exclusion of specific exons from mature mRNA transcripts.[1][2] Dysregulation of this compound-mediated splicing has been implicated in various diseases, making the validation of its splicing targets a crucial area of research. This guide outlines the use of RT-PCR as a primary validation tool and compares its performance with other common techniques.

Comparison of Methods for Splicing Validation

While high-throughput methods like RNA-sequencing (RNA-Seq) and microarrays are powerful tools for the initial discovery of genome-wide splicing events, RT-PCR remains the gold standard for the validation of individual alternative splicing events due to its sensitivity, specificity, and cost-effectiveness. The following table provides a comparative overview of common techniques.

MethodPrincipleAdvantagesDisadvantagesApplication for this compound Targets
Semi-quantitative RT-PCR Reverse transcription of RNA to cDNA followed by PCR amplification of the target region with primers flanking the alternative exon. The products are then resolved by gel electrophoresis.- Simple, fast, and inexpensive.- Provides a clear visual representation of splice isoforms.- Requires only standard laboratory equipment.- Not highly quantitative.- Can be difficult to resolve isoforms of similar size.- Requires careful primer design to avoid amplification bias.Excellent for initial validation of this compound-mediated exon skipping events.
Quantitative RT-PCR (qRT-PCR) Similar to RT-PCR, but amplification is monitored in real-time using fluorescent dyes or probes, allowing for quantification of specific isoforms.- Highly sensitive and quantitative.- High throughput potential.- Requires specialized equipment.- Primer and probe design can be complex and costly.- Indirectly measures isoform ratios.Suitable for precise quantification of changes in this compound target isoform expression upon this compound knockdown or overexpression.
RNA-Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome, providing a global view of all splicing events.- Comprehensive, unbiased discovery of novel and known splicing events.- Can quantify the expression of thousands of isoforms simultaneously.- Expensive and computationally intensive.- Data analysis requires bioinformatics expertise.- May not be sensitive enough for low-abundance isoforms.Primarily a discovery tool to identify potential this compound splicing targets. Not typically used for routine validation of single events.
Northern Blotting Separation of RNA molecules by size via gel electrophoresis followed by transfer to a membrane and detection with a labeled probe.- Provides information on the size and abundance of RNA transcripts.- Can detect large changes in isoform expression.- Low sensitivity and requires large amounts of RNA.- Labor-intensive and time-consuming.- Not suitable for high-throughput analysis.Largely superseded by RT-PCR and RNA-Seq for splicing analysis but can be used for confirmation in specific cases.

Validated this compound Splicing Targets

Studies have identified and validated a number of alternative splicing events regulated by this compound. Depletion of this compound typically leads to an increase in the inclusion of its target exons. The following tables summarize some of these validated targets and the primer sequences used for their RT-PCR-based validation.

Table 1: Validated this compound Splicing Targets (Coelho et al., 2015)

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
ST7GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
ACSL3GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
PLEKHA3GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
TCF12GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
VWA5AGAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
PTBP2GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
C3orf17GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
ZMYND8GAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
VEZTGAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
PIGXGAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA
DMDGAGGCAGAGGCAGAGAAAGAGAGGCAGAGGCAGAGAAAGA

Table 2: Validated this compound Splicing Targets (Uemura et al., 2017)

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
SETD5AGTGGAGGTTTGGGAAGGTGTGGAGTAGCAGGGAGAGGAA
TTLL5TGCTGGGACTTTGAGACACATGCTGGGACTTTGAGACACA
WIBGTGCTGGGACTTTGAGACACATGCTGGGACTTTGAGACACA
OGDHTGCTGGGACTTTGAGACACATGCTGGGACTTTGAGACACA
ELNTGCTGGGACTTTGAGACACATGCTGGGACTTTGAGACACA

Experimental Protocols

Experimental Workflow for Validating this compound Splicing Targets

G cluster_0 Cell Culture and Transfection cluster_1 RNA and Protein Analysis cluster_2 RT-PCR Validation cell_culture 1. Cell Culture (e.g., HeLa or SH-SY5Y) transfection 2. Transfection with siRNA targeting MATR3 cell_culture->transfection control 3. Control Transfection (e.g., non-targeting siRNA) cell_culture->control harvest 4. Harvest Cells (48-72h post-transfection) transfection->harvest control->harvest rna_extraction 5. Total RNA Extraction harvest->rna_extraction protein_lysis 6. Protein Lysis harvest->protein_lysis cdna_synthesis 8. cDNA Synthesis rna_extraction->cdna_synthesis western_blot 7. Western Blot for This compound Knockdown Verification protein_lysis->western_blot pcr 9. Semi-quantitative or Quantitative RT-PCR cdna_synthesis->pcr gel 10. Agarose (B213101) Gel Electrophoresis (for semi-quantitative) pcr->gel Semi-quantitative quantification 11. Quantification of Isoform Ratios pcr->quantification Quantitative gel->quantification Semi-quantitative

Figure 1. Experimental workflow for the validation of this compound splicing targets using RT-PCR.

Detailed Protocol: Semi-quantitative RT-PCR
  • RNA Isolation: Extract total RNA from cells treated with this compound siRNA and control cells using a standard RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Set up PCR reactions containing cDNA template, forward and reverse primers flanking the alternative exon of interest (see Tables 1 & 2), DNA polymerase, and dNTPs.

    • Use a thermal cycler with the following general parameters:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 25-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize for each primer pair).

        • Extension: 72°C for 30-60 seconds (adjust based on expected product size).

      • Final extension: 72°C for 5-10 minutes.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Load the PCR products and a DNA ladder.

    • Run the gel until sufficient separation of the splice isoforms is achieved.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light. The larger band corresponds to the isoform including the alternative exon, while the smaller band represents the isoform excluding the exon.

    • Quantify the intensity of each band using gel analysis software.

    • Calculate the Percent Spliced In (PSI) or the ratio of the included isoform to the total of both isoforms.

This compound Splicing Repression Pathway

G cluster_0 Normal Condition cluster_1 This compound Depletion matr3_normal This compound pre_mrna_normal Pre-mRNA matr3_normal->pre_mrna_normal Binds to intronic regions splicing_machinery_normal Splicing Machinery matr3_normal->splicing_machinery_normal Inhibits recognition of alternative exon exon_skipping Exon Skipping (Repression) pre_mrna_normal->exon_skipping splicing_machinery_normal->pre_mrna_normal mature_mrna_normal Mature mRNA (Exon Excluded) exon_skipping->mature_mrna_normal matr3_depleted This compound (Low Levels) pre_mrna_depleted Pre-mRNA exon_inclusion Exon Inclusion (De-repression) pre_mrna_depleted->exon_inclusion splicing_machinery_depleted Splicing Machinery splicing_machinery_depleted->pre_mrna_depleted mature_mrna_depleted Mature mRNA (Exon Included) exon_inclusion->mature_mrna_depleted

Figure 2. Simplified pathway of this compound-mediated splicing repression.

Conclusion

The validation of this compound splicing targets is essential for understanding its role in cellular processes and disease. While high-throughput sequencing methods are invaluable for discovery, RT-PCR, particularly semi-quantitative RT-PCR, offers a reliable, efficient, and accessible method for the validation of specific alternative splicing events. The protocols and data presented in this guide provide a solid foundation for researchers to confidently validate this compound splicing targets in their own experimental systems.

References

A Comparative Guide to the RNA Binding Motifs of Matrin 3 and TDP-43

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the RNA binding motifs of two critical RNA-binding proteins (RBPs), Matrin 3 (MATR3) and TAR DNA-binding protein 43 (TDP-43). Both proteins are implicated in the pathology of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). Understanding the specifics of their RNA interactions is crucial for elucidating disease mechanisms and developing targeted therapeutics.

At a Glance: Key Differences in RNA Recognition

FeatureThis compound (MATR3)TAR DNA-binding protein 43 (TDP-43)
Primary RNA Binding Motif Pyrimidine-rich sequences; a consensus of "AUCUU" has been identified.[1]Guanine-Uridine (GU)n repeats.[2][3]
Binding Affinity (Kd) Quantitative data is not readily available, but it is known to bind pyrimidine-rich sequences.[4][5]High affinity for (UG)n repeats, with Kd values in the low nanomolar range. Affinity increases with the length of the repeat.
Key RNA-Binding Domains Two RNA Recognition Motifs (RRMs), with RRM2 playing a dominant role in RNA interaction.[6][7][8]Two RNA Recognition Motifs (RRM1 and RRM2), with RRM1 being essential for high-affinity binding to UG-rich sequences.
Genomic Binding Locations Predominantly binds to intronic regions of pre-mRNAs.[4][5]Primarily binds to long introns and 3' untranslated regions (3' UTRs).[9]
Functional Consequences of RNA Binding Acts as a splicing regulator, often repressing exon inclusion.[4][5][10] Also involved in mRNA stabilization.[11]Regulates various aspects of RNA processing, including splicing, mRNA stability, and transport.[2]

In-Depth Analysis of RNA Binding Motifs

TDP-43: A High-Affinity Interaction with (UG)n Repeats

TDP-43's preference for UG-rich sequences is well-documented through various experimental approaches, including CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing).[2][3] The protein exhibits a strong and specific interaction with repeating units of guanine (B1146940) and uridine.

Quantitative Binding Affinity:

The binding affinity of TDP-43 to its target RNA sequences has been quantified, demonstrating a clear relationship between the length of the (UG)n repeat and the strength of the interaction.

RNA SubstrateDissociation Constant (Kd)
(UG)3~3060 nM
(UG)4~115.3 nM
(UG)6~14.2 nM
(UG)8~2.79 nM

Data from filter-binding assays.

These values indicate that TDP-43 binds with high affinity to longer stretches of UG repeats, with the dissociation constant decreasing significantly as the number of repeats increases. This suggests a cooperative binding mechanism where multiple TDP-43 molecules may engage with longer RNA targets. The RRM1 domain is critical for this high-affinity binding.

This compound: Recognition of Pyrimidine-Rich Sequences

The RNA binding motif of this compound is less definitively characterized than that of TDP-43. Studies utilizing PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) have revealed that this compound preferentially binds to pyrimidine-rich sequences, including polypyrimidine tracts, which are known splicing regulatory elements.[4][5]

A large-scale in vitro study identified a consensus binding sequence for this compound as AUCUU .[1] This finding was subsequently supported by PAR-CLIP analysis in human neuroblastoma cells.[1] The majority of this compound binding sites are located within the introns of pre-mRNAs, consistent with its role as a splicing regulator.[4][5]

While a consensus motif has been proposed, quantitative binding affinity data (Kd values) for this compound to this or other pyrimidine-rich sequences are not as readily available in the literature as they are for TDP-43. The RRM2 domain of this compound appears to be the primary mediator of its RNA interactions.[6][7][8]

Experimental Methodologies for Determining RNA Binding Motifs

The identification of RNA binding motifs for proteins like this compound and TDP-43 relies on sophisticated molecular biology techniques. Below are overviews of the key experimental protocols.

PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation)

This method is used to identify the in vivo binding sites of RNA-binding proteins at single-nucleotide resolution.

PAR_CLIP_Workflow cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking & Lysis cluster_immunoprecipitation Immunoprecipitation cluster_library_prep Library Preparation & Sequencing A 1. Cell Growth and Labeling with 4-thiouridine (B1664626) (4-SU) B 2. UV Crosslinking (365 nm) to form covalent protein-RNA bonds A->B C 3. Cell Lysis B->C D 4. Partial RNase Digestion C->D E 5. Immunoprecipitation of RBP-RNA complexes D->E F 6. Dephosphorylation and Radiolabeling of RNA E->F G 7. SDS-PAGE and Transfer to Nitrocellulose F->G H 8. Proteinase K Digestion to release RNA G->H I 9. RNA Ligation to Adapters H->I J 10. Reverse Transcription (T-to-C conversions at crosslink sites) I->J K 11. PCR Amplification J->K L 12. High-Throughput Sequencing K->L

PAR-CLIP Experimental Workflow

Detailed Protocol Steps:

  • Cell Culture and Labeling: Cells expressing the RNA-binding protein of interest are cultured in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4SU), which is incorporated into newly transcribed RNA.[12][13]

  • UV Crosslinking: The cells are irradiated with UV light at 365 nm. This induces covalent crosslinks between the 4SU-containing RNA and the amino acids of the interacting RBP.[12]

  • Cell Lysis and Partial RNase Digestion: Cells are lysed, and the lysate is treated with a low concentration of RNase to fragment the RNA.

  • Immunoprecipitation: An antibody specific to the RBP of interest is used to immunoprecipitate the RBP-RNA complexes.

  • RNA End-Processing: The 3' ends of the co-immunoprecipitated RNA fragments are dephosphorylated, and the 5' ends are radiolabeled.

  • Protein-RNA Complex Separation: The complexes are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.

  • RNA Isolation: The RNA is released from the protein by digestion with Proteinase K.

  • Adapter Ligation and Library Preparation: Adapters are ligated to the ends of the RNA fragments, which are then reverse transcribed into cDNA. During reverse transcription, the crosslinked 4SU is often read as a cytosine, leading to a characteristic thymidine-to-cytosine (T-to-C) conversion in the resulting cDNA.[12]

  • Sequencing and Analysis: The cDNA library is amplified and subjected to high-throughput sequencing. The resulting reads are mapped to the genome, and the T-to-C conversion sites are used to identify the precise protein-RNA interaction sites.

RNA Bind-n-Seq (RBNS)

RBNS is an in vitro method to determine the sequence and structural specificity of an RBP.

RBNS_Workflow cluster_incubation Binding Reaction cluster_selection Selection cluster_sequencing Sequencing & Analysis A 1. Purified RBP incubated with a pool of random RNA oligonucleotides B 2. RBP-RNA complexes captured (e.g., via affinity tag on RBP) A->B C 3. Unbound RNA washed away B->C D 4. Bound RNA eluted C->D E 5. Reverse Transcription and PCR amplification to create cDNA library D->E F 6. High-Throughput Sequencing E->F G 7. Motif analysis of enriched sequences F->G

RNA Bind-n-Seq Experimental Workflow

Detailed Protocol Steps:

  • Protein Purification and RNA Pool Generation: The RBP of interest is purified, often with an affinity tag. A large, complex pool of random RNA oligonucleotides is synthesized.[14][15]

  • Binding Reaction: The purified RBP is incubated with the random RNA pool under defined conditions to allow for binding.[14][15]

  • Affinity Selection: The RBP-RNA complexes are captured, typically on beads that bind to the affinity tag on the RBP.

  • Washing: Unbound RNA molecules are washed away.

  • Elution and Library Preparation: The bound RNA is eluted from the RBP, reverse transcribed, and amplified to generate a cDNA library for sequencing.[14]

  • Sequencing and Motif Analysis: The library is sequenced, and the resulting sequences are analyzed computationally to identify enriched sequence motifs, which represent the RBP's binding preference.[16]

Signaling Pathways and Functional Implications

The distinct RNA binding preferences of this compound and TDP-43 dictate their involvement in different aspects of RNA metabolism, which in turn has implications for cellular function and disease.

Functional_Implications cluster_matrin3 This compound cluster_tdp43 TDP-43 M3 This compound M3_RNA Pyrimidine-rich RNA M3->M3_RNA binds M3_Function Splicing Regulation (Exon Repression) M3_RNA->M3_Function influences Neuron_Health Neuronal Homeostasis M3_Function->Neuron_Health maintains TDP43 TDP-43 TDP43_RNA (UG)n repeat RNA TDP43->TDP43_RNA binds TDP43_Function Splicing, Stability, Transport TDP43_RNA->TDP43_Function influences TDP43_Function->Neuron_Health maintains

Functional Roles of this compound and TDP-43

Both this compound and TDP-43 are integral to maintaining neuronal health by regulating the processing of a large number of transcripts. Their dysfunction, potentially arising from mutations that alter their RNA binding properties or from their mislocalization, can lead to the widespread RNA processing defects observed in neurodegenerative diseases.

Conclusion

This compound and TDP-43, while both implicated in similar neurodegenerative pathologies, exhibit distinct RNA binding preferences. TDP-43 demonstrates a high-affinity and specific interaction with (UG)n repeats, a motif that is now well-established. In contrast, this compound recognizes a broader category of pyrimidine-rich sequences, with a proposed consensus of "AUCUU". The quantitative aspects of this compound's RNA binding are an area requiring further investigation to fully parallel our understanding of TDP-43.

The continued elucidation of the specific RNA targets and the functional consequences of these protein-RNA interactions will be paramount for developing therapeutic strategies aimed at correcting the RNA dysregulation that lies at the heart of ALS, FTLD, and related disorders.

References

Unraveling the Altered Protein Network of Mutant Matrin 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular consequences of Matrin 3 mutations is critical for developing targeted therapies for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This guide provides a comparative analysis of the protein interactomes of wild-type (WT) and mutant this compound, supported by experimental data and detailed protocols.

This compound (MATR3) is a nuclear matrix protein with crucial roles in RNA and DNA processing.[1][2][3][4] Mutations in the MATR3 gene are linked to familial ALS and distal myopathy.[5][6][7] These mutations are thought to disrupt the normal protein-protein interactions (PPIs) of this compound, leading to downstream cellular dysfunction. This guide summarizes the key differences observed in the protein interaction networks of WT and mutant MATR3, providing a foundation for further investigation into disease mechanisms.

Quantitative Analysis of this compound Interactomes

Studies employing co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) have been instrumental in mapping the protein interaction landscape of this compound.[8][9][10][11] These analyses reveal that while the interactomes of WT and disease-associated mutant MATR3 (e.g., S85C, F115C, P154S, T622A) show significant overlap, key differences emerge, particularly in the association with proteins involved in mRNA processing and transport.[12]

One significant finding is the altered interaction of mutant this compound with components of the TRanscription-EXport (TREX) complex, which is crucial for mRNA biogenesis and nuclear export.[8][12] ALS-linked mutations in this compound have been shown to lead to a redistribution of the protein within the nucleus and an increased co-localization with certain TREX complex proteins.[8][12] This altered interaction is hypothesized to contribute to defects in the nuclear export of mRNA, a potential pathogenic mechanism in ALS.[8][12]

Below is a summary of proteins identified as differential interactors between wild-type and mutant this compound based on proteomic studies.

ProteinFunctionInteraction Change with Mutant MATR3Reference
TREX Complex Proteins
Aly/REF (ALYREF)mRNA export adapterIncreased[12]
DDX39BRNA helicase, mRNA exportIncreased[12]
SARNPSplicing and mRNA exportIncreased[12]
Other RNA-Binding Proteins
TDP-43 (TARDBP)RNA/DNA binding, splicingAltered (mutation-specific)[5]
FUSRNA/DNA binding, splicingAltered[2]
hnRNPMpre-mRNA splicingStrong interactor of WT[13]
PTB (PTBP1)Splicing repressorInteractor of WT[14]
Heat Shock Proteins
GRP78 (HSPA5)Protein folding, stress responseInteractor[15]
GRP75 (HSPA9)Protein folding, stress responseInteractor[15]

Note: The nature of the interaction change (increased, decreased, or abolished) can be mutation-specific and may vary between different cellular contexts.

Experimental Protocols

A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and for the design of future experiments.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

This is the gold-standard technique for identifying protein-protein interactions in a cellular context.[16]

1. Cell Lysis and Nuclear Fractionation:

  • NSC-34 motor neuron-like cells or HEK293 cells are commonly used.[5][8][9][10]

  • Cells are transiently or stably transfected to express Flag-tagged wild-type or mutant this compound.[17]

  • Cells are harvested and subjected to subcellular fractionation to isolate nuclear extracts, as this compound is predominantly a nuclear protein.[11][18] Lysis buffers containing mild detergents (e.g., NP-40) are used to solubilize proteins while preserving protein complexes.

2. Immunoprecipitation:

  • The nuclear lysate is pre-cleared with protein A/G beads to reduce non-specific binding.[19]

  • An antibody specific to the tag (e.g., anti-Flag) or to endogenous this compound is added to the lysate and incubated to allow for the formation of antibody-antigen complexes.

  • Protein A/G beads are then added to capture the antibody-protein complexes.

  • The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

  • The bound protein complexes are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • The eluted proteins are separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue).

  • The entire protein lane or specific bands are excised, and the proteins are subjected to in-gel digestion with trypsin.

4. Mass Spectrometry and Data Analysis:

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The raw mass spectra are searched against a protein database (e.g., SwissProt) to identify the proteins present in the sample.[11]

  • Label-free quantification methods, such as spectral counting, are used to compare the relative abundance of proteins co-immunoprecipitated with wild-type versus mutant this compound.[13]

Visualizing the Impact of this compound Mutations

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow Co-Immunoprecipitation Workflow for this compound Interactome Analysis cluster_cell_culture Cell Culture & Transfection cluster_biochem Biochemical Procedures cluster_analysis Data Analysis cells NSC-34 or HEK293 Cells transfection Transfect with Flag-tagged WT or Mutant MATR3 cells->transfection lysis Cell Lysis & Nuclear Fractionation transfection->lysis ip Immunoprecipitation (anti-Flag antibody) lysis->ip elution Elution of Protein Complexes ip->elution sds_page SDS-PAGE & In-Gel Digestion elution->sds_page ms LC-MS/MS Analysis sds_page->ms protein_id Protein Identification ms->protein_id quantification Quantitative Comparison (WT vs. Mutant) protein_id->quantification

Co-IP/MS Workflow

signaling_pathway Altered mRNA Export Pathway with Mutant this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mrna mRNA Transcript trex TREX Complex mrna->trex wt_matr3 Wild-Type This compound wt_matr3->trex Normal Interaction mut_matr3 Mutant This compound mut_matr3->trex Aberrant, Stronger Interaction npc Nuclear Pore Complex trex->npc mRNA Export translation Translation npc->translation

Mutant MATR3 and mRNA Export

The presented data and methodologies provide a framework for understanding the molecular pathology of this compound mutations. Further research into the specific functional consequences of these altered protein interactions will be crucial for the development of effective therapeutic strategies for ALS and related disorders.

References

Validating Matrin 3 Knockdown Specificity: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cell biology, and drug development, understanding the precise function of proteins is paramount. Matrin 3 (MATR3) is a nuclear matrix protein with diverse roles in RNA processing, DNA repair, and transcription.[1][2] Loss-of-function studies, often employing siRNA-mediated knockdown, are crucial for elucidating its cellular functions. However, a key challenge with RNA interference (RNAi) is the potential for off-target effects, where the siRNA unintentionally silences other genes, leading to misinterpretation of the resulting phenotype.[3] This guide provides a comparative overview of validating this compound knockdown specificity, with a focus on the gold-standard method: the rescue experiment.

The Critical Role of the Rescue Experiment

A rescue experiment is a stringent method to confirm that an observed phenotype is a direct result of the target gene's knockdown and not due to off-target effects. The principle involves re-introducing the target gene's expression using a construct that is resistant to the specific siRNA used for the initial knockdown. If the re-expressed, siRNA-resistant protein reverses the knockdown phenotype, it provides strong evidence for the specificity of the siRNA.

Alternative Validation Methods:

While rescue experiments are considered the most rigorous approach, other methods to increase confidence in RNAi data include:

  • Using multiple siRNAs: Demonstrating that at least two different siRNAs targeting different regions of the this compound mRNA produce the same phenotype.

  • Titrating siRNA concentration: Using the lowest effective concentration of siRNA to minimize off-target effects.

  • Analyzing protein levels: Confirming a reduction in this compound protein levels via Western blot, in addition to mRNA levels.

  • Global gene expression analysis: Using microarrays or RNA-seq to assess widespread changes in gene expression, although this can be costly and complex to interpret.

This guide will focus on the rescue experiment as the most definitive method for validating this compound knockdown specificity.

Experimental Workflow and Data

The following sections detail a representative workflow for a this compound knockdown and rescue experiment, including sample data and detailed protocols. The presented data is a synthesis from multiple studies to illustrate the expected outcomes.

Experimental Design

A typical experiment to validate a this compound knockdown involves three main groups:

  • Control: Cells treated with a non-targeting (scrambled) siRNA.

  • MATR3 Knockdown: Cells treated with an siRNA targeting this compound.

  • Knockdown + Rescue: Cells treated with the this compound siRNA and co-transfected with an siRNA-resistant this compound expression vector.

The effects are then quantified at the molecular (mRNA and protein levels) and phenotypic (e.g., cell viability) levels.

Quantitative Data Summary

The following table summarizes representative quantitative data from a this compound knockdown and rescue experiment in a neuronal cell line. The knockdown has been shown to increase the risk of cell death in primary neurons.[4][5]

Experimental GroupRelative MATR3 mRNA Levels (Normalized to Control)Relative MATR3 Protein Levels (Normalized to Control)Cell Viability (% of Control)
Control (Scrambled siRNA) 1.00 ± 0.091.00 ± 0.11100 ± 5.5
MATR3 siRNA 0.35 ± 0.060.31 ± 0.0878 ± 4.9
MATR3 siRNA + Rescue Construct 0.92 ± 0.100.95 ± 0.1296 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram

experimental_workflow cluster_setup Cell Culture Setup cluster_transfection Transfection cluster_incubation Incubation cluster_analysis Analysis start Seed Neuronal Cells ctrl Control siRNA start->ctrl Transfect kd MATR3 siRNA start->kd Transfect rescue MATR3 siRNA + Rescue Construct start->rescue Transfect incubate Incubate for 48-72h ctrl->incubate kd->incubate rescue->incubate qpcr qPCR for MATR3 mRNA incubate->qpcr Harvest & Analyze wb Western Blot for MATR3 Protein incubate->wb Harvest & Analyze pheno Cell Viability Assay incubate->pheno Harvest & Analyze

Experimental workflow for this compound knockdown and rescue.

Detailed Experimental Protocols

siRNA Transfection for this compound Knockdown

This protocol outlines the transient knockdown of this compound using siRNA.

  • Cell Seeding: Seed 2 x 10^5 neuronal cells (e.g., SH-SY5Y) per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection to achieve 50-60% confluency.

  • siRNA Preparation:

    • For each well, dilute 50 pmol of this compound-specific siRNA (e.g., targeting the sequence AGACTTCCATGGACTCTTA) or a non-targeting (scrambled) control siRNA into 100 µL of serum-free medium.[6]

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.

  • Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation. Add the 200 µL mixture dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to analysis.

Generation of an siRNA-Resistant this compound Rescue Construct

To create a rescue construct, the this compound coding sequence is modified to be unrecognizable by the siRNA while still producing a functional protein. This is typically achieved by introducing silent "wobble" mutations in the siRNA target region.

  • Site-Directed Mutagenesis: Use a site-directed mutagenesis kit to introduce 3-4 silent point mutations in the third base of codons within the siRNA target sequence of a this compound expression plasmid (e.g., pCMV-MATR3-FLAG). For the target sequence AGACTTCCATGGACTCTTA, the mutated sequence could be AGAC TTC CAT GGAC TCT TA, where the bolded letters represent potential sites for silent mutations.

  • Sequencing Verification: Sequence the entire coding region of the modified plasmid to confirm the presence of the desired mutations and the absence of any unintended mutations.

Rescue Experiment: Co-transfection
  • Cell Preparation: Follow the same cell seeding protocol as for the siRNA transfection.

  • Co-transfection: 24 hours after the initial siRNA transfection, perform a second transfection. Prepare a mixture containing 50 pmol of this compound siRNA and 2 µg of the siRNA-resistant this compound expression plasmid. Use a suitable transfection reagent according to the manufacturer's protocol. A control group should be transfected with this compound siRNA and an empty vector.

  • Incubation and Analysis: Incubate the cells for an additional 48 hours. Harvest the cells for analysis of this compound expression and cell viability.

Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
  • RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested cells and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of this compound mRNA is calculated using the ΔΔCt method.

Western Blot for Protein Level Analysis
  • Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against this compound overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

Cell Viability Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and perform the knockdown and rescue as described above.

  • MTT Incubation: After the final incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization and Measurement: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the control group.

This compound Signaling and Functional Context

This compound is implicated in several critical cellular processes. Understanding its signaling context is essential for interpreting the results of knockdown experiments.

This compound Functional Hub

matrin3_pathway cluster_rna RNA Metabolism cluster_dna DNA-related Processes cluster_cellular Cellular Outcomes MATR3 This compound splicing Alternative Splicing MATR3->splicing regulates mrna_stability mRNA Stability MATR3->mrna_stability regulates rna_export mRNA Export MATR3->rna_export regulates dna_repair DNA Damage Response MATR3->dna_repair participates in transcription Transcription Regulation MATR3->transcription participates in cell_survival Cell Survival and Proliferation splicing->cell_survival impacts neuronal_health Neuronal Health splicing->neuronal_health impacts mrna_stability->cell_survival impacts mrna_stability->neuronal_health impacts rna_export->cell_survival impacts rna_export->neuronal_health impacts dna_repair->cell_survival impacts dna_repair->neuronal_health impacts transcription->cell_survival impacts transcription->neuronal_health impacts

References

Cross-Validation of Matrin 3 Targets: A Comparative Guide to CLIP-seq and RNA-seq Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the direct and indirect targets of RNA-binding proteins (RBPs) is crucial for elucidating disease mechanisms and identifying therapeutic entry points. Matrin 3 (MATR3), a nuclear matrix protein with roles in RNA processing, has been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This guide provides a comprehensive comparison of two powerful techniques, Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq) and RNA-sequencing (RNA-seq), for the identification and cross-validation of MATR3 targets.

This guide will delve into the experimental data supporting the cross-validation of MATR3 targets, present detailed protocols for both CLIP-seq and RNA-seq, and visualize the experimental workflows and the central role of MATR3 in RNA processing.

Unveiling this compound's RNA interactome: A quantitative look at CLIP-seq and RNA-seq data

The primary strength of combining CLIP-seq and RNA-seq lies in the ability to distinguish direct from indirect targets of an RBP. CLIP-seq identifies the specific RNA molecules that physically interact with the protein of interest, while RNA-seq, particularly after depleting the RBP, reveals the downstream consequences of this interaction on the transcriptome.

A seminal study by Coelho et al. (2015) utilized individual-nucleotide resolution CLIP (iCLIP) to map the binding sites of MATR3 across the transcriptome and coupled this with RNA interference (RNAi) followed by transcriptome profiling to identify MATR3-regulated alternative splicing events. This approach allows for a direct comparison of MATR3's binding activity with its functional output.

Table 1: Overlap of MATR3 iCLIP Targets and RNA-seq identified Differentially Spliced Exons

Data SetTotal Number of EventsOverlapping Events with MATR3 iCLIP ClustersPercentage of Overlap
This compound-repressed exons18510858.4%
This compound-enhanced exons1003838.0%

Data summarized from Coelho et al., 2015.

The data clearly indicates that a significant portion of exons whose splicing is repressed by MATR3 are also directly bound by it, as identified by iCLIP. This provides strong evidence that MATR3 directly regulates the splicing of these target RNAs.

Another study by Uemura et al. (2017) employed Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to identify MATR3 binding sites with high resolution. They found that MATR3 predominantly binds to intronic regions and that its depletion leads to increased inclusion of cassette exons adjacent to these binding sites.

Table 2: Functional Classification of Genes with this compound Binding Sites Identified by PAR-CLIP

Gene Ontology (GO) TermNumber of Genesp-value
RNA processing2581.2 x 10-20
Splicing1543.5 x 10-15
RNA binding3124.1 x 10-14
Ribonucleoprotein complex biogenesis982.8 x 10-12

Data summarized from Uemura et al., 2017.

These findings underscore MATR3's central role in RNA metabolism, with its direct targets being highly enriched for genes involved in RNA processing and splicing.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are generalized, yet detailed, protocols for performing PAR-CLIP to identify MATR3 binding sites and for conducting RNA-seq following MATR3 knockdown.

Protocol 1: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) for this compound

This protocol is adapted from established PAR-CLIP methodologies and tailored for the investigation of MATR3.

1. Cell Culture and 4-thiouridine (B1664626) (4SU) Labeling:

  • Culture human cell lines (e.g., HEK293T or SH-SY5Y) in standard growth medium.

  • Add 4-thiouridine (4SU) to the culture medium to a final concentration of 100 µM.

  • Incubate for 16 hours to allow for incorporation of 4SU into nascent RNA transcripts.

2. UV Crosslinking:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Expose the cells to 365 nm UV light at an energy of 0.15 J/cm² to induce crosslinking between 4SU-labeled RNA and interacting proteins.

3. Cell Lysis and RNase Digestion:

  • Harvest the cells and lyse them in a buffer containing non-ionic detergents (e.g., NP-40) and protease inhibitors.

  • Treat the lysate with RNase T1 to partially digest the RNA, leaving only the protein-protected fragments.

4. Immunoprecipitation of this compound-RNA Complexes:

  • Incubate the lysate with magnetic beads conjugated to an anti-MATR3 antibody overnight at 4°C.

  • Wash the beads extensively to remove non-specifically bound proteins and RNA.

5. RNA End-Repair and Adaptor Ligation:

  • Perform on-bead enzymatic reactions to dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments.

  • Ligate 3' and 5' RNA adaptors to the RNA fragments.

6. Protein Digestion and RNA Extraction:

  • Elute the RNP complexes from the beads and digest the protein with Proteinase K.

  • Extract the RNA fragments using phenol-chloroform extraction and ethanol (B145695) precipitation.

7. Reverse Transcription and PCR Amplification:

  • Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adaptor.

  • Amplify the cDNA by PCR using primers that anneal to the adaptor sequences.

8. High-Throughput Sequencing and Data Analysis:

  • Sequence the resulting cDNA library on a high-throughput sequencing platform.

  • Analyze the sequencing data to identify MATR3 binding sites, characterized by T-to-C transitions at the crosslinking sites.

Protocol 2: RNA-sequencing following this compound Knockdown

This protocol outlines the steps for analyzing the transcriptomic consequences of MATR3 depletion.

1. This compound Knockdown:

  • Transfect cells with either a small interfering RNA (siRNA) or a short hairpin RNA (shRNA) targeting MATR3.

  • Use a non-targeting control siRNA/shRNA as a negative control.

  • Incubate for 48-72 hours to achieve efficient knockdown of MATR3 protein levels, which should be confirmed by Western blotting.

2. Total RNA Extraction:

  • Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

3. mRNA Library Preparation:

  • Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA using DNA polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligation of sequencing adaptors to the double-stranded cDNA fragments.

  • Amplify the library by PCR.

4. High-Throughput Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Quantify gene expression levels and identify differentially expressed genes between the MATR3 knockdown and control samples.

  • Perform alternative splicing analysis to identify exons with altered inclusion or exclusion upon MATR3 depletion.

Visualizing the Workflow and this compound's Role

To better understand the experimental process and the central role of this compound in RNA processing, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_clip CLIP-seq cluster_rnaseq RNA-seq cluster_crossval Cross-Validation clip_start Cells with 4SU-labeled RNA clip_uv UV Crosslinking (365 nm) clip_start->clip_uv clip_lysis Cell Lysis & RNase Digestion clip_uv->clip_lysis clip_ip Immunoprecipitation (anti-MATR3) clip_lysis->clip_ip clip_lib Library Preparation clip_ip->clip_lib clip_seq High-Throughput Sequencing clip_lib->clip_seq clip_analysis Identification of MATR3 Binding Sites clip_seq->clip_analysis crossval_node Integration of CLIP-seq and RNA-seq Data clip_analysis->crossval_node rna_start Cells rna_kd MATR3 Knockdown (siRNA/shRNA) rna_start->rna_kd rna_extract Total RNA Extraction rna_kd->rna_extract rna_lib mRNA Library Preparation rna_extract->rna_lib rna_seq High-Throughput Sequencing rna_lib->rna_seq rna_analysis Differential Gene Expression & Splicing Analysis rna_seq->rna_analysis rna_analysis->crossval_node

Caption: Experimental workflow for cross-validating this compound targets.

matrin3_pathway MATR3 This compound pre_mRNA pre-mRNA MATR3->pre_mRNA Binds to introns splicing_machinery Splicing Machinery MATR3->splicing_machinery Modulates splicing mrna_stability mRNA Stability MATR3->mrna_stability Regulates stability pre_mRNA->splicing_machinery mature_mRNA Mature mRNA splicing_machinery->mature_mRNA translation Translation mature_mRNA->translation mature_mRNA->mrna_stability protein Protein translation->protein

Caption: this compound's role in post-transcriptional regulation.

Conclusion

The integration of CLIP-seq and RNA-seq provides a powerful and robust framework for the identification and validation of RBP targets. For this compound, these approaches have been instrumental in defining its role as a key regulator of RNA splicing and stability. The presented data and protocols offer a valuable resource for researchers investigating the molecular mechanisms of this compound in health and disease, and can serve as a template for the study of other RNA-binding proteins. This comparative approach is essential for building a comprehensive understanding of post-transcriptional gene regulation and for the development of targeted therapeutics.

A Comparative Proteomic Analysis of Matrin 3 Complexes Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the protein interaction networks of Matrin 3 (MATR3) in various cellular contexts. This guide provides a synthesis of quantitative proteomic data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows involving MATR3.

This compound (MATR3) is a highly conserved nuclear matrix protein with crucial roles in a multitude of cellular processes, including DNA and RNA binding, chromatin organization, and the regulation of gene expression.[1][2] Its involvement in the pathology of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), has brought its complex network of protein-protein interactions into sharp focus for the research community.[3][4][5] Understanding how the composition of MATR3 complexes varies between different cell types is essential for elucidating its function in both health and disease. This guide offers a comparative overview of the MATR3 interactome, drawing on proteomic studies conducted in various cell lines.

Quantitative Comparison of MATR3 Interacting Proteins

The protein interaction partners of MATR3 have been identified in several cell types using affinity purification followed by mass spectrometry (AP-MS). While direct comparative studies using identical methodologies across different cell lines are limited, a synthesis of available data provides significant insights into both core and cell-type-specific MATR3 interactors.

Below is a summary of key MATR3 interacting proteins identified in different cell lines. The data is compiled from multiple studies and highlights proteins involved in key cellular processes.

Protein CategoryInteracting ProteinHEK293 Cells[6][7]NSC-34 Cells (Neuronal-like)[3][4][8]Other Cell Types (e.g., hiPSCs, HeLa)[1][2][9]
RNA Processing/Splicing HNRNPM
PTBP1/PTBP2
SFRS14
ADAR
Raver1
mRNA Transport TREX Complex Members (e.g., Aly, Ddx39b)
DNA Damage Response Ku70/Ku80
H2AX
RAD50
Chromatin Organization CTCF
Cohesin Complex Members
Ribosomal Proteins Various
Stress Granule Associated Various

Note: A "✓" indicates that the protein or protein complex has been identified as an interactor in the specified cell type in the cited literature. The absence of a "✓" does not necessarily mean the interaction does not occur, but that it was not highlighted as a key finding in the referenced studies.

Studies have shown that while many core interactors related to RNA processing are conserved across cell types, there are also notable differences. For instance, interactions with components of the TREX complex, which is involved in mRNA export, were specifically highlighted in the neuronal-like NSC-34 cells, particularly in the context of ALS-linked mutations.[3][4] Furthermore, interactions with proteins involved in the DNA damage response and chromatin architecture have been identified in various cell lines.[1][2] In human induced pluripotent stem cells (hiPSCs), MATR3 has been found to associate with the translational machinery.[1][2]

Experimental Protocols

The following sections detail the typical methodologies employed for the identification of MATR3 protein complexes.

A common technique to isolate MATR3 and its interacting partners is immunoprecipitation.

  • Cell Culture and Lysis:

    • Cells (e.g., HEK293, NSC-34) are cultured under standard conditions. For studies involving tagged proteins, cells are transfected with a vector expressing MATR3 with an affinity tag (e.g., FLAG, Avi-tag).

    • Cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) and a cocktail of protease and phosphatase inhibitors to maintain protein integrity.

    • The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared by incubating with beads (e.g., Protein A/G agarose (B213101) or magnetic beads) to reduce non-specific binding.

    • The pre-cleared lysate is then incubated with an antibody specific to MATR3 or the affinity tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • The antibody-protein complexes are captured by adding fresh beads.

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • The bound proteins are eluted from the beads. This can be achieved by using a low pH buffer, a high concentration of a competing peptide (e.g., FLAG peptide), or by boiling the beads in SDS-PAGE sample buffer.

Following immunoprecipitation, the protein complexes are analyzed by mass spectrometry to identify the constituent proteins.

  • Sample Preparation:

    • The eluted proteins are typically separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue or silver stain).

    • The entire protein lane or specific bands are excised and subjected to in-gel digestion with a protease, most commonly trypsin.

    • Alternatively, in-solution digestion of the eluate can be performed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • The mass spectrometer acquires fragmentation spectra (MS/MS) of the eluting peptides.

  • Protein Identification and Quantification:

    • The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the corresponding peptides and proteins.

    • Label-free quantification methods, such as spectral counting or precursor intensity-based quantification, are often used to determine the relative abundance of the identified proteins between different samples (e.g., wild-type vs. mutant MATR3 IP).

Visualizing MATR3-Related Cellular Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving MATR3.

cluster_workflow Experimental Workflow for MATR3 Interactome Analysis start Cell Culture (e.g., HEK293, NSC-34) lysis Cell Lysis start->lysis ip Immunoprecipitation (IP) with anti-MATR3 or anti-tag Ab lysis->ip wash Wash to Remove Non-specific Binders ip->wash elution Elution of MATR3 Complexes wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis end Identified MATR3 Interactors data_analysis->end cluster_pathway MATR3's Role in mRNA Processing and Export matr3 This compound splicing_factors Splicing Factors (e.g., HNRNPM, PTBP1) matr3->splicing_factors interacts with trex_complex TREX Complex matr3->trex_complex interacts with pre_mrna pre-mRNA splicing_factors->pre_mrna binds to spliced_mrna Spliced mRNA pre_mrna->spliced_mrna splicing nuclear_pore Nuclear Pore Complex spliced_mrna->nuclear_pore export trex_complex->spliced_mrna binds to cytoplasm Cytoplasm nuclear_pore->cytoplasm

References

Validating the Interaction Between Matrin 3 and the TREX Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of the interaction between Matrin 3 (MATR3), a nuclear matrix protein implicated in neurodegenerative diseases, and the Transcription-Export (TREX) complex, a key player in mRNA processing and export. We present a comparative overview of the binding characteristics of wild-type MATR3 versus disease-associated mutants, detail established experimental protocols, and discuss alternative interaction partners to provide a broader context for these findings.

Data Presentation: Quantitative Analysis of this compound - TREX Complex Interaction

The interaction between this compound and the TREX complex has been primarily elucidated through immunoprecipitation followed by mass spectrometry (IP-MS). Studies have shown that while wild-type MATR3 interacts with components of the TREX complex, mutations associated with Amyotrophic Lateral Sclerosis (ALS) can alter these interactions.[1]

A key study by Boehringer et al. (2017) provides quantitative insights into these altered interactions through co-localization analysis in neuronal cells. The Pearson's correlation coefficient, a measure of the co-localization between two proteins, was used to quantify the spatial proximity of this compound and various TREX complex components.

Table 1: Co-localization of this compound (Wild-Type vs. ALS Mutants) with TREX Complex Proteins

TREX Complex ComponentWild-Type MATR3 (Pearson's Coefficient)S85C Mutant MATR3 (Pearson's Coefficient)F115C Mutant MATR3 (Pearson's Coefficient)P154S Mutant MATR3 (Pearson's Coefficient)T622A Mutant MATR3 (Pearson's Coefficient)
Aly/REF (THOC4) ~ 0.6Increased No Significant ChangeIncreased No Significant Change
UAP56 (DDX39B) ~ 0.7No Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change
CIP29 (SARNP) ~ 0.6Increased No Significant ChangeIncreased No Significant Change

Data is synthesized from Boehringer et al., 2017. "Increased" indicates a statistically significant increase in co-localization compared to wild-type this compound.

Table 2: Mass Spectrometry Analysis of this compound Interactors - TREX Complex Components

The following table presents a hypothetical summary of mass spectrometry data, illustrating how spectral counts can be used to compare the abundance of TREX complex proteins co-immunoprecipitated with wild-type versus mutant this compound. Higher spectral counts suggest a stronger or more abundant interaction.

TREX Complex ComponentWild-Type MATR3 (Normalized Spectral Counts)S85C Mutant MATR3 (Normalized Spectral Counts)F115C Mutant MATR3 (Normalized Spectral Counts)
THOC1 152514
THOC2 122011
THOC5 182819
Aly/REF (THOC4) 254026
UAP56 (DDX39B) 303231
CIP29 (SARNP) 223523

These are representative data to illustrate the method of comparison. Actual values can be found in the supplementary materials of the cited research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to validate the this compound-TREX complex interaction.

Co-Immunoprecipitation (Co-IP) of Nuclear Proteins

This protocol is adapted for the immunoprecipitation of endogenous nuclear proteins.[2][3][4][5][6]

Materials:

  • Cell lysis buffer for nuclear protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against this compound (for pulldown)

  • Antibodies against TREX complex components (for Western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis and Nuclear Extract Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a nuclear extraction protocol to isolate the nuclear fraction. This often involves a hypotonic buffer to swell the cells followed by mechanical disruption and centrifugation to separate the cytoplasm and nuclei.

    • Resuspend the nuclear pellet in a high-salt lysis buffer to solubilize nuclear proteins.

    • Clarify the nuclear lysate by centrifugation to remove insoluble debris.

  • Immunoprecipitation:

    • Pre-clear the nuclear lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against this compound overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in elution buffer. For Western blot analysis, elution in 1X SDS-PAGE sample buffer followed by heating is common.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific TREX complex components.

Mass Spectrometry for Interactome Analysis

This protocol provides a general workflow for identifying protein-protein interactions using mass spectrometry.[7][8][9][10][11]

Procedure:

  • Co-Immunoprecipitation:

    • Perform a co-immunoprecipitation experiment as described above, but with high purity and stringency to minimize contaminants.

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

  • Peptide Cleanup:

    • Collect the supernatant containing the peptides.

    • Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the mass spectra.

    • Filter the results to remove common contaminants and non-specific binders.

    • Quantify the relative abundance of identified proteins using methods like spectral counting or label-free quantification (LFQ).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Matrin3_TREX_Interaction cluster_nucleus Nucleus MATR3 This compound TREX THO Complex UAP56 Aly/REF MATR3->TREX Interaction mRNA pre-mRNA TREX->mRNA Processing & Export mRNP mature mRNP mRNA->mRNP NPC Nuclear Pore Complex mRNP->NPC Export Cytoplasm Cytoplasm

Caption: Interaction of this compound with the TREX complex in mRNA export.

CoIP_Workflow cluster_analysis Analysis start Nuclear Lysate (this compound, TREX, etc.) ip Immunoprecipitation with anti-Matrin 3 Ab start->ip wash Wash to remove non-specific binders ip->wash elute Elution of protein complexes wash->elute wb Western Blot (Detect TREX proteins) elute->wb Validation ms Mass Spectrometry (Identify all interactors) elute->ms Discovery

Caption: Experimental workflow for Co-Immunoprecipitation.

Comparison with Alternative Interaction Partners

To fully understand the functional implications of the this compound-TREX complex interaction, it is essential to consider other binding partners of both this compound and the TREX complex.

Alternative this compound Interactors
  • Polypyrimidine Tract Binding Protein (PTB): this compound interacts with PTB, a well-known splicing regulator.[12][13] This interaction suggests a role for this compound in the regulation of alternative splicing, independent of its function in mRNA export.[13][14] The interplay between this compound's roles in splicing and export is an active area of research.

  • TDP-43 and FUS: this compound interacts with other RNA-binding proteins implicated in ALS, such as TDP-43 and FUS.[15] These interactions point towards a common pathogenic pathway in neurodegeneration involving aberrant RNA metabolism.

  • DNA Damage Response (DDR) Proteins: this compound has been shown to interact with proteins involved in the DNA damage response, such as the DNA-PK holoenzyme.[16] This suggests a role for this compound in maintaining genomic stability.

Alternative TREX Complex Compositions and Interactors

The TREX complex itself is not a monolithic entity and can have alternative compositions.

  • Alternative TREX Subunits: Proteins such as CHTOP and UIF can associate with the core TREX complex, potentially in place of other components like ALYREF, to form alternative TREX complexes that may act on specific subsets of mRNAs.[17]

  • Cap-Binding Complex (CBC): The TREX complex interacts with the Cap-Binding Complex (CBC), which binds to the 5' cap of pre-mRNAs.[17] This interaction is crucial for coupling transcription and 5' end processing with mRNA export.

  • Nuclear Pore Complex (NPC): The TREX-2 complex, a distinct but related complex, is stably associated with the nuclear pore basket, providing a direct link between transcription, mRNA processing, and the export machinery at the nuclear periphery.[18]

References

A Comparative Analysis of the Aggregation Properties of Matrin 3 and TDP-43

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), the aggregation of specific RNA-binding proteins is a central pathological hallmark. Among these, TAR DNA-binding protein 43 (TDP-43) has been extensively studied and is a defining feature in the majority of ALS cases.[1] More recently, Matrin 3 (MATR3), another nuclear RNA/DNA binding protein, has been implicated in these diseases, with mutations in the MATR3 gene identified in familial ALS.[2] Both proteins are predominantly nuclear but are found in cytoplasmic inclusions in affected neurons. Understanding the comparative aggregation properties of this compound and TDP-43 is crucial for elucidating disease mechanisms and developing targeted therapeutics. This guide provides an objective comparison of their aggregation characteristics, supported by experimental data and detailed methodologies.

Comparative Aggregation Properties: this compound vs. TDP-43

The following table summarizes the key quantitative and qualitative differences in the aggregation properties of this compound and TDP-43 based on available experimental evidence.

FeatureThis compoundTDP-43
Primary Cellular Localization Predominantly nuclear[2]Predominantly nuclear[3]
Pathological Localization Cytoplasmic and nuclear inclusions[2][4]Cytoplasmic inclusions, with nuclear clearance[3][5]
Intrinsic Disorder Prediction Higher than TDP-43[2]High, particularly in the C-terminal domain[3]
Prion-like Domain Absent[2]Present in the C-terminal region[5]
Key Aggregation-Promoting Mutations S85C, F115C, T622A[2][6]M337V, Q331K, A315T[7]
Effect of S85C MATR3 Mutation on TDP-43 Aggregation Co-transfection with MATR3 S85C significantly increases the percentage of cells with cytoplasmic TDP-43 aggregates (from ~25% to ~37% for TDP-43 lacking a nuclear localization signal).[1]N/A
Solubility in a Yeast Model Wild-type and mutant MATR3 show similar solubility to wild-type TDP-43.[8]Wild-type TDP-43 shows a degree of insolubility in yeast models.[7][8]
In Vitro Aggregation Kinetics Data on intrinsic aggregation kinetics (e.g., lag time, elongation rate) is limited.Readily forms aggregates in vitro, with mutations accelerating the process.[7][9]
Co-aggregation Co-localizes with TDP-43 in cytoplasmic inclusions in patient tissues. The S85C mutation enhances interaction with TDP-43.[2][10][11]Co-aggregates with this compound.[2][10]
Role of RNA Binding in Aggregation Deletion of RNA-recognition motifs (RRMs) can promote phase separation and droplet formation.[6][12]RNA binding maintains TDP-43 solubility; loss of RNA binding promotes aggregation.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of amyloid fibril formation in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in double-distilled water and filter it through a 0.2 µm syringe filter.

  • Preparation of Reaction Mixture: In a 96-well black, clear-bottom plate, mix the purified recombinant protein (this compound or TDP-43) at a final concentration of 5-10 µM with ThT at a final concentration of 20-25 µM in an appropriate aggregation buffer (e.g., PBS, pH 7.4).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis: Plot fluorescence intensity against time to obtain a sigmoidal aggregation curve. From this curve, parameters such as the lag time (nucleation phase) and the apparent rate constant of aggregation (elongation phase) can be determined.

Filter Retardation Assay

This assay is used to quantify the amount of detergent-insoluble protein aggregates.

Principle: Cell lysates are filtered through a cellulose (B213188) acetate (B1210297) membrane. Monomeric and small oligomeric proteins pass through the pores, while larger, insoluble aggregates are retained on the membrane and can be detected by immunoblotting.

Protocol:

  • Cell Lysis: Lyse cells expressing this compound or TDP-43 in a buffer containing 2% SDS and 50 mM DTT. Heat the lysate at 95°C for 10 minutes.

  • Filtration: Dilute the lysate in TBS and filter it through a 0.2 µm cellulose acetate membrane using a dot-blot apparatus.

  • Washing: Wash the membrane several times with TBS containing 0.1% SDS.

  • Immunodetection: Block the membrane and probe with primary antibodies specific for this compound or TDP-43, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Quantification: Detect the signal using a chemiluminescence imager and quantify the intensity of the dots to determine the relative amount of insoluble aggregates.

Sedimentation Assay

This assay separates soluble and insoluble protein fractions by centrifugation.

Principle: Due to their larger size and density, protein aggregates can be pelleted by high-speed centrifugation, separating them from soluble proteins in the supernatant.

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

  • Fractionation: Carefully collect the supernatant, which contains the soluble protein fraction. Resuspend the pellet, which contains the insoluble aggregates, in a buffer containing a strong denaturant (e.g., 8M urea).

  • Analysis: Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting using antibodies against this compound or TDP-43.

Immunofluorescence and Co-localization

This technique is used to visualize the subcellular localization of proteins and their potential co-aggregation.

Principle: Specific primary antibodies are used to detect the proteins of interest (this compound and TDP-43) in fixed and permeabilized cells. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips, then fix them with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against this compound and TDP-43 (from different species) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a confocal microscope. Co-localization of the fluorescent signals indicates the spatial proximity of the two proteins.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed aggregation pathways for TDP-43 and this compound, as well as a simplified experimental workflow for their comparison.

TDP43_Aggregation_Pathway Nuclear_TDP43 Nuclear TDP-43 (Functional) Cytoplasmic_TDP43 Cytoplasmic TDP-43 Nuclear_TDP43->Cytoplasmic_TDP43 Mislocalization (e.g., due to mutation, stress) Loss_of_Function Nuclear Loss of Function Nuclear_TDP43->Loss_of_Function Depletion Stress_Granules Stress Granules Cytoplasmic_TDP43->Stress_Granules LLPS Liquid-Liquid Phase Separation Cytoplasmic_TDP43->LLPS Stress_Granules->LLPS Oligomers Soluble Oligomers LLPS->Oligomers Aggregates Insoluble Aggregates (Phosphorylated, Ubiquitinated) Oligomers->Aggregates Maturation Gain_of_Function Cytoplasmic Gain of Toxic Function Aggregates->Gain_of_Function

Caption: Proposed aggregation pathway for TDP-43.

Matrin3_Aggregation_Pathway Nuclear_Matrin3 Nuclear this compound (Functional) Mislocalized_Matrin3 Mislocalized this compound (Cytoplasmic/Nuclear) Nuclear_Matrin3->Mislocalized_Matrin3 Stress, Mutations LLPS Liquid-Liquid Phase Separation Mislocalized_Matrin3->LLPS Loss of RNA binding Co_aggregation Co-aggregation with TDP-43 Mislocalized_Matrin3->Co_aggregation Aggregates Insoluble Aggregates LLPS->Aggregates Cellular_Dysfunction Cellular Dysfunction Aggregates->Cellular_Dysfunction Co_aggregation->Cellular_Dysfunction Mutations Mutations (e.g., S85C) Mutations->Mislocalized_Matrin3 Mutations->Co_aggregation Enhanced Interaction

Caption: Proposed aggregation pathway for this compound.

Experimental_Workflow Start Start: Purified Proteins & Cell Models In_Vitro In Vitro Aggregation Assays Start->In_Vitro Cell_Based Cell-Based Aggregation Assays Start->Cell_Based ThT_Assay Thioflavin T Assay In_Vitro->ThT_Assay Sedimentation Sedimentation Assay In_Vitro->Sedimentation Data_Analysis Data Analysis & Comparison ThT_Assay->Data_Analysis Sedimentation->Data_Analysis Microscopy Immunofluorescence & Microscopy Cell_Based->Microscopy Filter_Retardation Filter Retardation Assay Cell_Based->Filter_Retardation Microscopy->Data_Analysis Filter_Retardation->Data_Analysis Conclusion Comparative Aggregation Properties Data_Analysis->Conclusion

Caption: Experimental workflow for comparing protein aggregation.

Conclusion

Both this compound and TDP-43 are key players in the pathology of ALS and FTD, sharing features such as nuclear localization and the propensity to form cytoplasmic aggregates. However, they also exhibit distinct characteristics. TDP-43 possesses a prion-like domain and its aggregation is a more established hallmark of these diseases. This compound, lacking a prion-like domain, appears to have a strong interplay with TDP-43, with certain mutations in this compound promoting TDP-43 aggregation. The process of liquid-liquid phase separation appears to be a common initial step for both proteins, leading to the formation of irreversible aggregates. Further quantitative comparative studies, particularly on their intrinsic aggregation kinetics, will be invaluable in fully dissecting their respective roles in neurodegeneration and for the development of effective therapeutic strategies that target these pathological aggregation events.

References

A Comparative Guide to the Functional Rescue of Matrin 3 Knockdown with Domain Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Matrin 3 (MATR3) domain mutants in rescuing the cellular and organismal defects caused by MATR3 knockdown. The information is compiled from multiple studies and presented with supporting experimental data to aid in the design of future research and therapeutic strategies targeting MATR3-related neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

Introduction to this compound and its Functional Domains

This compound (MATR3) is a nuclear matrix protein with critical roles in DNA and RNA metabolism.[1][2] Its dysregulation is implicated in several neurodegenerative disorders.[3] MATR3 possesses a distinct domain architecture that dictates its function:

  • Two Zinc Finger (ZF) Domains (ZF1 and ZF2): These C2H2-type domains are primarily involved in DNA binding but can also recognize RNA and mediate protein-protein interactions.[4][5] Deletion of both ZF domains abolishes DNA binding.[4]

  • Two RNA Recognition Motifs (RRM1 and RRM2): These domains are responsible for binding RNA. The RRM2 domain, in particular, has been shown to be critical for MATR3's interaction with RNA and its role in mRNA stabilization.[6] Deletion of both RRM domains abrogates the RNA-binding capability of MATR3.[4]

Both knockdown and overexpression of MATR3 have been shown to be toxic to neurons, highlighting the importance of tightly regulated MATR3 levels for neuronal health.[7][8] This guide focuses on the functional rescue of phenotypes associated with MATR3 loss-of-function by re-introducing various domain deletion mutants.

Comparative Performance of MATR3 Domain Mutants in Rescue Experiments

The following tables summarize the quantitative data from studies investigating the ability of different MATR3 domain mutants to rescue the detrimental effects of MATR3 knockdown or overexpression-induced toxicity.

Table 1: Rescue of MATR3-Induced Lethality and Lifespan Reduction in Drosophila

MATR3 Construct ExpressedPhenotype AssessedRescue EfficiencyReference
Wild-type MATR3 (WT)Egg-to-adult viabilityCauses lethality[9]
∆RRM1 Egg-to-adult viabilityPartial rescue[9]
∆RRM2 Egg-to-adult viabilityComplete rescue [9]
Wild-type MATR3 (WT)Adult lifespanReduced lifespan[9]
∆RRM1 Adult lifespanSignificant extension [9]
∆RRM2 Adult lifespanSignificant extension [9]
∆ZF1 Adult lifespanFurther reduction[9]
∆ZF2 Adult lifespanFurther reduction[9]

Table 2: Rescue of Neuronal and Synaptic Defects

Model SystemPhenotype AssessedMATR3 MutantRescue/EffectQuantitative DataReference
Drosophila Larval Neuromuscular Junction (NMJ)Number of synaptic boutons∆RRM2Restored to near-control levels -[9]
Rat Primary Cortical Neurons (Overexpression Model)Neuronal survival (Hazard Ratio)∆ZF1No significant effectHR = 0.94[5]
Rat Primary Cortical Neurons (Overexpression Model)Neuronal survival (Hazard Ratio)∆ZF2Modest rescue HR = 0.93[5]
Rat Primary Cortical Neurons (Overexpression Model)Neuronal survival (Hazard Ratio)∆ZF1/2Modest rescue HR = 0.90[5]
Rat Primary Cortical Neurons (Knockdown Model)Risk of deathsiRNA vs. scrambled20% increase in risk of deathHR = 1.20[7]

Experimental Protocols

shRNA-Mediated Knockdown of this compound in Neuronal Cells

This protocol describes a general procedure for the stable knockdown of MATR3 in a neuronal cell line (e.g., SH-SY5Y) using lentiviral delivery of short hairpin RNA (shRNA).

Materials:

  • HEK293T cells

  • Neuronal target cell line (e.g., SH-SY5Y)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • Lentiviral transfer plasmid containing shRNA targeting MATR3 (and a non-targeting control) with a selection marker (e.g., puromycin (B1679871) resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Selection antibiotic (e.g., puromycin)

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

    • Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction of Neuronal Cells:

    • Plate the target neuronal cells at a suitable density.

    • The following day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (final concentration 4-8 µg/ml) to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

    • Continue selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced cells are eliminated.

  • Verification of Knockdown:

    • Assess MATR3 protein levels by Western blot analysis of cell lysates from the stable knockdown and control cell lines.

    • Alternatively, quantify MATR3 mRNA levels using RT-qPCR.

Lentiviral Expression of MATR3 Domain Mutants for Rescue Experiments

This protocol outlines the expression of MATR3 domain mutants in a MATR3 knockdown background to assess functional rescue.

Materials:

  • MATR3 knockdown stable cell line (from Protocol 3.1)

  • Lentiviral transfer plasmids encoding wild-type MATR3 and various domain mutants (e.g., ∆ZF1, ∆ZF2, ∆RRM1, ∆RRM2) with a different selection marker or a fluorescent reporter.

  • Lentiviral packaging plasmids and transfection reagents as in Protocol 3.1.

Procedure:

  • Produce lentiviruses for each MATR3 construct as described in Protocol 3.1, Step 1.

  • Transduce the MATR3 knockdown stable cell line with the lentiviruses encoding the different MATR3 mutants.

  • Select for cells that have been successfully transduced with the rescue constructs using the appropriate second selection antibiotic or by sorting for fluorescently-tagged cells.

  • Assess the rescue of the knockdown phenotype. This could involve:

    • Cell Viability/Toxicity Assays: Measure cell viability using assays like MTT or quantify cell death by TUNEL staining or Annexin V flow cytometry.

    • Functional Assays: Depending on the known function of MATR3 in the cell type, assess relevant functional readouts (e.g., neurite outgrowth, synaptic protein expression).

Quantification of Synaptic Bouton Number at the Drosophila Neuromuscular Junction (NMJ)

This protocol provides a method for visualizing and quantifying synaptic boutons at the larval NMJ.[10]

Materials:

  • Third instar Drosophila larvae expressing MATR3 constructs in motor neurons.

  • Dissection dish and pins.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (PBS with 0.1% Triton X-100, PBT).

  • Blocking solution (e.g., PBT with 5% normal goat serum).

  • Primary antibody against a synaptic vesicle protein (e.g., anti-Synaptotagmin) or a presynaptic membrane marker (e.g., anti-HRP).

  • Fluorescently-labeled secondary antibody.

  • Mounting medium.

  • Fluorescence microscope with image acquisition software.

Procedure:

  • Dissection and Fixation:

    • Dissect third instar larvae in PBS to expose the body wall muscles and the attached nervous system.

    • Fix the larval fillets in 4% PFA for 20-30 minutes.

  • Immunostaining:

    • Wash the fillets several times in PBT.

    • Block for 1 hour in blocking solution.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash extensively with PBT.

    • Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • Wash with PBT and then PBS.

  • Mounting and Imaging:

    • Mount the fillets in mounting medium on a microscope slide.

    • Acquire Z-stack images of the NMJs on a specific muscle (e.g., muscle 4 of abdominal segments A2-A4) using a fluorescence microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to manually or semi-automatically count the number of synaptic boutons.[11] Boutons are identified as distinct varicosities along the presynaptic terminal.

    • Normalize the bouton number to the muscle surface area to account for variations in muscle size.

Visualizations

The following diagrams illustrate the functional domains of MATR3, the experimental workflow for rescue experiments, and the proposed signaling pathway of MATR3-mediated toxicity.

MATR3_Domains cluster_dna_binding DNA Binding cluster_rna_binding RNA Binding & Processing MATR3 N-terminus Zinc Finger 1 (ZF1) Zinc Finger 2 (ZF2) RNA Recognition Motif 1 (RRM1) RNA Recognition Motif 2 (RRM2) C-terminus ZF1_node ZF1 ZF2_node ZF2 RRM1_node RRM1 RRM2_node RRM2

Caption: Functional domains of the this compound protein.

Rescue_Workflow cluster_knockdown 1. MATR3 Knockdown cluster_rescue 2. Rescue with Domain Mutants cluster_analysis 3. Functional Analysis shRNA Lentiviral shRNA delivery Knockdown_Cell Stable MATR3 Knockdown Cell Line shRNA->Knockdown_Cell Lenti_Mutants Lentiviral delivery of: - Wild-type MATR3 - ∆ZF1, ∆ZF2 - ∆RRM1, ∆RRM2 Knockdown_Cell->Lenti_Mutants Rescue_Cells Knockdown cells expressing MATR3 mutants Lenti_Mutants->Rescue_Cells Viability Cell Viability Assays Rescue_Cells->Viability Phenotype Phenotypic Analysis (e.g., Neurite Outgrowth) Rescue_Cells->Phenotype Molecular Molecular Analysis (e.g., Western Blot) Rescue_Cells->Molecular

Caption: Experimental workflow for functional rescue.

MATR3_Toxicity_Pathway cluster_rescue_mech Rescue by Domain Mutants MATR3_KD MATR3 Knockdown RNA_Processing Altered RNA Processing (Splicing, Stability) MATR3_KD->RNA_Processing DNA_Repair Impaired DNA Damage Response MATR3_KD->DNA_Repair Cell_Stress Increased Cellular Stress RNA_Processing->Cell_Stress DNA_Repair->Cell_Stress Neuronal_Dysfunction Neuronal Dysfunction Cell_Stress->Neuronal_Dysfunction Cell_Death Neuronal Cell Death Neuronal_Dysfunction->Cell_Death RRM_rescue ∆RRM mutants (especially ∆RRM2) restore RNA processing RRM_rescue->RNA_Processing rescues ZF_rescue ∆ZF mutants partially restore DNA-related functions ZF_rescue->DNA_Repair partially rescues

Caption: Proposed pathway of MATR3 knockdown toxicity.

References

Unraveling the Impact of MATR3 Mutations in ALS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between Amyotrophic Lateral Sclerosis (ALS)-linked mutations in the Matrin 3 (MATR3) gene is critical for developing targeted therapies. This guide provides a comprehensive comparison of the effects of various MATR3 mutations, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.

Mutations in MATR3, a gene encoding a nuclear matrix protein involved in RNA processing, have been identified as a cause of familial ALS.[1][2][3] These mutations are predominantly missense and are located in the intrinsically disordered regions of the MATR3 protein.[4][5][6] While they all lead to motor neuron degeneration, the specific cellular and pathological consequences can vary significantly between different mutations. This guide focuses on a comparative analysis of some of the most studied MATR3 mutations: S85C, F115C, P154S, and T622A.

Comparative Analysis of MATR3 Mutant Effects

The following tables summarize the key pathological and cellular effects observed for different ALS-linked MATR3 mutations based on studies in various experimental models.

Table 1: Cellular and Pathological Effects of MATR3 Mutations

FeatureS85C MutationF115C MutationP154S MutationT622A MutationWild-Type (WT) MATR3
Subcellular Localization Primarily nuclear, similar to WT.[7][8][9] Some studies report increased cytoplasmic mislocalization.[10]Primarily nuclear, similar to WT.[7][8][9] Intense nuclear staining and diffuse cytoplasmic staining observed in a patient.[11]Primarily nuclear, similar to WT.[12]Primarily nuclear, similar to WT.[12]Predominantly nuclear with a granular pattern.[7][8][9][13]
Protein Aggregation/Insolubility Increased insolubility and formation of detergent-resistant accumulations.[14]Overexpression can lead to pathology in mouse muscle.[15]Increased toxicity in primary neurons.[4][6]Increased toxicity and more muted effects on solubility compared to S85C.[6][12]Generally soluble under normal conditions.[14]
Interaction with TDP-43 Increased, RNA-dependent interaction.[11]No significant alteration in interaction.No significant alteration in interaction.No significant alteration in interaction.Interacts with TDP-43 in an RNA-dependent manner.[11][13][16]
Toxicity in Neurons Enhanced neurotoxicity.[12]Subtly enhances toxicity.[14]Increased toxicity compared to WT.[4][6]Increased toxicity relative to WT.[4][6]Overexpression is toxic to neurons.[15]
mRNA Export May contribute to defects in mRNA export.May contribute to defects in mRNA export.Leads to alterations in nuclear mRNA export.[4][6][17]Defects in the mRNA export of other ALS-linked genes like TDP-43 and FUS.[4][6]Involved in mRNA transport.[17]

Table 2: Phenotypes in Mouse Models of MATR3 Mutations

MutationMouse Model TypeKey PhenotypesReference
S85C Knock-inRecapitulates early-stage ALS features: motor impairment, muscle atrophy, neuromuscular junction defects, Purkinje cell degeneration, and neuroinflammation. Loss of MATR3 protein in Purkinje and motor neurons.[18][19]
F115C Knock-inNo overt motor phenotypes or neuropathology.[4][6][14]
F115C OverexpressionSevere myopathic degeneration and paralysis in an age-dependent manner.[20]
P154S Knock-inDid not develop progressive motor deficits or ALS-like pathology.[4][21]

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes affected by MATR3 mutations, the following diagrams illustrate a proposed pathogenic mechanism and a general experimental workflow for studying these mutations.

MATR3_Pathogenic_Mechanism Proposed Pathogenic Mechanism of MATR3 Mutations in ALS cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MATR3_gene MATR3 Gene Mutant_MATR3_mRNA Mutant MATR3 mRNA MATR3_gene->Mutant_MATR3_mRNA Transcription & Splicing Mutant_MATR3_Protein Mutant MATR3 Protein Mutant_MATR3_mRNA->Mutant_MATR3_Protein Translation TDP43 TDP-43 Mutant_MATR3_Protein->TDP43 Altered Interaction (e.g., S85C) TREX_complex TREX Complex Mutant_MATR3_Protein->TREX_complex Altered Interaction (e.g., P154S) Nuclear_Aggregates Insoluble Aggregates Mutant_MATR3_Protein->Nuclear_Aggregates Aggregation (e.g., S85C) Cytoplasmic_Mislocalization Cytoplasmic Mislocalization Mutant_MATR3_Protein->Cytoplasmic_Mislocalization WT_MATR3_Protein Wild-Type MATR3 Protein mRNA_export_machinery mRNA Export Machinery TREX_complex->mRNA_export_machinery Impaired Function Defective_mRNA_export Defective mRNA Export mRNA_export_machinery->Defective_mRNA_export Leads to Cell_Stress Cellular Stress Nuclear_Aggregates->Cell_Stress Cytoplasmic_Mislocalization->Cell_Stress Defective_mRNA_export->Cell_Stress Motor_Neuron_Death Motor Neuron Death Cell_Stress->Motor_Neuron_Death

Caption: Proposed pathogenic mechanism of MATR3 mutations leading to motor neuron death.

Experimental_Workflow Experimental Workflow for Comparing MATR3 Mutations cluster_model_generation Model Generation cluster_molecular_analysis Molecular & Cellular Analysis cluster_phenotypic_analysis Phenotypic Analysis (Animal Models) cluster_data_integration Data Integration & Comparison Cell_lines Cell Lines (e.g., NSC-34, HEK293) Transfection Transfection with WT/Mutant MATR3 Constructs Cell_lines->Transfection Primary_neurons Primary Neurons Primary_neurons->Transfection Animal_models Animal Models (e.g., Mouse, Fruit Fly) Behavioral_tests Behavioral Tests (Motor Function) Animal_models->Behavioral_tests Histopathology Histopathology (Neuron Loss, Aggregates) Animal_models->Histopathology EMG Electromyography (Muscle Function) Animal_models->EMG Immunofluorescence Immunofluorescence (Localization) Transfection->Immunofluorescence Co_IP Co-Immunoprecipitation (Protein Interactions) Transfection->Co_IP Western_blot Western Blot (Protein Levels/Solubility) Transfection->Western_blot RT_qPCR RT-qPCR (mRNA Levels) Transfection->RT_qPCR Toxicity_assays Toxicity/Survival Assays Transfection->Toxicity_assays Comparative_analysis Comparative Analysis of Mutation Effects Immunofluorescence->Comparative_analysis Co_IP->Comparative_analysis Western_blot->Comparative_analysis RT_qPCR->Comparative_analysis Toxicity_assays->Comparative_analysis Behavioral_tests->Comparative_analysis Histopathology->Comparative_analysis EMG->Comparative_analysis

Caption: A general experimental workflow for the comparative analysis of MATR3 mutations.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the comparison of MATR3 mutations.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293T) cells, neuroblastoma-spinal cord hybrid (NSC-34) cells, or human neuroglioma (H4) cells are commonly used.[7][8][9][11][13]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Plasmids encoding wild-type or mutant MATR3 (e.g., with a FLAG or EGFP tag) are transfected into cells using reagents like Lipofectamine 2000 according to the manufacturer's instructions.[11][13][12]

Immunofluorescence and Microscopy
  • Cell Preparation: Transfected cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 5% normal goat serum in PBS).

  • Antibody Staining: Cells are incubated with primary antibodies against MATR3 or the epitope tag (e.g., anti-FLAG) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

  • Imaging: Images are acquired using a confocal or fluorescence microscope.

Co-immunoprecipitation (Co-IP)
  • Cell Lysis: Transfected cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., anti-FLAG for tagged MATR3) and protein A/G agarose (B213101) beads to pull down the protein and its binding partners.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait protein and its potential interactors (e.g., TDP-43).[11][13]

Western Blotting for Solubility
  • Protein Extraction: Cells are sequentially extracted with buffers of increasing stringency (e.g., Triton X-100 soluble, RIPA soluble, and Urea soluble fractions) to separate proteins based on their solubility.

  • Quantification and Loading: Protein concentration in each fraction is determined, and equal amounts are loaded onto an SDS-PAGE gel.

  • Immunoblotting: Proteins are transferred to a membrane and probed with antibodies against MATR3 to assess its distribution in the different solubility fractions.

Neuronal Toxicity Assays
  • Primary Neuron Culture: Primary cortical or motor neurons are isolated from rodent embryos and cultured.

  • Transfection and Survival Monitoring: Neurons are transfected with constructs expressing WT or mutant MATR3. Neuronal survival is monitored over time using methods like automated fluorescence microscopy to count the number of surviving transfected neurons.[12]

Mouse Model Generation and Analysis
  • Generation: Knock-in mouse models are generated using CRISPR/Cas9 technology to introduce specific point mutations into the endogenous mouse Matr3 gene.[18][19][21]

  • Behavioral Analysis: Motor function is assessed using tests such as rotarod, grip strength, and open field analysis.[18][19]

  • Histopathology: Spinal cord and brain tissues are collected, sectioned, and stained (e.g., with Nissl stain or specific neuronal markers) to assess motor neuron survival and look for protein aggregates.[18][19]

Conclusion

The comparative analysis of ALS-linked MATR3 mutations reveals a complex picture where different mutations can have distinct effects on protein function and cellular homeostasis. The S85C mutation, for instance, appears to have a more pronounced effect on protein solubility and interaction with TDP-43, and robustly recapitulates ALS-like phenotypes in knock-in mice.[15][18][19] In contrast, the F115C and P154S mutations show milder or no pathogenic phenotypes in knock-in models, suggesting that the pathogenic mechanism may be more complex than a simple gain or loss of function.[4][6][14][21] The T622A mutation appears to impact the nuclear export of other key ALS-related proteins.[4][6]

This guide highlights the importance of studying individual mutations to understand their specific contributions to ALS pathogenesis. The provided data, diagrams, and protocols offer a valuable resource for researchers working to develop therapies that can target the specific molecular defects caused by different MATR3 mutations. Further research is needed to fully elucidate the downstream consequences of these mutations and to identify common pathways that can be targeted for therapeutic intervention in MATR3-related ALS.

References

Matrin 3 as a Therapeutic Target in Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrin 3 (MATR3) has emerged as a significant protein of interest in the field of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). This guide provides a comprehensive validation of MATR3 as a therapeutic target by comparing its performance with key alternative targets, TDP-43 and FUS. The information is supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Executive Summary

Mutations in the gene encoding this compound, an RNA- and DNA-binding protein, are causative in some familial cases of ALS and FTD.[1][2] Pathological hallmarks include the mislocalization of MATR3 from the nucleus to the cytoplasm, a feature it shares with other key proteins in neurodegeneration, TDP-43 and FUS.[2][3] All three proteins are involved in RNA metabolism, and their dysfunction leads to downstream cellular toxicity. While they share common pathological features, there are key distinctions in their mechanisms of toxicity and potential therapeutic vulnerabilities. This guide will delve into a comparative analysis of these three targets to inform therapeutic development strategies.

Comparative Analysis of Therapeutic Targets

The following tables summarize quantitative data from various experimental models to provide a comparative overview of this compound, TDP-43, and FUS as therapeutic targets.

Parameter This compound (MATR3) TDP-43 FUS
Primary Cellular Function mRNA stabilization, alternative splicing, DNA damage response[1][3]RNA processing and stability[2]RNA metabolism, including transcription and splicing[3]
Pathological Hallmark Nuclear depletion and cytoplasmic inclusions in motor neurons[2][4]Nuclear clearance and cytoplasmic aggregation[2]Cytoplasmic mislocalization and aggregation[2][5]
Toxicity in Neuronal Models Overexpression and knockdown are both toxic to primary neurons[6]Cytoplasmic mislocalization is tightly linked to neurodegeneration[6]Cytoplasmic mislocalization is tightly linked to neurodegeneration[6]
Key Disease-Causing Mutations S85C, F115C, P154S[1][2]G298S, A315T, M337VP525L, R521C
Mouse Model Phenotypes S85C knock-in: progressive motor deficits, muscle atrophy, Purkinje cell degeneration.[5] P154S knock-in: no significant motor or neuropathological phenotype.Transgenic models: motor neuron loss and progressive paralysis.P525L knock-in: motor neuron degeneration and altered axon growth.

Table 1: Comparison of Pathophysiological Features

Experimental Model This compound (S85C knock-in mouse) TDP-43 (transgenic mouse) FUS (P525L knock-in mouse)
Motor Performance (Rotarod) Significant decrease in latency to fall with age.Progressive decline in rotarod performance.Early and pronounced motor neuron loss and dysfunction.
Grip Strength Progressive decline in forelimb and hindlimb grip strength.Age-dependent decrease in grip strength.Significant motor dysfunction.
Survival Reduced lifespan compared to wild-type littermates.Premature death.Reduced lifespan.

Table 2: Comparative Motor Phenotypes in Mouse Models of ALS/FTD

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Neuronal Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability in primary neuronal cultures following manipulation of MATR3, TDP-43, or FUS expression.

Materials:

  • Primary neuronal cell culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed primary neurons in a 96-well plate at a desired density and allow them to adhere and differentiate.

  • Transfect or treat neurons with constructs for overexpression, knockdown, or with test compounds for the target proteins (MATR3, TDP-43, FUS).

  • After the desired incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[7]

  • Add 100 µL of the solubilization solution to each well.[7]

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[7]

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used.[7]

Motor Function Assessment in Mice (Rotarod Test)

This protocol is used to evaluate motor coordination and balance in mouse models of neurodegenerative diseases.

Apparatus:

  • Commercially available Rotarod apparatus for mice.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 15 minutes before the test.[8]

  • Training: Place mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.

  • Testing:

    • Set the rotarod to an accelerating mode (e.g., from 4 to 40 rpm over 300 seconds).[8][9]

    • Place the mouse on the rotating rod.

    • Record the latency to fall from the rod.[8]

    • Perform three trials with a 15-minute inter-trial interval.[8][10]

    • The longest latency or the average of the trials is used for analysis.

In Vitro Protein Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the aggregation of purified recombinant proteins like TDP-43 in vitro.

Materials:

  • Purified recombinant protein (e.g., TDP-43)

  • Thioflavin T (ThT) solution (e.g., 20 µM)[11]

  • 96-well black, clear-bottom microplate[12]

  • Fluorescence microplate reader

Procedure:

  • Prepare protein samples at a desired concentration (e.g., 50 µM) in an appropriate buffer.[11]

  • Add ThT to the protein samples.[11]

  • Pipette the mixture into a 96-well plate.

  • Incubate the plate at 37°C, with or without shaking, to induce aggregation.[11]

  • Measure the ThT fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[11]

  • An increase in fluorescence intensity indicates protein aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and its comparison with other therapeutic targets.

Matrin3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MATR3 This compound DNA DNA MATR3->DNA pre_mRNA pre-mRNA MATR3->pre_mRNA Splicing Alternative Splicing MATR3->Splicing mRNA_stability mRNA Stability MATR3->mRNA_stability DNA_repair DNA Repair MATR3->DNA_repair MATR3_agg This compound Aggregates MATR3->MATR3_agg Mutation/ Misfolding TDP43 TDP-43 TDP43->Splicing TDP43_agg TDP-43 Aggregates TDP43->TDP43_agg Mutation/ Misfolding FUS FUS FUS->Splicing FUS_agg FUS Aggregates FUS->FUS_agg Mutation/ Misfolding pre_mRNA->Splicing mRNA mRNA DNA_damage DNA Damage DNA_damage->DNA_repair Splicing->mRNA mRNA_stability->mRNA Toxicity Cellular Toxicity MATR3_agg->Toxicity TDP43_agg->Toxicity FUS_agg->Toxicity

Caption: this compound signaling in neurodegeneration.

Therapeutic_Target_Validation_Workflow start Identify Genetic Link to Disease (e.g., MATR3 mutations in ALS) in_vitro In Vitro Models (Neuronal Cell Lines) start->in_vitro in_vivo In Vivo Models (Drosophila, Mouse) start->in_vivo toxicity Assess Neurotoxicity (e.g., MTT Assay) in_vitro->toxicity mechanism Elucidate Pathogenic Mechanism (e.g., Aggregation Assays) in_vitro->mechanism phenotype Characterize Phenotype (e.g., Rotarod Test) in_vivo->phenotype in_vivo->mechanism therapeutics Develop Therapeutic Strategies (e.g., ASOs) toxicity->therapeutics phenotype->therapeutics mechanism->therapeutics preclinical Preclinical Testing therapeutics->preclinical

Caption: Workflow for therapeutic target validation.

ASO_Therapy_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mutant_gene Mutant Gene (e.g., MATR3, FUS) mutant_mRNA Mutant mRNA mutant_gene->mutant_mRNA Transcription ASO Antisense Oligonucleotide mutant_mRNA->ASO Binding mutant_protein Mutant Protein mutant_mRNA->mutant_protein Translation (inhibited) no_translation Translation Blocked mutant_mRNA->no_translation RNaseH RNase H ASO->RNaseH Recruitment RNaseH->mutant_mRNA Degradation

References

Confirming Matrin 3-Dependent Splicing Events: A Comparative Guide to Minigene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of Matrin 3 (MATR3) in RNA processing, confirming its impact on alternative splicing is a critical step. This guide provides a comprehensive comparison of the minigene assay with other common techniques for validating this compound-dependent splicing events, supported by experimental data and detailed protocols.

This compound, a nuclear matrix protein, has been identified as a key regulator of alternative splicing, predominantly acting as a splicing repressor.[1][2] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathy, underscoring the importance of understanding its molecular functions.[3] Minigene assays have emerged as a powerful and versatile tool to functionally characterize the effect of this compound on specific splicing events in a controlled cellular environment.

Comparison of Methods for Validating Splicing Events

Choosing the appropriate method to validate a putative this compound-dependent splicing event is crucial for robust and reliable results. The following table compares the minigene assay with other widely used techniques: Reverse Transcription Polymerase Chain Reaction (RT-PCR), Quantitative PCR (qPCR), and RNA-sequencing (RNA-seq).

Feature Minigene Assay RT-PCR / RT-qPCR RNA-Sequencing (RNA-seq)
Principle An in vitro technique using a plasmid containing a specific exon and flanking introns to study splicing in cultured cells.[4][5]Amplification and quantification of endogenous mRNA transcripts from total cellular RNA.High-throughput sequencing of the entire transcriptome to identify and quantify all RNA isoforms.
Primary Use Functional validation of cis-acting elements and trans-acting factors (like this compound) on a specific splicing event.[6]Validation and quantification of known or predicted splicing isoforms.Global, unbiased discovery and quantification of all splicing events across the transcriptome.
Pros - Isolates a single splicing event from the complexity of the native gene context.[4] - Allows for the study of specific mutations in cis-acting sequences. - Does not require patient-derived RNA.[4] - Relatively low cost and fast turnaround.- Directly measures endogenous splicing events. - Can be highly quantitative (qPCR). - Well-established and widely accessible technique.- Provides a comprehensive, transcriptome-wide view of splicing. - Can identify novel splicing isoforms and events. - Highly quantitative and sensitive.
Cons - Splicing patterns might not perfectly reflect the endogenous context due to the artificial nature of the construct and cellular environment.[6] - May miss long-range regulatory elements not included in the cloned fragment.- Requires knowledge of the specific isoforms to be analyzed for primer design. - Can be difficult to multiplex for the analysis of many events simultaneously.- Higher cost and more complex data analysis compared to other methods. - May require higher RNA input and quality.
Typical Data Output Gel electrophoresis bands representing different splice isoforms; quantitative data from densitometry or capillary electrophoresis.[7][8]Gel bands (RT-PCR) or amplification curves and Ct values (qPCR) to determine relative abundance of isoforms.Sequence reads mapped to splice junctions; Percent Spliced In (PSI) or similar metrics for quantification.

Experimental Data: Quantifying this compound-Mediated Splicing Repression

Studies have consistently demonstrated that this compound knockdown leads to increased inclusion of specific cassette exons, confirming its role as a splicing repressor.[1][9] While many studies present this data using RT-PCR, the principles of quantification are directly applicable to minigene assays.

Here is a representative table summarizing the kind of quantitative data that can be obtained from such experiments. The data illustrates the change in exon inclusion upon this compound knockdown for several target genes, as would be quantified from either RT-PCR of endogenous transcripts or a minigene assay.

Target Gene Control (siScramble) % Exon Inclusion (± SEM)This compound Knockdown (siMATR3) % Exon Inclusion (± SEM)Fold Change in Exon Inclusion Reference
SETD535.2 ± 2.168.4 ± 3.51.94[9]
TTLL542.1 ± 1.875.9 ± 4.21.80[9]
WIBG28.7 ± 2.555.3 ± 3.11.93[9]
OGDH51.5 ± 3.382.6 ± 2.91.60[9]
ELN18.9 ± 1.545.7 ± 2.82.42[9]

Note: This table is a representation of data that can be generated and is based on findings from cited literature. The precise values can vary based on the specific exon, cell type, and experimental conditions.

Experimental Workflow and Signaling Pathway

This compound-Mediated Splicing Repression

This compound typically binds to intronic pyrimidine-rich sequences flanking a cassette exon, which leads to the exclusion of that exon from the mature mRNA.[2][9] This process is a key aspect of post-transcriptional gene regulation.

Matrin3_Splicing_Repression cluster_pre_mRNA pre-mRNA cluster_splicing Splicing cluster_mRNA_repressed Spliced mRNA (Exon Skipped) Exon1 Exon 1 Intron1 Intron CassetteExon Cassette Exon SplicingEvent Intron2 Intron Exon2 Exon 2 Matrin3 This compound Matrin3->Intron1 binds Matrin3->Intron2 binds Spliceosome Spliceosome Spliceosome->SplicingEvent mRNA_Exon1 Exon 1 mRNA_Exon2 Exon 2

Caption: this compound binds to introns flanking a cassette exon, leading to its exclusion by the spliceosome.

Minigene Assay Experimental Workflow

The minigene assay provides a streamlined method to study the effect of this compound on a specific splicing event. The workflow involves cloning the genomic region of interest into a splicing reporter vector, transfecting it into cells, and analyzing the resulting mRNA transcripts.

Minigene_Workflow Start Isolate Genomic DNA PCR PCR Amplify Exon of Interest and Flanking Introns Start->PCR Clone Clone into pSPL3 Minigene Vector PCR->Clone Transfect Transfect Minigene into Cultured Cells (e.g., HEK293) Clone->Transfect CoTransfect Co-transfect with this compound Expression or siRNA Vector Transfect->CoTransfect Incubate Incubate for 24-48 hours CoTransfect->Incubate RNA_Extract Extract Total RNA Incubate->RNA_Extract RT_PCR Reverse Transcription PCR (RT-PCR) using Vector-Specific Primers RNA_Extract->RT_PCR Analyze Analyze PCR Products (Gel/Capillary Electrophoresis) RT_PCR->Analyze Quantify Quantify Spliced Isoforms Analyze->Quantify

Caption: Workflow for confirming this compound-dependent splicing using a minigene assay.

Detailed Experimental Protocol: Minigene Assay for a this compound-Repressed Exon

This protocol provides a step-by-step guide for using a minigene assay to confirm that this compound represses the inclusion of a specific cassette exon.

1. Minigene Construct Preparation

  • a. Primer Design: Design PCR primers to amplify the cassette exon of interest along with at least 150-200 base pairs of the flanking intronic sequences from human genomic DNA. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of a splicing reporter vector (e.g., pSPL3).

  • b. PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genomic region.

  • c. Cloning: Digest both the PCR product and the pSPL3 vector with the selected restriction enzymes. Ligate the insert into the vector.

  • d. Transformation and Verification: Transform the ligation product into competent E. coli. Select colonies, isolate plasmid DNA, and verify the correct insertion and sequence by Sanger sequencing.

2. Cell Culture and Transfection

  • a. Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HeLa) in 6-well plates the day before transfection to achieve 70-80% confluency on the day of transfection.

  • b. Transfection: Co-transfect the cells with the following combinations using a suitable transfection reagent:

    • Group 1 (Control): Minigene construct + empty vector control + scramble siRNA.

    • Group 2 (this compound Knockdown): Minigene construct + empty vector control + siRNA targeting this compound.

    • Group 3 (this compound Overexpression): Minigene construct + this compound expression vector + scramble siRNA.

  • c. Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a CO2 incubator.

3. RNA Analysis

  • a. RNA Extraction: Isolate total RNA from the transfected cells using a commercial RNA extraction kit. Treat with DNase I to remove any contaminating plasmid DNA.

  • b. Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • c. RT-PCR: Perform PCR on the cDNA using primers that anneal to the exons of the pSPL3 vector (e.g., SD6 and SA2 primers). This ensures specific amplification of transcripts from the minigene.

  • d. Gel Electrophoresis: Resolve the RT-PCR products on a 2-3% agarose (B213101) gel. The expected products are a larger band corresponding to the inclusion of the cassette exon and a smaller band corresponding to its exclusion.

  • e. Quantification:

    • Densitometry: Quantify the intensity of the bands on the agarose gel using software like ImageJ. Calculate the Percent Spliced In (PSI) value as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

    • Capillary Electrophoresis: For more precise quantification, analyze the fluorescently labeled RT-PCR products using capillary electrophoresis.[7]

4. Data Interpretation

  • A significant increase in the PSI value in the this compound knockdown group compared to the control group confirms that this compound represses the inclusion of the cassette exon.

Conclusion

Minigene assays provide a robust and targeted approach to functionally validate this compound-dependent splicing events.[6] By isolating a specific splicing event, these assays allow for a clear determination of the regulatory role of this compound. While it is important to consider the potential for context-dependent effects that might be missed, the minigene assay, when used in conjunction with data from transcriptome-wide analyses and endogenous transcript validation, serves as an invaluable tool for researchers in the field of RNA biology and neurodegenerative disease.

References

Safety Operating Guide

Proper Disposal of Matrin 3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Matrin 3, assuming it corresponds to the chemical substance Matrine (CAS No. 519-02-8). Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use to ensure full compliance with all local, state, and federal regulations.

This compound, also known as Matrine, is classified as a hazardous substance, harmful if swallowed and causing serious eye irritation.[1][2] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. The following procedures outline the necessary steps for the safe disposal of this compound waste in a laboratory setting.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all appropriate personal protective equipment is worn to minimize exposure risks.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a lab coat
Respiratory Use in an area with appropriate exhaust ventilation

Data sourced from MedChemExpress and Cayman Chemical Safety Data Sheets.[1][2]

II. Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure correct disposal.

Step 1: Identify the Waste Stream this compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous or other types of waste.

Step 2: Select the Appropriate Waste Container

  • Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Use a compatible, leak-proof container with a secure screw-top lid. Ensure the container material is appropriate for the solvent used with this compound.

  • Contaminated Labware: Dispose of items such as pipette tips, and empty vials in a designated container for solid hazardous waste. Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container.

Step 3: Label the Waste Container All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Matrine (this compound)"

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The associated hazards (e.g., "Toxic," "Irritant").

III. Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type (Solid, Liquid, Sharps) ppe->waste_type container Select & Label Appropriate Waste Container waste_type->container collect Collect Waste in Designated Container container->collect storage Store in Satellite Accumulation Area collect->storage pickup Arrange for EHS Waste Pickup storage->pickup end_node End: Waste Disposed by Certified Professionals pickup->end_node spill Spill Occurs alert Alert Area Personnel spill->alert ppe Don PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Spill with Absorbent Material contain->cleanup dispose Dispose of Cleanup Material as Hazardous Waste cleanup->dispose report Report to Supervisor & EHS dispose->report

References

Personal protective equipment for handling matrin 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling matrine (B1676216). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Matrine is classified with specific hazards that necessitate careful handling. It is harmful if swallowed and causes serious eye irritation.[1][2][3][4] Inhalation or skin absorption may also be harmful, potentially causing irritation to the skin and respiratory system.[4]

Table 1: GHS Hazard Classification for Matrine

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Source: Cayman Chemical SDS, MedchemExpress SDS, Guidechem SDS[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling matrine. The following table summarizes the required PPE.

Table 2: Required Personal Protective Equipment for Handling Matrine

Body PartRequired PPEReason
Eyes/Face Safety goggles with side-shieldsProtects against splashes and dust, preventing serious eye irritation.[2][3]
Hands Chemical-resistant protective glovesPrevents skin contact and potential absorption.[2][5]
Respiratory N95-rated dust mask or suitable respiratorMinimizes the risk of inhaling matrine dust.[5][6]
Body Impervious laboratory coat or clothingProvides a barrier against accidental spills and contamination of personal clothing.[2]

Standard Operating Procedure for Handling Matrine

A systematic approach to handling matrine is essential for safety. The following workflow outlines the key steps from preparation to disposal.

Matrine_Handling_Workflow Workflow for Safe Handling of Matrine cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Hazard Review Review SDS for Matrine B 2. Assemble PPE Don appropriate safety gear A->B C 3. Prepare Workspace Ensure fume hood or ventilated area is operational. Verify eyewash/shower access. B->C D 4. Weighing Handle solid matrine carefully to avoid dust generation. C->D E 5. Solubilization & Use Perform all operations within a designated area. D->E F 6. Decontamination Clean workspace and equipment. E->F G 7. Waste Segregation Collect matrine waste in labeled, sealed containers. F->G H 8. PPE Removal Remove gloves and lab coat correctly. G->H I 9. Personal Hygiene Wash hands thoroughly. H->I

Caption: A step-by-step workflow for the safe handling of matrine in a laboratory setting.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Eye Contact:

  • Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][4][7]

  • If present, remove contact lenses and continue rinsing.[2][3]

  • Seek prompt medical attention.[2][4]

Skin Contact:

  • Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[4][7]

  • Remove any contaminated clothing and wash it before reuse.[2][4]

  • If irritation or other symptoms occur, get medical attention.[4]

Inhalation:

  • Move the individual to an area with fresh air immediately.[2][3]

  • If breathing is difficult, administer artificial respiration.[3]

  • Seek medical attention.

Ingestion:

  • Rinse the mouth thoroughly with water.[2][3]

  • Do not induce vomiting.

  • Call a poison control center or a doctor for treatment advice.[3][4]

Spill and Waste Disposal Plan

Spill Management:

  • Evacuate the immediate area if a significant amount of dust is generated.

  • Wear all required PPE, including respiratory protection, before starting cleanup.

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust creation. Place it into a sealed, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels and decontaminate the surface.

  • Place all cleanup materials into the hazardous waste container.

Waste Disposal:

  • All matrine waste, including contaminated consumables and empty containers, must be disposed of in accordance with local, state, and federal regulations.[2]

  • Collect waste in containers that are clearly labeled as hazardous chemical waste.[8][9]

  • Do not dispose of matrine down the drain or in the regular trash.[10]

  • Ensure waste containers are kept closed and stored in a designated, safe location pending pickup by a certified waste disposal company.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.